1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine
Description
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Properties
IUPAC Name |
2-(3-methylbutan-2-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6(2)7(3)11-8(9)4-5-10-11/h4-7H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOULOXSSNTGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N1C(=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588410 | |
| Record name | 1-(3-Methylbutan-2-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-91-6 | |
| Record name | 1-(3-Methylbutan-2-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine CAS number 1015845-91-6
An In-depth Technical Guide to 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine (CAS: 1015845-91-6)
Abstract
This technical guide provides a comprehensive overview of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine (CAS: 1015845-91-6), a heterocyclic amine belonging to the versatile 5-aminopyrazole class. While specific literature on this exact molecule is sparse, its structural motif is of significant interest in medicinal chemistry and drug discovery. This document synthesizes information from related compounds and established chemical principles to provide a robust resource for researchers. We will cover its physicochemical properties, propose a logical synthetic pathway with detailed protocols, outline methods for analytical characterization, discuss its potential applications as a key building block for bioactive molecules, and provide essential safety and handling guidelines. The insights herein are grounded in the well-documented chemistry of the pyrazole core, aiming to empower researchers to effectively utilize this compound in their development programs.
Introduction: The Strategic Value of the 5-Aminopyrazole Scaffold
Heterocyclic compounds form the backbone of modern pharmaceuticals, and among them, the pyrazole nucleus is a privileged scaffold due to its remarkable and diverse biological properties.[1] Nitrogen-containing heterocycles are particularly significant for their ability to form multiple hydrogen bonds and engage in various interactions with biological targets.[1] The 5-aminopyrazole moiety, specifically, serves as a crucial starting material for the synthesis of a vast array of bioactive compounds, including fused ring systems like pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines.[1][2]
These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][3][4] The primary amine at the 5-position is a versatile chemical handle, enabling facile derivatization through acylation, alkylation, and cyclocondensation reactions to generate libraries of novel compounds for high-throughput screening. Therefore, 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine is not merely a chemical entity but a strategic starting point for the exploration of new chemical space in the pursuit of novel therapeutics.
Physicochemical and Structural Properties
Understanding the fundamental properties of a compound is critical for its effective use in synthesis and formulation. The key identifiers and properties for 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1015845-91-6 | [5][6] |
| Molecular Formula | C₈H₁₅N₃ | [5][7] |
| Molecular Weight | 153.22 g/mol | [7][8] |
| IUPAC Name | 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine | [5] |
| Common Synonyms | 1-(3-Methylbutan-2-yl)-1H-pyrazol-5-amine; 2-(3-methylbutan-2-yl)pyrazol-3-amine | [7] |
| InChIKey | ZAOULOXSSNTGTN-UHFFFAOYSA-N | [7] |
| Canonical SMILES | CC(C)C(C)N1C=CC(=N1)N | N/A |
Proposed Synthesis and Mechanistic Rationale
The proposed pathway involves the reaction of 3-aminocrotononitrile with 1,2-dimethylpropylhydrazine. The choice of 3-aminocrotononitrile is strategic as it is a commercially available and highly reactive precursor for the pyrazole core. The reaction proceeds via an initial Michael addition or nucleophilic attack of the hydrazine onto the β-carbon of the nitrile, followed by intramolecular cyclization and elimination of ammonia to yield the aromatic pyrazole ring.
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An In-depth Technical Guide to the Physicochemical Properties of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These intrinsic characteristics govern a compound's behavior from the moment of administration, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For novel heterocyclic entities such as 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, a detailed physicochemical characterization is paramount. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the specific substitution pattern of this compound warrants a comprehensive evaluation to unlock its therapeutic potential.[1]
This technical guide provides an in-depth analysis of the core physicochemical properties of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine. Moving beyond a simple recitation of data, this document elucidates the causal relationships between molecular structure and function, offers field-proven experimental methodologies, and presents a framework for the rational design of future research and development endeavors. The insights contained herein are intended to empower researchers to make informed decisions, mitigate risks, and accelerate the journey from discovery to clinical application.
Molecular Structure and Inherent Properties
The foundational step in characterizing any chemical entity is a precise understanding of its molecular structure. 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine is a substituted aminopyrazole with the following structural formula:
The key structural features that dictate its physicochemical behavior include:
-
The Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This moiety is a weak base and can participate in hydrogen bonding.
-
The 5-amino Group: This primary amine is a key functional group, contributing to the molecule's basicity and serving as a hydrogen bond donor.
-
The 1-(1,2-dimethylpropyl) Substituent: This branched alkyl group at the N1 position significantly influences the molecule's lipophilicity and steric profile.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C8H17N3 | Defines the elemental composition. |
| Molecular Weight | 155.24 g/mol | Influences diffusion and transport across membranes. |
| XLogP3 | 1.8 | A measure of lipophilicity, impacting solubility, permeability, and metabolism. |
| Hydrogen Bond Donors | 1 | The primary amine group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 | The pyrazole nitrogens and the amine nitrogen can accept hydrogen bonds. |
| pKa (predicted) | ~4-5 (for the pyrazole ring) and ~9-10 (for the amino group) | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |
Lipophilicity: A Balancing Act for Efficacy and Safety
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties.[3] It governs the molecule's ability to cross biological membranes, its distribution into various tissues, and its potential for off-target interactions. For 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, the predicted XLogP3 of 1.8 suggests a molecule with a balanced lipophilic-hydrophilic character. This is a promising starting point, as excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance, while very low lipophilicity can hinder membrane permeability.
Experimental Determination of logP: The Shake-Flask Method
The gold-standard for experimental logP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.[3]
Protocol:
-
Preparation of Pre-saturated Solvents: Equal volumes of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4) are mixed vigorously for 24 hours and then allowed to separate. This ensures that each phase is saturated with the other, preventing volume changes during the experiment.
-
Compound Dissolution: A known amount of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine is dissolved in the pre-saturated n-octanol.
-
Partitioning: A precise volume of the pre-saturated aqueous phase is added to the n-octanol solution. The mixture is then shaken or agitated gently for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Causality Behind Experimental Choices:
-
n-Octanol as a Surrogate: n-octanol is chosen as the organic phase because its properties are believed to mimic those of biological membranes.
-
Use of Buffered Aqueous Phase (pH 7.4): For ionizable compounds, it is crucial to determine the distribution coefficient (logD) at a physiologically relevant pH. Since 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine has basic centers, its ionization state, and therefore its partitioning, will be pH-dependent.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical prerequisite for the absorption of an orally administered drug. Insufficient solubility can lead to low bioavailability and erratic absorption, ultimately hindering therapeutic efficacy.
Experimental Determination of Aqueous Solubility: The Equilibrium Shake-Flask Method
A reliable method for determining thermodynamic solubility is the equilibrium shake-flask method.
Protocol:
-
Sample Preparation: An excess amount of solid 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: The vials are sealed and agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The resulting saturated solutions are filtered through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC with UV detection.
Self-Validating System:
To ensure the integrity of the results, it is essential to confirm that equilibrium has been reached. This can be achieved by taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration in solution has plateaued.
Ionization Constant (pKa): The pH-Dependent Personality of a Molecule
The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For a molecule with multiple ionizable centers like 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, understanding its pKa values is crucial for predicting its behavior in different physiological compartments. The pyrazole ring is weakly basic, while the 5-amino group is a more traditional basic center.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination.
Protocol:
-
Solution Preparation: A precise amount of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Diagram of Experimental Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Spectral Characterization: Unveiling the Molecular Fingerprint
A comprehensive spectral analysis is essential for confirming the identity and purity of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure. Key expected signals in the 1H NMR spectrum would include those for the aromatic protons on the pyrazole ring, the protons of the 1,2-dimethylpropyl group, and the exchangeable protons of the amino group.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretching of the primary amine and the C=N and C=C stretching of the pyrazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, providing definitive confirmation of its identity.
-
UV-Vis Spectroscopy: The UV-Vis spectrum will reveal the electronic absorption properties of the molecule, which are influenced by the aromatic pyrazole ring and the amino substituent.
Diagram of Structure-Property Relationships:
Caption: Interplay between structural features and key physicochemical properties.
Safety and Handling
While specific toxicity data for 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine is not available, related aminopyrazole compounds are known to be potential skin and eye irritants.[4][5] Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Conclusion: A Roadmap for Further Investigation
This technical guide has provided a comprehensive overview of the key physicochemical properties of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, grounded in established scientific principles and experimental methodologies. The predicted properties suggest a molecule with a favorable balance of lipophilicity and hydrophilicity, making it a promising candidate for further investigation.
The experimental protocols detailed herein provide a clear roadmap for the empirical determination of its logP, aqueous solubility, and pKa. A thorough execution of these experiments is the critical next step in building a robust data package for this compound. The resulting data will be invaluable for guiding lead optimization efforts, designing appropriate formulation strategies, and ultimately, for unlocking the full therapeutic potential of this novel chemical entity.
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An In-depth Technical Guide to 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine: Structural Analogs and Derivatives in Drug Discovery
This guide provides a comprehensive technical overview of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, a heterocyclic amine with significant potential in medicinal chemistry. We will delve into the synthesis of its core structure, explore the rationale and methodologies for creating structural analogs and derivatives, and discuss their potential therapeutic applications based on the well-established biological activities of the pyrazole scaffold. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents.
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4][5] Its unique structural and electronic properties allow it to serve as a versatile scaffold for the development of a wide array of therapeutic agents.[2][3] Clinically approved drugs such as the anti-inflammatory celecoxib, the anti-obesity agent rimonabant, and the analgesic difenamizole all feature a pyrazole core, underscoring the pharmacological importance of this moiety.[3]
The 5-aminopyrazole motif, in particular, is a highly valuable building block for generating diverse chemical libraries.[6][7] The presence of a reactive amino group provides a convenient handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[7][8] This guide focuses on a specific, yet underexplored, member of this family: 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine. The bulky, branched alkyl substituent at the N1 position introduces unique steric and lipophilic characteristics that warrant dedicated investigation.
Synthesis of the 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine Core
The synthesis of the 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine core can be achieved through established methods for pyrazole synthesis, most notably the Knorr pyrazole synthesis and its variations.[9][10] The general principle involves the condensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target molecule involves the disconnection of the pyrazole ring, leading back to (1,2-dimethylpropyl)hydrazine and a suitable three-carbon synthon bearing a nitrile group, which will ultimately form the C3, C4, and C5 atoms of the pyrazole ring and the C5-amine.
Caption: Retrosynthetic analysis of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine.
Proposed Synthetic Protocol
The following is a detailed, step-by-step protocol for the synthesis of the core molecule. This protocol is a self-validating system, with each step yielding a characterizable intermediate.
Step 1: Synthesis of (1,2-dimethylpropyl)hydrazine
-
Rationale: The N1-substituent is introduced via the corresponding hydrazine. This can be prepared by the reduction of the corresponding hydrazone.
-
Procedure:
-
To a solution of 1,2-dimethylpropanal in ethanol, add an equimolar amount of hydrazine hydrate.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the hydrazone. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the formation of the hydrazone is complete, cool the reaction mixture to 0 °C.
-
Add a reducing agent, such as sodium borohydride, portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (1,2-dimethylpropyl)hydrazine.
-
Step 2: Cyclization to form 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine
-
Rationale: The pyrazole ring is formed by the condensation of the synthesized hydrazine with a β-ketonitrile, such as 3-aminocrotononitrile, which can be generated in situ.
-
Procedure:
-
In a round-bottom flask, dissolve the crude (1,2-dimethylpropyl)hydrazine in a suitable solvent like ethanol.[11]
-
Add 3-aminobutyronitrile to the solution.[11]
-
Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.
-
Reflux the mixture for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield pure 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine.
-
Characterization: The final product and all intermediates should be thoroughly characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.[5][12][13]
Design and Synthesis of Structural Analogs and Derivatives
The true potential of the 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine scaffold lies in its amenability to structural modification. By systematically altering different parts of the molecule, we can fine-tune its properties to achieve desired biological activities and ADMET profiles.
Rationale for Derivatization
The primary points for derivatization are the C3 and C4 positions of the pyrazole ring and the exocyclic amino group at C5.
-
C3 and C4 Positions: Substitution at these positions can modulate the electronic properties and steric bulk of the molecule, influencing receptor binding and metabolic stability.
-
C5-Amino Group: This group can be acylated, alkylated, or incorporated into larger heterocyclic systems to explore a wider chemical space and introduce new pharmacophoric features.
Caption: Workflow for a systematic Structure-Activity Relationship (SAR) study.
A library of analogs should be synthesized based on the protocols outlined in Section 3. These compounds would then be screened in a panel of relevant biological assays to identify initial hits. Subsequent rounds of synthesis and testing would focus on refining the structure of these hits to improve potency, selectivity, and drug-like properties.
Conclusion
1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine represents a promising, yet underexplored, scaffold for drug discovery. Its synthesis is achievable through established chemical transformations, and the core structure is readily amenable to derivatization at multiple positions. By leveraging the known pharmacological profile of the pyrazole class and conducting systematic SAR studies, novel therapeutic agents with unique properties may be developed. This guide provides a foundational framework for researchers to embark on the exploration of this intriguing chemical space.
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A Deep Dive into the Spectral Landscape of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine: An In-depth Technical Guide
For Immediate Release
[SHANGHAI, CN – January 17, 2026] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the comprehensive spectral data analysis of the novel heterocyclic amine, 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine. This document provides a detailed exploration of its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), underpinned by established scientific principles and methodologies.
Introduction: The Significance of Pyrazole Derivatives
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The 5-aminopyrazole scaffold, in particular, is a versatile building block in drug discovery.[1][2] The subject of this guide, 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, is a novel compound with potential applications in pharmaceutical development. Accurate and comprehensive spectral analysis is paramount for its unequivocal identification, purity assessment, and for understanding its chemical behavior, which are all critical aspects of the drug development pipeline.
This guide provides a detailed, practical framework for the spectral analysis of this compound, moving beyond a simple recitation of data to explain the causal relationships behind experimental choices and data interpretation.
Structural Elucidation Workflow
The definitive structural confirmation of a novel chemical entity like 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine necessitates a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle. The workflow outlined below represents a robust and self-validating system for the comprehensive characterization of this molecule.
Caption: A streamlined workflow for the synthesis, purification, and comprehensive spectroscopic analysis of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments provides an unambiguous assignment of all protons and carbons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as protic solvents can lead to the exchange of the NH₂ protons.[3]
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
2D NMR Acquisition (COSY & HSQC):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships, which is invaluable for identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
Hypothetical NMR Data and Interpretation
Table 1: Hypothetical ¹H and ¹³C NMR Data for 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| H-3 | ~7.4 | d | 1H | ~140 |
| H-4 | ~5.8 | d | 1H | ~95 |
| NH₂ | ~4.5 (broad) | s | 2H | - |
| N-CH | ~4.2 | m | 1H | ~60 |
| CH(CH₃)₂ | ~2.1 | m | 1H | ~30 |
| CH-CH₃ | ~1.2 | d | 3H | ~18 |
| CH(CH₃)₂ | ~0.9 | d | 6H | ~20 (x2) |
Note: Chemical shifts are hypothetical and based on typical values for similar pyrazole derivatives.[4][5]
Expert Insights into NMR Data Interpretation:
-
Pyrazole Ring Protons: The two doublets at approximately 7.4 ppm and 5.8 ppm are characteristic of the H-3 and H-4 protons of the pyrazole ring, respectively. Their coupling constant (typically around 2-3 Hz) would confirm their ortho relationship.
-
Amine Protons: The broad singlet around 4.5 ppm is indicative of the two amine protons.[6] Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.[3]
-
1,2-dimethylpropyl Group: The multiplets at approximately 4.2 ppm and 2.1 ppm correspond to the N-CH and the adjacent CH of the isopropyl group, respectively. The distinct doublets for the methyl groups provide further confirmation of this branched alkyl substituent.
-
Tautomerism: It is important to consider the possibility of annular tautomerism in pyrazole systems, which can affect the observed chemical shifts.[3] Low-temperature NMR experiments can sometimes resolve tautomeric forms.[3]
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained using a neat sample (if liquid) on a salt plate (e.g., NaCl or KBr) or as a solid dispersed in a KBr pellet.
-
Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Expected IR Absorptions and Interpretation
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400-3200 | N-H stretch | Primary Amine (NH₂) |
| ~3100-3000 | C-H stretch | Aromatic/Vinylic C-H |
| ~2960-2850 | C-H stretch | Aliphatic C-H |
| ~1620 | N-H bend | Primary Amine (NH₂) |
| ~1580-1450 | C=C and C=N stretch | Pyrazole Ring |
Expert Insights into IR Data Interpretation:
-
The presence of a primary amine is strongly indicated by the two characteristic N-H stretching bands in the 3400-3200 cm⁻¹ region, as well as the N-H bending vibration around 1620 cm⁻¹.[6]
-
The absorptions in the 3100-3000 cm⁻¹ and 1580-1450 cm⁻¹ regions are consistent with the pyrazole ring system.[7]
-
The strong C-H stretching bands just below 3000 cm⁻¹ confirm the presence of the aliphatic 1,2-dimethylpropyl group.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces a prominent protonated molecular ion [M+H]⁺.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Expected Mass Spectrum and Fragmentation Analysis
The expected exact mass of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine (C₉H₁₇N₃) is approximately 167.1422 g/mol . In ESI-MS, a prominent peak at m/z 168.1495 would correspond to the [M+H]⁺ ion.
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1H and 13C NMR spectra of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine
Introduction: The Structural Elucidation Imperative
In the landscape of drug discovery and materials science, the precise characterization of molecular architecture is paramount. 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine represents a class of N-substituted aminopyrazoles, heterocyclic scaffolds of significant interest due to their prevalence in pharmacologically active compounds.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation of such organic molecules in solution.[2][3] This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this target molecule, moving beyond simple data reporting to explain the causal relationships between molecular structure and spectral output. The principles and methodologies discussed herein are designed to serve as a practical reference for researchers engaged in the synthesis and characterization of novel chemical entities.
PART 1: Experimental Protocol Design
A robust and reproducible NMR dataset begins with meticulous experimental design. The choices made during sample preparation and data acquisition are critical for obtaining high-quality, interpretable spectra.
Sample Preparation: A Self-Validating Approach
The goal is to prepare a sample that is chemically stable, homogeneous, and at an appropriate concentration for the NMR experiment.
Methodology:
-
Analyte Preparation: Accurately weigh approximately 10-15 mg of high-purity 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine. Purity is essential to avoid signals from residual solvents or synthetic precursors.
-
Solvent Selection: Dissolve the analyte in 0.6-0.7 mL of a deuterated solvent. The choice of solvent is critical.
-
Chloroform-d (CDCl₃): A common, non-polar aprotic solvent. It is a good first choice for general structural confirmation. However, amine (N-H) protons often undergo rapid exchange, leading to broad signals that can be difficult to identify.[4]
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar aprotic solvent that is an excellent hydrogen bond acceptor. It significantly slows down the exchange rate of labile protons (like those in the -NH₂ group), resulting in sharper, more easily identifiable peaks.[5] For this molecule, DMSO-d₆ is the superior choice for unambiguous characterization of the amine functionality.
-
-
Homogenization: Ensure complete dissolution by gentle vortexing or sonication. A clear, particulate-free solution is required.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Confirmation (Optional but Recommended): To definitively identify the amine proton signals, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add one or two drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to the -NH₂ protons will disappear or significantly diminish as the protons are exchanged for deuterium.[4]
NMR Data Acquisition Parameters
These parameters are typical for a 400 or 500 MHz spectrometer and should be adjusted as necessary based on the specific instrument and sample concentration.
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale |
| Spectrometer Frequency | 400-600 MHz | 100-151 MHz | Higher fields provide better signal dispersion and sensitivity. |
| Pulse Program | Standard 1-pulse (zg30) | Proton-decoupled (zgpg30) | Standard acquisition for ¹H; broadband decoupling for ¹³C simplifies the spectrum to singlets. |
| Acquisition Time (AQ) | ~3-4 seconds | ~1-2 seconds | Defines the resolution of the spectrum. |
| Relaxation Delay (D1) | 2-5 seconds | 2 seconds | Allows for longitudinal relaxation of nuclei between scans, crucial for quantitative integration in ¹H NMR. |
| Number of Scans (NS) | 8-16 | 1024-4096 | ¹³C is a low-abundance nucleus, requiring significantly more scans to achieve a good signal-to-noise ratio. |
| Spectral Width (SW) | 12-16 ppm | 200-240 ppm | Must encompass all expected signals for the molecule. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Maintaining a constant temperature is crucial for spectral consistency. |
PART 2: Spectral Interpretation and Analysis
The following is a predictive analysis based on established chemical shift principles and data from analogous pyrazole structures.[6][7][8]
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the following numbering scheme will be used.
Caption: Numbering scheme for 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine.
¹H NMR Spectrum Analysis (Predicted, in DMSO-d₆)
The ¹H NMR spectrum is analyzed based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[9][10]
| Proton(s) | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant(s) (J, Hz) | Annotation and Rationale |
| H4 | ~5.5 - 5.8 | 1H | Doublet (d) | ³J(H4,H3) ≈ 2-3 | Located on the pyrazole ring, significantly shielded by the adjacent electron-donating amine group at C5. Coupled only to H3. |
| H3 | ~7.2 - 7.5 | 1H | Doublet (d) | ³J(H3,H4) ≈ 2-3 | Deshielded relative to H4 due to its position between two nitrogen atoms. Coupled only to H4. |
| NH₂ | ~5.0 - 6.0 | 2H | Broad Singlet (br s) | N/A | Labile protons. The chemical shift is highly dependent on solvent and concentration.[11][12] Will disappear upon D₂O exchange. |
| Hα | ~4.2 - 4.5 | 1H | Multiplet (m) | ³J(Hα,Hβ) ≈ 8-10, ³J(Hα,Hδ) ≈ 7 | Chiral center attached to the pyrazole N1. Deshielded by the nitrogen. Coupled to Hβ and the three Hδ protons. |
| Hβ | ~1.8 - 2.1 | 1H | Multiplet (m) | ³J(Hβ,Hα) ≈ 8-10, ³J(Hβ,Hγ) ≈ 7 | Aliphatic proton coupled to Hα and the six Hγ protons. |
| Hδ | ~1.1 - 1.3 | 3H | Doublet (d) | ³J(Hδ,Hα) ≈ 7 | Methyl group attached to the chiral center Cα. Coupled to Hα. |
| Hγ1, Hγ2 | ~0.8 - 1.0 | 6H | Two Doublets (d) | ³J(Hγ,Hβ) ≈ 7 | These two methyl groups are attached to Cβ. Due to the adjacent chiral center (Cα), they are diastereotopic and thus chemically non-equivalent, appearing as two distinct doublets. |
¹³C NMR Spectrum Analysis (Predicted, Proton-Decoupled)
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Carbon(s) | Predicted δ (ppm) | Annotation and Rationale |
| C5 | ~148 - 152 | Attached to the electron-donating amine group and the N1 atom, causing significant deshielding.[6] |
| C3 | ~138 - 142 | Carbon adjacent to two nitrogen atoms in the heterocyclic ring. |
| C4 | ~95 - 100 | Shielded relative to C3 and C5, typical for this position in the pyrazole ring.[6][7] |
| Cα | ~55 - 60 | Aliphatic carbon directly attached to the electronegative nitrogen (N1), causing a downfield shift. |
| Cβ | ~32 - 38 | Standard aliphatic methine carbon. |
| Cδ | ~18 - 22 | Methyl carbon attached to the chiral center. |
| Cγ1, Cγ2 | ~16 - 20 | Diastereotopic methyl carbons. May appear as two distinct signals or a single, slightly broadened signal depending on the solvent and temperature. |
PART 3: Workflow and Advanced Methods
For unambiguous assignment, especially in complex molecules, a suite of 2D NMR experiments is indispensable. The logical workflow for complete structural characterization is outlined below.
Caption: Standard workflow for complete NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent. For example, it would show a cross-peak between Hα and Hβ, and between H3 and H4.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the most reliable way to assign carbon signals.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton, for instance, by showing a correlation from H3 to C5, or from Hα to C5 and C3.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, supported by appropriate 1D and 2D experimental techniques, provides unequivocal evidence for the structure of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine. The key spectral features—the distinct chemical shifts of the pyrazole ring protons, the labile nature of the amine protons, and the complex splitting patterns arising from the chiral 1,2-dimethylpropyl substituent, particularly the diastereotopicity of the terminal methyl groups—all contribute to a unique spectral fingerprint. This guide serves as a framework for interpreting these spectra, emphasizing the importance of rigorous experimental protocol and a deep understanding of the structural factors that govern NMR parameters.
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Patel, H., Rajput, S., & Rajani, D. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
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Al-Azmi, A., et al. (2017). ¹³C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine
Abstract
This technical guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, a substituted aminopyrazole of interest in pharmaceutical and agrochemical research. We explore the characteristic fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. The discussion is grounded in the fundamental principles of heterocyclic amine fragmentation, detailing the influence of the N-alkyl substituent and the pyrazole core on the resulting mass spectrum. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and a proposed fragmentation scheme to facilitate the structural elucidation and characterization of this and related compounds.
Introduction: The Analytical Imperative for Substituted Pyrazoles
Pyrazoles represent a cornerstone scaffold in medicinal chemistry and materials science, renowned for their wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The specific compound of interest, 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, combines the pyrazole core with a bulky N-alkyl group and a primary amine, features that necessitate precise analytical characterization for identity confirmation, purity assessment, and metabolite profiling.
Mass spectrometry (MS) is an indispensable tool for this purpose, providing sensitive and specific information on molecular weight and structure.[4] Understanding the fragmentation pattern is paramount, as it acts as a structural fingerprint, enabling unambiguous identification even among isomers.[5][6] This guide will dissect the fragmentation of the title compound, explaining the causal mechanisms behind bond cleavages and rearrangements.
Foundational Principles of Amine and Pyrazole Fragmentation
The fragmentation of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine is governed by the interplay between three key structural features: the aliphatic amine, the aromatic pyrazole ring, and the N-alkyl substituent.
-
The Nitrogen Rule: As a monoamine, the title compound has an odd number of nitrogen atoms, which dictates that its molecular ion (M+) will have an odd nominal mass. Consequently, fragments arising from the cleavage of a single bond will have an even mass.[7][8][9] This rule is a primary diagnostic tool in spectrum interpretation.
-
Alpha-Cleavage in Amines: The most characteristic fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom.[10][11] However, in this molecule, the amine is attached to an aromatic ring, which significantly stabilizes the molecular ion.[7] Instead, alpha-cleavage is more likely to occur on the N-alkyl substituent.
-
Pyrazole Ring Fragmentation: The pyrazole ring itself is relatively stable. Common fragmentation pathways for the core pyrazole structure involve the expulsion of neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂) from the molecular or [M-H]+ ion.[12][13] The position and nature of substituents heavily influence the prevalence of these pathways.[12][13]
Experimental Design & Methodology
The choice of ionization technique is critical. Electron Ionization (EI) provides extensive, reproducible fragmentation for library matching, while Electrospray Ionization (ESI), a "soft" ionization method, is ideal for obtaining the mass of the intact molecule and performing controlled fragmentation via tandem MS (MS/MS).[14][15]
Protocol: GC-EI-MS Analysis
This protocol is designed for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system, which is well-suited for volatile, thermally stable compounds like the target analyte.[5]
1. Sample Preparation:
- Dissolve 1 mg of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine in 1 mL of high-purity methanol or ethyl acetate.
- Vortex thoroughly to ensure complete dissolution.
- Perform a serial dilution to a final concentration of approximately 10 µg/mL. The optimal concentration may require adjustment based on instrument sensitivity.
2. GC Parameters (Justification):
- Injector: Splitless mode at 250°C. (Ensures efficient vaporization and transfer of the analyte onto the column).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. (Inert and provides good chromatographic efficiency).
- Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm). (Provides good separation for a broad range of analytes).
- Oven Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp: 15°C/min to 280°C.
- Final hold: 5 minutes at 280°C. (This gradient is designed to ensure good peak shape and elution in a reasonable timeframe).
3. MS Parameters (Justification):
- Ionization Mode: Electron Ionization (EI) at 70 eV. (The standard energy for EI, which generates reproducible fragmentation patterns for library comparison).[1]
- Source Temperature: 230°C. (Prevents condensation of the analyte in the source).
- Mass Range: Scan from m/z 40 to 300. (Covers the expected molecular ion and key fragments).
Protocol: LC-ESI-MS/MS Analysis
This protocol uses Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) for accurate mass measurement and controlled fragmentation studies.
1. Sample Preparation:
- Dissolve 1 mg of the analyte in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
- Dilute to a final concentration of 1 µg/mL. The acidic mobile phase promotes protonation for positive ion mode ESI.
2. LC Parameters (Justification):
- Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). (Standard for retaining and separating moderately polar small molecules).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 0.4 mL/min.
3. MS Parameters (Justification):
- Ionization Mode: Electrospray Ionization (ESI), Positive. (The amine group is basic and readily accepts a proton).
- Capillary Voltage: 3.5 kV.[16] (Optimized for stable spray and efficient ionization).
- MS1 Scan: Scan from m/z 100 to 400 to identify the protonated molecule [M+H]+.
- MS2 (Tandem MS) Scan: Select the [M+H]+ ion (m/z 168) for Collision-Induced Dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to observe the full spectrum of fragment ions.
Fragmentation Analysis of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine
The nominal molecular weight of the analyte is 167 g/mol . As per the nitrogen rule, the molecular ion peak in EI-MS and the protonated molecule in ESI-MS will appear at odd m/z values.
Proposed Fragmentation Pathway (EI-MS)
Under the high-energy conditions of EI, the initial molecular ion (M•+, m/z 167) is energetically unstable and undergoes extensive fragmentation.[17] The primary cleavage events are dictated by the stability of the resulting radical and carbocation fragments.
The most prominent fragmentation is initiated by cleavage of the C-C bond beta to the pyrazole nitrogen (β-cleavage relative to the ring), which is also an alpha-cleavage relative to the tertiary carbon of the alkyl group. This leads to the loss of an isopropyl radical.
-
α-Cleavage at the Alkyl Group: The bond between the two methine carbons in the 1,2-dimethylpropyl group is sterically hindered and a favorable cleavage point. Cleavage here results in the loss of an isopropyl radical (•CH(CH₃)₂), leading to a highly stable secondary carbocation.
-
M•+ (m/z 167) → [M - 43]+ (m/z 124) + •C₃H₇
-
The fragment at m/z 124 represents the pyrazole-amine core with a C₂H₄ substituent and is expected to be a major peak.
-
-
Loss of the Entire Alkyl Group: Cleavage of the N-C bond connecting the alkyl group to the pyrazole ring.
-
M•+ (m/z 167) → [C₃H₅N₂-NH₂]•+ (m/z 97) + •C₅H₁₁
-
The fragment at m/z 97 corresponds to the 1H-pyrazol-5-amine radical cation.
-
Further fragmentation can occur from these primary ions, including characteristic losses from the pyrazole ring.[12][13]
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A Senior Application Scientist's Guide to the Theoretical Investigation of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine: A Hypothetical Case Study
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative for Predictive Science in Drug Discovery
In the landscape of modern drug discovery, the ability to predict molecular properties and biological activity in silico is not merely an academic exercise; it is a critical component of an efficient, cost-effective research and development pipeline. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives have shown a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide presents a comprehensive theoretical workflow for the characterization of a novel pyrazole derivative, 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine . As this specific molecule is not extensively documented in prior literature, we will proceed with a hypothetical, yet methodologically rigorous, case study. The objective is to provide a robust, self-validating framework that researchers can adapt for their own novel small molecules, ensuring scientific integrity from initial molecular design to potential biological target identification.
Part 1: Foundational Strategy - From Synthesis Postulate to Computational Blueprint
Postulated Synthesis: Grounding the Theoretical in the Practical
A theoretical study gains immense value when grounded in synthetic plausibility. The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[4] This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, forming a hydrazone intermediate, which then undergoes cyclization.[4][5]
For our target molecule, 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, a plausible synthetic route would involve the reaction of (1,2-dimethylpropyl)hydrazine with a suitable β-ketonitrile, such as 3-oxopentanenitrile, under appropriate reaction conditions, likely with acid or base catalysis in a solvent like ethanol. While various conditions exist, microwave-assisted synthesis has been shown to improve yields and reduce reaction times for similar structures.[6]
The Computational Blueprint: A Multi-Pillar Approach
Our theoretical investigation is built on three pillars, designed to create a holistic profile of the molecule:
-
Structural and Spectroscopic Characterization: Establishing the molecule's most stable three-dimensional structure and predicting its spectroscopic signatures (IR, NMR) to aid in future experimental validation.
-
Electronic and Reactivity Analysis: Delving into the molecule's electronic landscape through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) to understand its intrinsic reactivity and intermolecular interaction potential.
-
Pharmacokinetic and Target Interaction Profiling: Assessing the molecule's drug-likeness using established rules and predicting its potential biological activity through molecular docking simulations against relevant cancer targets.
This structured workflow ensures that each computational step logically informs the next, creating a self-validating and comprehensive molecular profile.
Figure 1: The three-pillar computational workflow.
Part 2: Core Computational Methodology
As a Senior Application Scientist, the choice of computational methods is paramount. It's a balance of accuracy, computational cost, and proven applicability to the molecular class under investigation. For small organic molecules like pyrazole derivatives, Density Functional Theory (DFT) offers the optimal balance.
The DFT Protocol: A Step-by-Step Guide
Objective: To achieve a reliable and reproducible computational analysis of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine.
Protocol:
-
Initial Structure Generation:
-
The 2D structure of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine is drawn using molecular modeling software (e.g., Avogadro, ChemDraw).
-
A preliminary 3D structure is generated and subjected to a rough energy minimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Geometry Optimization and Frequency Analysis:
-
Rationale: This is the most critical step. We must find the molecule's lowest energy conformation (global minimum) on the potential energy surface. A subsequent frequency calculation confirms that we have a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). This hybrid functional is a workhorse in computational chemistry, known for providing excellent geometric and electronic property predictions for a wide range of organic systems.[7]
-
Basis Set: 6-311+G(d,p). This Pople-style basis set is a robust choice.[8] The "6-311" indicates a triple-zeta quality for valence electrons. The "+G" adds diffuse functions, crucial for accurately describing lone pairs and anions, and the "(d,p)" adds polarization functions to non-hydrogen (d) and hydrogen (p) atoms, allowing for more flexibility in describing bond shapes.[9][10]
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Validation: The optimization is complete when the forces on the atoms are negligible. The output must be checked for the absence of imaginary frequencies.
-
-
Spectroscopic Prediction:
-
Rationale: Predicted spectra serve as a benchmark for experimental characterization.
-
Method: The optimized geometry from the previous step is used.
-
IR Frequencies: Calculated from the same frequency job. The raw frequencies are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to better match experimental values.
-
NMR Chemical Shifts: Calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the same B3LYP/6-311+G(d,p) level of theory.[10] Chemical shifts are calculated relative to a reference compound (e.g., Tetramethylsilane, TMS) optimized at the same level of theory.
-
-
Part 3: Analysis and Interpretation - A Hypothetical Deep Dive
Molecular Geometry
Following optimization, we would extract key geometric parameters. The pyrazole ring is expected to be nearly planar, a hallmark of its aromatic character. The bond lengths within the ring will be intermediate between single and double bonds.
| Parameter | C3-C4 | C4-C5 | N1-N2 | N1-C5 | N2-C3 |
| Hypothetical Bond Length (Å) | 1.395 | 1.402 | 1.378 | 1.365 | 1.334 |
| Hypothetical Bond Angle (C5-N1-N2, °) | 111.5 | ||||
| Hypothetical Bond Angle (N1-N2-C3, °) | 105.8 |
Table 1: Hypothetical optimized geometric parameters for the pyrazole core of the target molecule.
These hypothetical values are consistent with typical pyrazole structures, where the N2-C3 bond often exhibits more double-bond character. The endocyclic angles reflect the constraints of a five-membered ring.
Predicted Spectroscopic Signatures
Experimental validation is key. Our theoretical data provides a roadmap for what to expect in the lab.
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A characteristic broad peak is expected around 3300-3400 cm⁻¹ from the -NH₂ group.
-
C-H Stretches: Aliphatic C-H stretches from the dimethylpropyl group will appear just below 3000 cm⁻¹.
-
C=N and C=C Stretches: Ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Distinct signals would be predicted for the pyrazole ring proton (likely around 5.5-6.0 ppm), the protons of the dimethylpropyl group (in the 0.8-2.0 ppm range), and the amine protons (a broad signal).
-
¹³C NMR: Unique signals for each carbon atom would be calculated, with the pyrazole ring carbons appearing in the aromatic region (~100-150 ppm).
-
The ability to correlate calculated spectra with experimental results provides strong evidence for the successful synthesis of the target compound.[11]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
Figure 2: Hypothetical Frontier Molecular Orbital diagram.
-
HOMO: In 5-aminopyrazoles, the HOMO is typically a π-orbital with significant electron density on the pyrazole ring and the exocyclic amine group. This indicates that these sites are most susceptible to electrophilic attack.
-
LUMO: The LUMO is usually a π* anti-bonding orbital distributed over the pyrazole ring, making the ring susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability.[12] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. Our hypothetical gap of 4.6 eV suggests a kinetically stable molecule.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Red/Yellow Regions (Negative Potential): These are electron-rich areas. For our molecule, these would be concentrated around the two nitrogen atoms of the pyrazole ring and the nitrogen of the amine group, indicating their role as hydrogen bond acceptors and sites for electrophilic attack.
-
Blue Regions (Positive Potential): These are electron-poor areas, typically found around the hydrogen atoms of the amine group and the C-H bonds. These are sites for nucleophilic attack.
The MEP map is invaluable for predicting how the molecule will interact with biological targets like protein binding pockets.
Part 4: Bridging Theory to Pharmacology
In Silico ADME and Drug-Likeness
Before a molecule can be considered a drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. Lipinski's Rule of Five is a foundational guideline for predicting oral bioavailability.[13][14]
| Lipinski's Rule of Five Parameter | Calculated Value (Hypothetical) | Guideline | Compliance |
| Molecular Weight (MW) | 167.25 g/mol | ≤ 500 g/mol | Yes |
| LogP (Lipophilicity) | 1.85 | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 2 (from -NH₂) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 3 (3x N atoms) | ≤ 10 | Yes |
Table 2: Hypothetical Lipinski's Rule of Five analysis for the target molecule.
Our hypothetical molecule comfortably adheres to all of Lipinski's rules, suggesting it has a high probability of good oral bioavailability.[15] Modern computational tools can further predict properties like solubility and membrane permeability, providing a more detailed pharmacokinetic profile.[16][17]
Molecular Docking: Identifying Potential Biological Targets
Pyrazole derivatives are well-known inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[2][18] Therefore, a logical next step is to perform molecular docking studies against a panel of relevant kinases.
Experimental Protocol: Molecular Docking
-
Target Selection: Based on literature for pyrazole derivatives, select a panel of protein kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), or Bruton's Tyrosine Kinase (BTK).[3][19]
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Use the previously DFT-optimized, low-energy conformation of our pyrazole derivative as the ligand.
-
-
Docking Simulation:
-
Define the binding site (active site) on the protein, usually based on the location of a co-crystallized native ligand.
-
Use a docking program (e.g., AutoDock, Glide) to systematically place the ligand in the binding site in various conformations and orientations.
-
-
Scoring and Analysis:
-
The program calculates a binding affinity (or docking score), typically in kcal/mol, for each pose. More negative scores indicate stronger predicted binding.
-
Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the protein's amino acid residues.
-
A successful docking result would show our molecule fitting snugly into the kinase active site, forming hydrogen bonds between its pyrazole/amine nitrogens and key residues (e.g., in the hinge region of the kinase), and positioning its dimethylpropyl group in a hydrophobic pocket. This provides a testable hypothesis about the molecule's mechanism of action.
Figure 3: Logical relationship in a molecular docking simulation.
Conclusion and Future Outlook
This guide has outlined a comprehensive, multi-faceted theoretical workflow for the characterization of a novel molecule, 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine. By integrating geometry optimization, spectroscopic prediction, electronic structure analysis, and in silico pharmacological profiling, we have constructed a detailed hypothetical portrait of the molecule. This in silico approach provides a powerful, predictive framework that significantly de-risks and accelerates the drug discovery process. The generated data, from predicted NMR shifts to plausible protein targets, creates a direct and actionable roadmap for experimental chemists and pharmacologists. The true power of this methodology lies in its adaptability, providing a blueprint for the rapid and insightful evaluation of any novel chemical entity.
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The Vanguard of Discovery: A Technical Guide to Biological Activity Screening of Novel Pyrazole Compounds
Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This unique structural motif is at the heart of numerous FDA-approved drugs, spanning a wide therapeutic spectrum from oncology to anti-inflammatory and anti-infective agents.[1][2] The inherent potential of novel pyrazole compounds necessitates a robust, systematic, and scientifically rigorous screening strategy to uncover their full therapeutic promise.
This guide provides an in-depth, field-proven framework for the comprehensive biological activity screening of novel pyrazole libraries. Moving beyond mere procedural descriptions, we will delve into the causality behind experimental choices, the logic of a tiered screening cascade, and the self-validating systems essential for generating trustworthy, publication-ready data.
Chapter 1: The Strategic Framework - A Multi-Tiered Screening Cascade
A successful screening campaign is not a monolithic endeavor but a phased process designed to efficiently identify and characterize promising compounds while minimizing resource expenditure. Our approach is a logical funnel, starting with broad, high-throughput methods and progressively moving towards more complex, mechanistically focused assays for a dwindling number of highly qualified "hit" compounds.
Caption: A multi-tiered workflow for screening novel pyrazole compounds.
Chapter 2: Tier 1 - Casting a Wide Net with High-Throughput Primary Screening
The objective of Tier 1 is to rapidly and cost-effectively assess the entire compound library for any biological activity within broad therapeutic areas. The key is to employ assays that are robust, scalable, and provide a clear, quantifiable endpoint.
Foundational Cytotoxicity Screening: The MTT Assay
For anticancer potential, the initial screen almost universally begins with a cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard for this purpose.[3][4][5]
Principle of Expertise: The MTT assay is a colorimetric method that measures cellular metabolic activity.[3][5] In viable cells, mitochondrial dehydrogenases, particularly succinate dehydrogenase, reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[4][6] The amount of formazan produced, quantified spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[3] This provides a robust proxy for cell viability and allows for the identification of compounds that are cytotoxic or inhibit cell proliferation.[1][4][7]
Self-Validating Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare stock solutions of pyrazole compounds in DMSO. Dilute the compounds to the desired final screening concentration (e.g., 10 µM) in a complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (DMSO-treated cells) and positive controls (e.g., Doxorubicin).[7]
-
Incubation: Incubate the plates for a defined period, typically 48-72 hours.[1]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[1] During this time, visible purple precipitates will form in the wells with viable cells.
-
Solubilization: Carefully remove the culture medium without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well.[1][5]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5][6] Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Hits are typically defined as compounds that reduce cell viability below a certain threshold (e.g., 50%).
Primary Antimicrobial Screening
For anti-infective potential, a simple and effective primary screen involves assessing the inhibition of microbial growth. The agar well diffusion method is a widely used technique for this initial evaluation.[8][9][10]
Principle of Expertise: This method relies on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly seeded with a specific microorganism. If the compound possesses antimicrobial activity, it will create a clear zone of inhibition around the well where microbial growth is prevented. The diameter of this zone is proportional to the compound's activity.[11]
Self-Validating Protocol: Agar Well Diffusion for Antimicrobial Screening
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi and pour it into sterile Petri plates.[2][9]
-
Inoculation: Uniformly swab the surface of the agar with a standardized inoculum (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[8][9]
-
Well Creation: Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the seeded agar.[9]
-
Compound Loading: Dissolve the pyrazole compounds in a suitable solvent like DMSO to a known concentration (e.g., 1 mg/mL). Pipette a fixed volume (e.g., 100 µL) of the compound solution into each well.[9]
-
Controls: Use wells loaded with the solvent (DMSO) as a negative control and a standard antibiotic (e.g., Ciprofloxacin, Chloramphenicol) or antifungal (e.g., Clotrimazole) as a positive control.[8]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at a suitable temperature for fungi.[2][9]
-
Data Acquisition: Measure the diameter of the zone of inhibition in millimeters (mm).[8] Compounds showing significant zones of inhibition are considered hits.
Chapter 3: Tier 2 - From 'Hits' to 'Leads': Confirmation and Prioritization
Compounds identified as "hits" in Tier 1 are often statistical and require rigorous confirmation. Tier 2 aims to validate these initial findings, establish potency, and assess the breadth of activity.
Hit Confirmation and Dose-Response Analysis
The first crucial step is to re-test the primary hits to eliminate false positives. Confirmed hits are then subjected to dose-response analysis to determine their potency, typically by calculating the half-maximal inhibitory concentration (IC50) for cytotoxicity or the Minimum Inhibitory Concentration (MIC) for antimicrobial activity.[1]
Principle of Expertise: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. For cytotoxicity, this means the concentration that reduces cell viability by 50%. For antimicrobials, the MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[9][11] These quantitative measures are essential for comparing the potency of different compounds and prioritizing them for further study.
Data Presentation: Cytotoxicity Profile of Pyrazole Hits
| Compound ID | Target Cell Line | IC50 (µM) |
| PZ-001 | MCF-7 | 7.9 |
| PZ-002 | MCF-7 | > 50 |
| PZ-003 | A549 | 5.2 |
| PZ-003 | HepG2 | 6.1 |
| Doxorubicin | MCF-7 | 0.8 |
Secondary and Orthogonal Assays
To ensure the observed activity is not an artifact of the primary assay, it is critical to use an orthogonal method. For cytotoxicity, if the primary screen was MTT (metabolic activity), a secondary assay could measure cell membrane integrity (e.g., LDH release) or DNA content (e.g., crystal violet staining).[4] For antimicrobials, hits from agar diffusion should be confirmed using a broth microdilution method to determine the MIC accurately.[9][12]
Chapter 4: Tier 3 - Unveiling the Mechanism of Action (MoA)
With a smaller set of potent and validated lead compounds, the focus shifts to understanding how they work. MoA studies are the most resource-intensive but provide the critical insights needed for lead optimization and further development.
Elucidating the Anticancer MoA
Many pyrazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) or by inhibiting key enzymes like protein kinases.[1][7][13]
4.1.1 Apoptosis Induction Assays
Apoptosis is a key therapeutic goal in cancer treatment.[14] Several methods can be used to determine if a compound induces apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based method.[14][15][16] In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V is a protein that specifically binds to PS and can be labeled with a fluorophore (e.g., FITC).[17] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[15] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Caption: Key events in apoptosis induction measured by common assays.
Self-Validating Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed and treat cells with the pyrazole compound at its IC50 concentration for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Collection: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in commercial kits.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[18]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[16]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[16][18]
4.1.2 Enzyme Inhibition Assays
Pyrazole scaffolds are common in kinase inhibitors and anti-inflammatory drugs that target enzymes like Cyclooxygenase (COX).[2][19][20]
-
Kinase Inhibition: Assays can be performed using purified recombinant kinases. The principle is to measure the enzyme's ability to phosphorylate a substrate in the presence and absence of the pyrazole inhibitor. This is often detected via luminescence (e.g., ADP-Glo™) or fluorescence. Screening against a panel of kinases is crucial to determine selectivity.[19][21]
-
COX-2 Inhibition: For anti-inflammatory potential, screening for the inhibition of COX enzymes is key.[22] COX-2 is the inducible isoform primarily involved in inflammation.[23] In vitro assays measure the conversion of arachidonic acid to prostaglandin E2 (PGE2), often detected using an ELISA or LC-MS/MS.[23] Comparing inhibition of COX-2 versus the constitutive COX-1 isoform determines the compound's selectivity and potential for reduced gastrointestinal side effects.[24][25]
Probing Other Therapeutic Areas
-
Monoamine Oxidase (MAO) Inhibition: Pyrazoline derivatives have been investigated as inhibitors of MAO-A and MAO-B, enzymes involved in neurotransmitter metabolism.[26][27][28] Their inhibition is relevant for treating depression and neurodegenerative diseases.[26] Assays typically use purified MAO-A or MAO-B and measure the production of hydrogen peroxide or another detectable product from an enzyme-specific substrate.[29][30]
Conclusion: From Bench to Breakthrough
The journey of a novel pyrazole compound from a chemical library to a potential therapeutic agent is a testament to systematic scientific inquiry. The tiered screening approach outlined in this guide provides a logical, efficient, and robust framework for this process. By integrating high-throughput primary screens with detailed mechanistic studies, and by underpinning every step with the principles of causality and self-validation, researchers can confidently identify and advance the most promising candidates. The pyrazole scaffold continues to be a rich source of pharmacological innovation, and with the right screening strategy, its full potential to address unmet medical needs can be realized.
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The 5-Aminopyrazole Core: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 5-aminopyrazole moiety represents a cornerstone in medicinal chemistry, serving as a versatile and "privileged" scaffold for the design of a multitude of biologically active compounds.[1][2] Its unique electronic properties and synthetic tractability have propelled its derivatives into the forefront of drug discovery programs, leading to the development of agents with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neurological activities.[3][4][5] This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 5-aminopyrazole derivatives. We will dissect the causal relationships behind synthetic strategies, delve into the nuanced SAR landscapes for key biological targets, and provide validated experimental and computational protocols to empower researchers in their quest for novel therapeutics. Our narrative is grounded in authoritative scientific literature, ensuring a blend of technical accuracy and field-proven insights.
The Strategic Importance of the 5-Aminopyrazole Scaffold
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[6] The introduction of an amino group at the C5 position imbues the scaffold with a unique set of properties that are highly advantageous for drug design. The 5-amino group can act as a hydrogen bond donor and a key recognition element for interacting with biological targets. Furthermore, the pyrazole ring itself possesses both hydrogen bond donating (N1-H) and accepting (N2) capabilities, contributing to its promiscuity in binding to various protein active sites.[6]
From a synthetic standpoint, the 5-aminopyrazole core is readily accessible through a variety of well-established chemical transformations, making it an ideal starting point for the construction of diverse chemical libraries.[1][2] This synthetic accessibility, coupled with its favorable pharmacological properties, has cemented the 5-aminopyrazole scaffold as a recurring motif in numerous approved drugs and clinical candidates.[7][8]
Synthetic Strategies: Building the 5-Aminopyrazole Core
The foundation of any SAR study lies in the ability to synthesize a diverse range of analogs. The versatility of the 5-aminopyrazole core stems from the numerous reliable methods for its construction. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring.
Classical Synthesis from β-Ketonitriles and Hydrazines
One of the most common and robust methods for synthesizing 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[1][2] This reaction proceeds through a cyclization-condensation mechanism.
-
Causality of Experimental Choice: The use of β-ketonitriles is strategic as the cyano group directs the cyclization to favor the formation of the 5-aminopyrazole isomer over the 3-amino isomer. The reactivity of the ketone and the nucleophilicity of the hydrazine are key factors influencing the reaction rate and yield. The choice of substituted hydrazine allows for the direct introduction of diversity at the N1 position of the pyrazole ring.
Experimental Protocol: Synthesis of a Generic 5-Amino-1-substituted-pyrazole
-
Reaction Setup: To a solution of the desired β-ketonitrile (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added the substituted hydrazine (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired 5-aminopyrazole derivative.
Multi-component Reactions and Solid-Phase Synthesis
For the rapid generation of compound libraries for high-throughput screening, multi-component reactions and solid-phase synthesis strategies have been developed.[1][2] These approaches offer significant advantages in terms of efficiency and automation. For instance, a three-component reaction involving an aldehyde, malononitrile, and a hydrazine can directly yield highly substituted 5-aminopyrazoles.[9] Solid-phase synthesis, where one of the reactants is attached to a resin, facilitates purification by simple filtration and washing steps.[1][2]
Decoding the SAR of 5-Aminopyrazole Derivatives: A Target-Centric Approach
The true power of the 5-aminopyrazole scaffold is revealed through the systematic exploration of its SAR against various biological targets. By modifying the substituents at different positions of the pyrazole ring (R1, R3, R4, and the 5-amino group), medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds.
Kinase Inhibition: A Major Battlefield
5-Aminopyrazole derivatives have emerged as a prolific source of kinase inhibitors, targeting a wide range of kinases implicated in cancer and inflammatory diseases.[4][10]
The p38α MAPK is a key regulator of inflammatory responses, making it an attractive target for the treatment of diseases like rheumatoid arthritis and Crohn's disease.[11] The 5-aminopyrazole scaffold has been successfully employed to develop potent and selective p38α inhibitors.[11][12]
-
SAR Insights:
-
N1-Substitution: The substituent at the N1 position often occupies a hydrophobic pocket in the ATP-binding site. Aromatic or cycloalkyl groups are generally favored.
-
C3-Substitution: Modifications at this position can influence selectivity. Small, hydrophobic groups are often well-tolerated.
-
C4-Substitution: This position is crucial for interacting with the "hinge" region of the kinase. A hydrogen bond acceptor, such as a cyano or a carbonyl group, is often required for potent inhibition.
-
5-Amino Group: The free amino group typically forms a key hydrogen bond with the backbone of the hinge region.
-
| Compound | N1-Substituent | C4-Substituent | p38α IC50 (nM) |
| 2f | 2,4-Difluorophenyl | Pyridin-4-yl | 10 |
| 2j | tert-Butyl | Pyridin-4-yl | 3 |
Table 1: SAR of 5-aminopyrazole based p38α inhibitors. Data extracted from authoritative sources.[11]
JNK3 is primarily expressed in the brain and has been implicated in neurodegenerative diseases.[13] The 5-aminopyrazole scaffold has been utilized to develop isoform-selective JNK3 inhibitors.[13]
-
SAR Insights: Extensive SAR studies have revealed that modifications to the amide moiety attached to the pyrazole core are critical for both potency and isoform selectivity against other JNK isoforms.[13]
Anticancer Activity
Beyond kinase inhibition, 5-aminopyrazole derivatives have demonstrated broad anticancer activity through various mechanisms.[14][15][16]
-
SAR Insights: For antiproliferative activity, studies have shown that introducing different substituents on a phenyl ring attached to the pyrazole core can significantly impact activity against various cancer cell lines.[15] For instance, the introduction of lipophilic substituents in the meta and para positions of a catechol portion of certain 5-aminopyrazole derivatives led to promising antiproliferative agents.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 5-aminopyrazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial and Other Biological Activities
The versatility of the 5-aminopyrazole scaffold extends to its use in developing antimicrobial, anticonvulsant, and antioxidant agents.[2][3][10] The specific substitution patterns required for these activities can differ significantly from those required for kinase inhibition or anticancer effects, highlighting the rich and diverse SAR landscape of this privileged core. For example, certain fused pyrazole derivatives derived from 5-aminopyrazoles have shown significant antimicrobial activity.[3][9]
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the discovery of drugs based on the 5-aminopyrazole scaffold.
Caption: A schematic representation of the key interactions between a 5-aminopyrazole inhibitor and a kinase active site.
Future Directions and Conclusion
The exploration of the SAR of 5-aminopyrazole derivatives is an ongoing and fruitful endeavor in medicinal chemistry. The accumulated knowledge has paved the way for the rational design of novel therapeutics with improved potency, selectivity, and drug-like properties. Future research will likely focus on:
-
Novel Biological Targets: Exploring the potential of 5-aminopyrazole derivatives against new and challenging biological targets.
-
Fused Systems: The continued use of 5-aminopyrazoles as versatile building blocks for the synthesis of more complex, fused heterocyclic systems with unique pharmacological profiles.[5][9][17]
-
Computational Chemistry: The increasing use of computational tools, such as molecular docking and molecular dynamics simulations, to guide the design of next-generation 5-aminopyrazole-based drugs.
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ResearchGate. (n.d.). A) Some biologically active molecules containing 5-aminopyrazole... ResearchGate. [Link]
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MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
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National Center for Biotechnology Information. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]
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ResearchGate. (2024). Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. [Link]
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National Center for Biotechnology Information. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed Central. [Link]
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Semantic Scholar. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Semantic Scholar. [Link]
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National Center for Biotechnology Information. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed. [Link]
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The Pyrazole Scaffold: A Privileged Core in the Landscape of Modern Drug Discovery
An In-depth Technical Guide to the Therapeutic Targets of Pyrazole-Based Compounds
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its inherent metabolic stability and versatile chemical nature have allowed for the synthesis of a vast and diverse library of derivatives, many of which have culminated in clinically successful therapeutic agents.[1][3][4] This technical guide provides a comprehensive exploration of the key therapeutic targets of pyrazole-containing compounds, delving into their mechanisms of action, and providing detailed experimental methodologies for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the pyrazole scaffold in their own discovery programs.
I. The Versatility of the Pyrazole Ring: A Foundation for Diverse Pharmacological Activity
The pyrazole ring is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[4][5] Its unique electronic properties and hydrogen bonding capabilities allow it to serve as a bioisostere for other aromatic rings, often leading to improved potency and pharmacokinetic properties.[6][7] A multitude of approved drugs across various therapeutic areas, including oncology, inflammation, and infectious diseases, feature a pyrazole core, underscoring its significance in modern medicine.[1][6]
II. Key Therapeutic Target Classes for Pyrazole-Based Compounds
Our extensive analysis of the scientific literature reveals that pyrazole-based compounds primarily exert their therapeutic effects by modulating the activity of three major classes of proteins: Protein Kinases , Enzymes , and to a lesser extent, G-Protein Coupled Receptors (GPCRs) .
A. Protein Kinases: Precision Targeting of Cellular Signaling Cascades
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them highly attractive targets for therapeutic intervention.[8] Pyrazole-based compounds have emerged as a rich source of potent and selective kinase inhibitors.[8][9]
The B-Raf kinase is a serine/threonine-specific protein kinase that is a central component of the mitogen-activated protein kinase (MAPK) signaling pathway.[10] The V600E mutation in the BRAF gene leads to constitutive activation of the kinase and is a driver mutation in a significant percentage of melanomas and other cancers.[11]
Mechanism of Action of Pyrazole-Based B-Raf Inhibitors:
Pyrazole-based inhibitors of B-Raf, such as Encorafenib, are typically ATP-competitive inhibitors. They bind to the ATP-binding pocket of the B-Raf kinase domain, preventing the phosphorylation and activation of its downstream substrate, MEK.[12] This, in turn, inhibits the entire MAPK/ERK signaling cascade, leading to decreased cell proliferation and induction of apoptosis in B-Raf mutant cancer cells.[11][12]
Signaling Pathway: B-Raf and the MAPK/ERK Cascade
Caption: The MAPK/ERK signaling pathway, highlighting the role of B-Raf (V600E) and the inhibitory action of pyrazole-based compounds.
Cyclin-dependent kinases are a family of protein kinases that control the progression of the cell cycle.[13] Their activity is dependent on their association with regulatory proteins called cyclins.[13] Aberrant CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation.
Mechanism of Action of Pyrazole-Based CDK Inhibitors:
Pyrazole-based CDK inhibitors, such as the fused pyrazole derivative Palbociclib (which has a related pyrido[2,3-d]pyrimidine core), act as ATP-competitive inhibitors of CDK4 and CDK6. By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of the retinoblastoma protein (Rb).[14] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition, thereby leading to cell cycle arrest.[13][14]
Signaling Pathway: CDK2 and Cell Cycle Progression
Caption: The CDK2-mediated pathway for G1/S phase transition and the inhibitory effect of pyrazole-based compounds.
Quantitative Data: IC50 Values of Pyrazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | Example Compound | IC50 (nM) | Reference |
| Diaryl Pyrazoles | B-Raf (V600E) | Encorafenib | 0.3 | [8] |
| Pyrazolo[1,5-a]pyrimidines | Aurora A | Tozasertib (VX-680) | 0.6 | [15] |
| Pyrazolyl Ureas | Aurora A/B | AT9283 | ~3 | [16] |
| Pyrazole-based | Akt1 | Afuresertib | 1.3 | [9] |
| Pyrazole-based | RET | Pralsetinib | 0.4 | [17] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a luminescent-based method to measure the activity of a kinase and the inhibitory potential of pyrazole-based compounds.[1][18][19]
Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Pyrazole-based test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazole-based test compounds in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
To each well of the plate, add the kinase reaction buffer.
-
Add the test compound or vehicle control.
-
Add the kinase and substrate.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add a volume of Kinase Detection Reagent equal to the sum of the kinase reaction and ADP-Glo™ Reagent volumes. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: A streamlined workflow for determining the IC50 of a pyrazole-based kinase inhibitor using the ADP-Glo™ assay.
B. Enzymes: Modulating Key Metabolic and Inflammatory Pathways
Pyrazole-based compounds are also well-known for their ability to inhibit the activity of various enzymes, most notably cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process.
Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[6] COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[6]
Mechanism of Action of Pyrazole-Based COX-2 Inhibitors:
Diaryl-substituted pyrazole compounds, such as Celecoxib, are selective inhibitors of COX-2.[20][21] They bind to a side pocket in the COX-2 active site that is not present in COX-1, accounting for their selectivity.[20] By inhibiting COX-2, these compounds block the production of prostaglandins, thereby reducing inflammation, pain, and fever.[20]
Signaling Pathway: Prostaglandin Biosynthesis and COX-2 Inhibition
Caption: The prostaglandin biosynthesis pathway, illustrating the central role of COX-2 and its selective inhibition by pyrazole-based drugs.
Quantitative Data: IC50 Values of Pyrazole-Based COX-2 Inhibitors
| Compound Class | Target Enzyme | Example Compound | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Diaryl Pyrazole | COX-2 | Celecoxib | 0.04 | 30 | [20] |
| Pyrazole-pyridazine hybrid | COX-2 | Compound 6f | 1.15 | 8.31 | [12] |
| Benzo-pyrazole hybrid | COX-2 | PYZ8 | 0.10 | >100 | [22] |
| Diarylpyrazole sulfonamide | COX-2 | PYZ20 | 0.33 | >151 | [21] |
| Pyrazole derivative | COX-2 | Compound 11 | 0.043 | >232 | [23] |
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This protocol describes a colorimetric method to measure the peroxidase activity of COX and the inhibitory effect of pyrazole-based compounds.[24]
Principle: The assay measures the peroxidase component of COX activity. The appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is monitored spectrophotometrically at 590 nm.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric substrate)
-
Pyrazole-based test compounds
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.
-
Assay Setup:
-
To each well, add Assay Buffer and Heme.
-
Add the test compound, reference inhibitor, or vehicle control.
-
Add the COX enzyme (either COX-1 or COX-2).
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation:
-
Add the Colorimetric Substrate (TMPD).
-
Initiate the reaction by adding Arachidonic Acid.
-
-
Incubation: Incubate the plate for a defined time (e.g., 2 minutes) at 25°C.
-
Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
C. G-Protein Coupled Receptors (GPCRs): A Frontier for Pyrazole-Based Modulators
G-protein coupled receptors are the largest family of cell surface receptors and are involved in a vast array of physiological processes. While the exploration of pyrazole-based compounds as GPCR modulators is less extensive compared to kinases and enzymes, some examples do exist, highlighting the potential for future drug discovery efforts in this area. For instance, certain pyrazole derivatives have been investigated as antagonists for cannabinoid receptors.[25]
Experimental Protocol: Radioligand Binding Assay for GPCRs
This protocol describes a common method to determine the binding affinity of a pyrazole-based compound to a specific GPCR.
Principle: This is a competition binding assay where the ability of an unlabeled test compound (the pyrazole derivative) to displace a radiolabeled ligand with known affinity for the GPCR is measured.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [3H]-labeled)
-
Unlabeled pyrazole-based test compounds
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the unlabeled test compound in the binding buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibitory constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
III. Conclusion and Future Perspectives
The pyrazole scaffold has unequivocally established itself as a "privileged" structure in the realm of drug discovery. Its remarkable versatility has given rise to a plethora of therapeutic agents targeting a wide range of diseases. The continued exploration of pyrazole-based compounds, particularly in the context of emerging therapeutic targets and novel mechanisms of action, holds immense promise for the future of medicine. As our understanding of disease biology deepens, the rational design of new pyrazole derivatives will undoubtedly lead to the development of next-generation therapies with enhanced efficacy and safety profiles. This guide serves as a foundational resource for researchers poised to contribute to this exciting and impactful field.
IV. References
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (URL: [Link])
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Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (URL: [Link])
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Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: [Link])
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. (URL: [Link])
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Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed. (URL: [Link])
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Recent advances in the therapeutic applications of pyrazolines - PMC - PubMed Central. (URL: [Link])
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
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ADP Glo Protocol. (URL: [Link])
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Context-dependent roles of mutant B-Raf signaling in melanoma and colorectal carcinoma cell growth - AACR Journals. (URL: [Link])
-
Functional Proteomics Identifies Targets of Phosphorylation by B-Raf Signaling in Melanoma - PMC - PubMed Central. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - ResearchGate. (URL: [Link])
-
Cyclin-dependent kinase 2 - Wikipedia. (URL: [Link])
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])
-
Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC. (URL: [Link])
-
Identification of CDK2 substrates in human cell lysates - PMC - PubMed Central. (URL: [Link])
-
Known Cdk2 substrates in the cyclin E1-interactome. The fraction of... - ResearchGate. (URL: [Link])
-
Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed. (URL: [Link])
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. (URL: [Link])
-
A novel class of pyrazole analogues as aurora kinase A inhibitor: Design, synthesis, and anticancer evaluation | Request PDF - ResearchGate. (URL: [Link])
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (URL: [Link])
-
The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. - ResearchGate. (URL: [Link])
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
-
IC 50 values and selectivity index of pyrazolines 1-5 - ResearchGate. (URL: [Link])
-
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (URL: [Link])
-
Structure of some selective COX-2 inhibitors and target compounds (1–3). - ResearchGate. (URL: [Link])
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. (URL: [Link])
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - NIH. (URL: [Link])
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PubMed Central. (URL: [Link])
-
Targeting alterations in the RAF-MEK pathway - PMC - NIH. (URL: [Link])
-
B-Raf protein and signaling pathways. The B-Raf protein and its related... - ResearchGate. (URL: [Link])
-
Main signaling pathways and their functional role in MM. BRAF: B-Raf... - ResearchGate. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (URL: [Link])
-
Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed. (URL: [Link])
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- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
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Methodological & Application
Application Note & Protocol: A Modern, Regioselective Approach to the Synthesis of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine from Primary Amines
Abstract
This document provides a comprehensive guide for the synthesis of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, a valuable scaffold in medicinal chemistry. We present a modern and highly efficient one-pot, two-step protocol starting directly from the primary amine, 1,2-dimethylpropylamine. This approach circumvents the challenges associated with handling unstable hydrazine derivatives and addresses the critical issue of regioselectivity often encountered in the post-synthesis N-alkylation of pyrazole rings. The methodology detailed herein involves an in situ electrophilic amination of the primary amine, followed by a regioselective cyclocondensation with a β-ketonitrile. This guide is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, step-by-step protocols, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction: The Significance of N-Substituted Pyrazoleamines
N-substituted pyrazoles, particularly those bearing an amino group at the C5 position, are privileged heterocyclic motifs in modern drug discovery and agrochemical development.[1][2] Their unique electronic and steric properties allow them to act as versatile pharmacophores, engaging with a wide range of biological targets. The substituent on the N1 nitrogen atom plays a crucial role in modulating the molecule's physicochemical properties, such as solubility, metabolic stability, and binding affinity. Consequently, the development of robust and regioselective methods for the synthesis of specific N-alkylated pyrazoleamines is of paramount importance.[3][4]
This application note details a state-of-the-art synthetic strategy for 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, a representative target for illustrating a powerful synthetic approach.
Synthetic Strategy: Rationale and Workflow
The synthesis of N-substituted pyrazoles can be broadly approached via two distinct pathways:
-
Pathway A (Post-Alkylation): Synthesis of the parent 1H-pyrazol-5-amine followed by N-alkylation with an appropriate alkyl halide.
-
Pathway B (Convergent One-Pot): In situ generation of a substituted hydrazine from a primary amine, followed immediately by cyclization with a 1,3-bielectrophilic partner.
The Challenge of Regioselectivity in N-Alkylation
Pathway A is often plagued by a lack of regioselectivity. The tautomeric nature of the pyrazole ring presents two similar nitrogen atoms for alkylation, leading to the formation of a mixture of N1 and N2 regioisomers.[5][6] The separation of these isomers is frequently challenging and results in a significant reduction of the overall yield of the desired product.[7][8] While various strategies, including the use of specific bases, catalysts, or even enzymatic methods, have been developed to control this regioselectivity, they are often substrate-dependent and may not provide a general solution.[9][10]
The Elegance of the Convergent One-Pot Approach
To overcome these limitations, we have adopted Pathway B. This strategy offers superior control over the final product's regiochemistry. By forming the substituted hydrazine in situ and immediately trapping it in a cyclization reaction, we can direct the synthesis towards the desired N1-substituted isomer. This approach is not only more elegant but also more atom-economical and operationally simpler, as it avoids the isolation of potentially unstable hydrazine intermediates.[11][12] Recent advances in electrophilic amination make this a particularly attractive route.[13][14]
The overall workflow is depicted below.
Caption: Overall synthetic workflow for the one-pot synthesis.
Mechanistic Insights: The Paal-Knorr Condensation
The core transformation in this synthesis is the cyclocondensation of the in situ-generated hydrazine with a β-ketonitrile, a variation of the Paal-Knorr pyrazole synthesis.[15][16] The most versatile method for synthesizing 5-aminopyrazoles involves this condensation.[15][17]
The reaction proceeds through a well-defined mechanism:
-
Hydrazone Formation: The more nucleophilic terminal nitrogen of the substituted hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then performs an intramolecular nucleophilic attack on the carbon of the nitrile group.
-
Tautomerization/Aromatization: The resulting five-membered ring intermediate undergoes tautomerization to yield the stable, aromatic 5-aminopyrazole ring system.
This sequence ensures that the alkyl substituent from the primary amine is definitively positioned at the N1 position of the pyrazole ring.
Caption: Simplified mechanism of the pyrazole ring formation.
Detailed Experimental Protocol
Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 1,2-Dimethylpropylamine | ≥98% | Sigma-Aldrich | 598-74-3 | Primary amine substrate. |
| Diethylketomalonate-derived oxaziridine | N/A | In-house prep[13] | N/A | Electrophilic amination reagent. |
| 3-Aminocrotononitrile | 97% | TCI Chemicals | 1118-61-2 | β-Ketonitrile for cyclization. |
| Acetylacetone | ≥99% | Acros Organics | 123-54-6 | Alternative 1,3-dicarbonyl. |
| Trifluoroacetic Acid (TFA) | Reagent grade | Fisher Scientific | 76-05-1 | Catalyst for imine formation. |
| Sodium triacetoxyborohydride | 97% | Oakwood Chemical | 56553-60-7 | Reducing agent (if needed). |
| Dichloromethane (DCM) | Anhydrous | J.T.Baker | 75-09-2 | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. | LabChem | 144-55-8 | For aqueous workup. |
| Brine | Saturated aq. | VWR | 7647-14-5 | For aqueous workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore | 7487-88-9 | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | 7631-86-9 | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Honeywell | 141-78-6 | Eluent for chromatography. |
| Hexanes | HPLC Grade | Pharmco | 110-54-3 | Eluent for chromatography. |
Step-by-Step Synthesis Procedure
This protocol is adapted from methodologies reported for one-pot pyrazole synthesis from primary amines.[13][14]
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (40 mL).
-
Addition of Amine: Add 1,2-dimethylpropylamine (1.00 g, 11.5 mmol, 1.0 equiv). Stir the solution at room temperature.
-
Electrophilic Amination: In a separate flask, dissolve the diethylketomalonate-derived oxaziridine (3.95 g, 17.2 mmol, 1.5 equiv) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10 minutes.
-
Expert Insight: This step generates the N-Boc protected hydrazine in situ. The use of an oxaziridine that produces a ketone byproduct (diethyl ketomalonate) is advantageous as it is easily removed during the aqueous workup, unlike aldehyde byproducts which can lead to competitive side reactions.[14]
-
-
Reaction Monitoring (Amination): Allow the reaction to stir at room temperature for 2 hours. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the primary amine.
-
Addition of Cyclization Partner: To the reaction mixture, add 3-aminocrotononitrile (1.04 g, 12.6 mmol, 1.1 equiv).
-
Causality: 3-Aminocrotononitrile is a stable and effective precursor for the 5-aminopyrazole core. It is an enamine of a β-ketonitrile, which readily reacts with the hydrazine.[18]
-
-
Cyclization: Heat the reaction mixture to reflux (approx. 40 °C) and stir for 16 hours. Monitor the formation of the product by TLC (e.g., using 30% Ethyl Acetate in Hexanes).
-
Workup: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL). c. Wash with brine (1 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product as an oil or semi-solid.
-
Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Elute with a gradient of 10% to 50% ethyl acetate in hexanes. c. Combine the fractions containing the desired product (visualized by TLC with UV light and/or potassium permanganate stain) and concentrate in vacuo to afford the pure 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 55-70% (isolated yield) |
| Appearance | Off-white to pale yellow solid or viscous oil |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.3 (s, 1H, pyrazole-H), ~5.5 (s, 1H, pyrazole-H), ~4.0 (br s, 2H, NH₂), ~3.8-4.0 (m, 1H, N-CH), ~2.0 (m, 1H, CH-CH₃), ~1.2 (d, 3H, CH-CH₃), ~0.9 (d, 3H, CH-CH₃), ~0.8 (t, 3H, CH₂-CH₃). (Note: Chemical shifts are estimates based on similar structures). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~150 (C5-NH₂), ~140 (C3), ~130 (C4), ~60 (N-CH), ~35 (CH-CH₃), ~20 (CH₃), ~15 (CH₃), ~10 (CH₃). |
| Mass Spec (ESI+) | m/z: Calculated for C₉H₁₇N₃ [M+H]⁺: 168.1495; Found: 168.1501. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete amination step. 2. Incomplete cyclization. 3. Loss during workup/purification. | 1. Increase reaction time for amination or add slightly more oxaziridine. 2. Increase reflux time for cyclization; consider adding a mild acid catalyst (e.g., catalytic acetic acid). 3. Ensure pH is basic during extraction to keep the amine product in the organic layer. Be careful during chromatography. |
| Mixture of Isomers | Unlikely with this method, but could indicate a side reaction or impurity in starting materials. | Confirm the structure of the major product by 2D NMR (NOESY/HMBC). Re-purify starting materials if necessary. |
| Reaction Stalled | 1. Deactivated reagents. 2. Insufficient temperature. | 1. Use freshly opened/purified reagents. Ensure anhydrous conditions are maintained. 2. Ensure the reaction is reaching the proper reflux temperature for the solvent. |
Conclusion
The protocol described provides a reliable and highly regioselective method for the synthesis of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine directly from its corresponding primary amine. By leveraging a modern one-pot amination-cyclization strategy, this approach offers significant advantages in terms of operational simplicity, yield, and purity over traditional multi-step methods involving the alkylation of pre-formed pyrazole cores. This methodology is broadly applicable for the synthesis of diverse N1-alkylated pyrazoleamines, making it a valuable tool for professionals in pharmaceutical and agrochemical research.
References
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Green, A. P., & Turner, N. J. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]
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Jensen, K. L., et al. (2018). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 20(17), 5512–5515. [Link]
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Cai, Z., et al. (2015). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 80(13), 6948–6954. [Link]
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El-Faham, A., et al. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Advanced Research, 11, 1-13. [Link]
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Brahmbhatt, H., & Modi, V. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1118-1185. [Link]
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Elgemeie, G. H., & Zaghary, W. A. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 1006-1038. [Link]
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Gulia, N., Małecki, M., & Szafert, S. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Elgemeie, G. H., & Zaghary, W. A. (2010). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]
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DePorre, Y., et al. (2015). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 20(10), 18365-18377. [Link]
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Various Authors. (n.d.). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate. [Link]
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Various Authors. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Informes de la Construcción. [Link]
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Alam, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
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Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(11), 2668. [Link]
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Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Gulea, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]
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Loh, W.-S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386–2396. [Link]
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Various Authors. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Der Pharma Chemica, 2(4), 275-281. [Link]
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DePorre, Y., et al. (2015). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. [Link]
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Bouzayani, N., et al. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
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Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 713–716. [Link]
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Gulia, N., Małecki, M., & Szafert, S. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
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Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148). [Link]
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Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal. [Link]
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Al-Zaydi, K. M. (2006). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 11(11), 903–913. [Link]
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Various Authors. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
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Raju, H., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery, 6(2), 186-195. [Link]
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El-ziaty, A. K., & Elgemeie, G. H. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Saudi Chemical Society, 19(5), 551-574. [Link]
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NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]
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Application Notes & Protocol: Knorr Synthesis of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine
Abstract & Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities.[1] Specifically, 5-aminopyrazoles are crucial precursors for constructing fused heterocyclic systems and serve as key intermediates in the development of pharmaceuticals and agrochemicals.[1][2] The Knorr pyrazole synthesis, a classic and robust reaction, provides an efficient route to this valuable motif through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[3][4][5]
This document provides a comprehensive, field-tested protocol for the synthesis of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine , a novel N-alkylated aminopyrazole. The protocol leverages the reaction between 1,2-dimethylpropylhydrazine and 3-oxobutanenitrile (acetoacetonitrile). Due to the inherent instability of 3-oxobutanenitrile, this guide includes a detailed sub-protocol for its in situ generation from ethyl acetate and acetonitrile using sodium hydride.[6][7] This application note is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a step-by-step experimental workflow, characterization guidelines, and critical safety information.
Reaction Principle and Mechanism
The synthesis proceeds in two primary stages: (A) the formation of the β-ketonitrile, and (B) the Knorr cyclocondensation.
A. Formation of 3-Oxobutanenitrile: This is a base-mediated condensation reaction. Sodium hydride (NaH), a strong, non-nucleophilic base, deprotonates the α-carbon of acetonitrile to generate a highly reactive carbanion.[6] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. The subsequent loss of the ethoxide leaving group yields the sodium salt of 3-oxobutanenitrile, which is used directly in the next step.
B. Knorr Pyrazole Synthesis: The core of the synthesis is the acid-catalyzed reaction between the substituted hydrazine (1,2-dimethylpropylhydrazine) and the β-ketonitrile.[5][8]
The mechanism proceeds as follows:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks the ketone carbonyl of 3-oxobutanenitrile. This is typically the rate-determining step and is facilitated by an acid catalyst, which protonates the carbonyl oxygen to increase its electrophilicity.[5] Subsequent dehydration leads to a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group.
-
Tautomerization: The resulting five-membered ring intermediate undergoes tautomerization to form the stable, aromatic 5-aminopyrazole ring, which is the final product.[4]
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Application Note: Streamlined One-Pot Synthesis of N-Substituted Pyrazoles Directly from Primary Amines
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2][3] Traditional syntheses, however, often rely on the use of hydrazine derivatives, which can be toxic, unstable, and limited in commercial availability. This application note details a highly efficient, one-pot protocol for the synthesis of N-substituted pyrazoles starting directly from readily available primary aliphatic and aromatic amines. By generating the requisite hydrazine intermediate in situ through electrophilic amination, this method circumvents the need to handle hazardous hydrazine reagents directly, offering a safer, more versatile, and streamlined approach to constructing diverse pyrazole libraries.[4][5][6]
Introduction: The Central Role of Pyrazoles and the Need for Greener Synthesis
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are considered "privileged scaffolds" in drug discovery. Their unique structural and electronic properties allow them to act as versatile pharmacophores, leading to their incorporation into a wide array of therapeutic agents, including Pfizer's Celebrex (celecoxib) and Viagra (sildenafil). The demand for structurally diverse pyrazole derivatives is therefore immense.
Classical methods for pyrazole synthesis, such as the Knorr condensation, typically involve the reaction of a 1,3-dicarbonyl compound with a pre-formed hydrazine.[7][8] While effective, this approach is constrained by the availability and stability of the substituted hydrazine starting material. This application note presents a modern alternative: a one-pot synthesis that begins with a primary amine, a much broader and more accessible class of starting materials. This strategy involves the in situ amination of the primary amine to a hydrazine, which is immediately trapped by a 1,3-dicarbonyl component and cyclized to the target pyrazole, all within a single reaction vessel. This approach not only expands the accessible chemical space but also aligns with the principles of green chemistry by improving atom economy and reducing the handling of hazardous substances.[9]
The Core Strategy: In Situ Hydrazine Generation
The key innovation of this one-pot protocol is the direct conversion of a primary amine into its corresponding hydrazine within the reaction mixture. This is achieved through electrophilic amination, a powerful transformation for C-N bond formation.[4][6] A specially designed oxaziridine reagent serves as an efficient electrophilic nitrogen source.
The advantages of this approach are manifold:
-
Safety and Convenience: It avoids the isolation and handling of potentially explosive and carcinogenic hydrazine intermediates.
-
Scope: It unlocks the vast chemical diversity of commercially available primary amines for pyrazole synthesis.[4][6]
-
Efficiency: The one-pot nature of the reaction minimizes intermediate purification steps, saving time, solvents, and resources.[5][10]
Reaction Mechanism: A Step-by-Step Walk-through
The one-pot synthesis proceeds through a well-defined sequence of reactions. The entire process is a cascade where the product of one step becomes the substrate for the next, seamlessly driving the reaction towards the final pyrazole product.
The overall transformation can be broken down into four key mechanistic steps:
-
Electrophilic Amination: The primary amine (Ar-NH₂) nucleophilically attacks the electrophilic nitrogen of the oxaziridine reagent. This step generates a mono-substituted hydrazine intermediate in situ. A key feature of using a ketone-derived oxaziridine is that the byproduct is a simple ketone, which does not interfere with subsequent steps.[5][10]
-
Hydrazone Formation: The more nucleophilic nitrogen of the newly formed hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound (in this case, a β-diketone), forming a hydrazone intermediate via condensation.
-
Intramolecular Cyclization: The remaining free amino group of the hydrazone attacks the second carbonyl group in an intramolecular fashion, leading to a five-membered heterocyclic intermediate, a pyrazoline derivative.
-
Dehydration (Aromatization): The pyrazoline intermediate readily undergoes dehydration under the reaction conditions to eliminate a molecule of water, resulting in the formation of the stable, aromatic pyrazole ring.
.dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5, fontname="Arial", fontsize=9];
// Nodes sub_amine [label="Primary Amine\n(R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_oxaziridine [label="Oxaziridine\n(N-Source)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_diketone [label="1,3-Diketone", fillcolor="#F1F3F4", fontcolor="#202124"];
int_hydrazine [label="In Situ Hydrazine\n(R-NH-NH₂)", fillcolor="#FBBC05", fontcolor="#202124"]; int_hydrazone [label="Hydrazone\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; int_pyrazoline [label="Cyclized Intermediate\n(Pyrazoline)", fillcolor="#FBBC05", fontcolor="#202124"];
product_pyrazole [label="N-Substituted\nPyrazole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Edges sub_amine -> inv1 [arrowhead=none]; sub_oxaziridine -> inv1 [arrowhead=none]; inv1 -> int_hydrazine [label=" Step 1:\nAmination"];
int_hydrazine -> inv2 [arrowhead=none]; sub_diketone -> inv2 [arrowhead=none]; inv2 -> int_hydrazone [label=" Step 2:\nCondensation"];
int_hydrazone -> int_pyrazoline [label=" Step 3:\nCyclization"]; int_pyrazoline -> product_pyrazole [label=" Step 4:\nDehydration"]; } .enddot Figure 1: The four-step reaction cascade for the one-pot synthesis of N-substituted pyrazoles from primary amines.
Experimental Protocol: A General Procedure
This protocol is a generalized procedure based on established methods.[4][5][6] Researchers should optimize conditions for their specific substrates.
Materials:
-
Primary amine (aliphatic or aromatic)
-
Oxaziridine amination reagent (e.g., diethylketomalonate-derived N-Boc-oxaziridine)
-
1,3-Diketone (e.g., acetylacetone, dibenzoylmethane)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
.dot digraph "Experimental_Workflow" { graph [nodesep=0.3, ranksep=0.3, splines=line]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5, fontname="Arial", fontsize=9];
// Nodes start [label="Start", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Amination\nDissolve amine in anhydrous solvent.\nAdd oxaziridine solution dropwise at RT.\nStir for 24h under N₂.", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: Byproduct Removal (Optional)\nPerform aqueous extraction to remove\nketone byproduct for cleaner reaction.", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Deprotection & Cyclization\nAdd TFA to remove Boc group.\nAdd 1,3-diketone to the mixture.\nStir for 24h at RT.", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Step 4: Workup\nQuench reaction.\nExtract with organic solvent.\nWash with brine and dry.", fillcolor="#F1F3F4", fontcolor="#202124"]; step5 [label="Step 5: Purification\nConcentrate in vacuo.\nPurify by flash column chromatography.", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Final Product:\nPure N-Substituted Pyrazole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2 [label="Improves Purity"]; step2 -> step3; step1 -> step3 [style=dashed, label="Direct Path"]; step3 -> step4; step4 -> step5; step5 -> end; } .enddot Figure 2: A generalized experimental workflow for the one-pot pyrazole synthesis.
Step-by-Step Method:
-
Amination Step:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve the primary amine (1.0 equiv) in anhydrous dichloromethane (DCM).
-
To this solution, add a solution of the N-Boc-oxaziridine reagent (0.7-1.0 equiv) in anhydrous DCM dropwise over 10 minutes at room temperature.
-
Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the consumption of the amine by TLC or LC-MS.
-
-
In Situ Deprotection and Cyclization:
-
Once the amination is complete, add the 1,3-diketone (1.0 equiv) directly to the reaction mixture.
-
Add trifluoroacetic acid (TFA) to the flask to facilitate the removal of the Boc protecting group from the in situ generated hydrazine.
-
Continue stirring the mixture at room temperature for an additional 24 hours. The cyclization and dehydration typically proceed smoothly under these conditions.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired N-substituted pyrazole.
-
Substrate Scope and Data
The true power of a synthetic method lies in its versatility. This one-pot protocol has been shown to be effective for a wide range of substrates, accommodating both various primary amines and different 1,3-dicarbonyl compounds.[4][6]
| Entry | Primary Amine (R-NH₂) | 1,3-Diketone | Product | Yield (%) | Reference |
| 1 | Benzylamine | Hepta-3,5-dione | 1-benzyl-3,5-diethyl-1H-pyrazole | 95 | [5] |
| 2 | Aniline | Hepta-3,5-dione | 3,5-diethyl-1-phenyl-1H-pyrazole | 97 | [5] |
| 3 | 4-Methoxybenzylamine | Hepta-3,5-dione | 1-(4-methoxybenzyl)-3,5-diethyl-1H-pyrazole | 90 | [5] |
| 4 | Cyclohexylamine | Acetylacetone (Pentan-2,4-dione) | 1-cyclohexyl-3,5-dimethyl-1H-pyrazole | 68 | [6] |
| 5 | 2-Phenylethylamine | Acetylacetone (Pentan-2,4-dione) | 3,5-dimethyl-1-phenethyl-1H-pyrazole | 72 | [6] |
| 6 | 4-Chloroaniline | Dibenzoylmethane | 1-(4-chlorophenyl)-3,5-diphenyl-1H-pyrazole | 85 | [4] |
Table 1: Representative examples of N-substituted pyrazoles synthesized via the one-pot protocol. Yields are for isolated products as reported in the literature.
The reaction generally provides good to excellent yields for both electron-rich and electron-neutral aromatic amines, as well as various aliphatic amines. The choice of 1,3-diketone allows for diverse substitution patterns on the pyrazole core.
Conclusion and Outlook
This application note outlines a robust and highly adaptable one-pot method for synthesizing N-substituted pyrazoles directly from primary amines. By generating the hydrazine intermediate in situ, this protocol offers significant advantages in terms of safety, substrate scope, and operational simplicity over traditional methods. For researchers in drug discovery and medicinal chemistry, this approach provides a powerful tool for the rapid generation of diverse pyrazole libraries, accelerating the identification of new bioactive lead compounds. Further development could focus on expanding the range of compatible amination reagents and adapting the methodology for flow chemistry systems to enable automated, high-throughput synthesis.
References
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-
Zhou, J., Zhou, Q., & Wan, J.-P. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
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MDPI, Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Available at: [Link]
-
ResearchGate, Recent advances in the synthesis of new pyrazole derivatives. (2019). Available at: [Link]
-
ResearchGate, Proposed reaction mechanism of one-pot synthesis of pyrazoline. Available at: [Link]
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Beilstein Journals, Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Available at: [Link]
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Organic Chemistry Portal, Pyrazole synthesis. Available at: [Link]
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ACS Publications, Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). Available at: [Link]
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ACS Publications, Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. Available at: [Link]
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National Institutes of Health (NIH), Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Available at: [Link]
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National Institutes of Health (NIH), Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
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RSC Publishing, Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available at: [Link]
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National Institutes of Health (NIH), Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Available at: [Link]
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PubMed, A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. (2015). Available at: [Link]
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Longdom Publishing, A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Available at: [Link]
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Application Note: A Robust Protocol for the Purification of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine via Optimized Flash Column Chromatography
Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, a representative aminopyrazole building block crucial in pharmaceutical and agrochemical research. The inherent basicity of the 5-amino group presents a significant challenge for purification on standard silica gel, often leading to poor separation, peak tailing, and reduced yield. This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in an optimized flash column chromatography protocol. We address the fundamental challenge of amine-silica interaction by employing a triethylamine-modified mobile phase, ensuring high purity, excellent resolution, and robust recovery of the target compound.
Foundational Principles & Method Rationale
Physicochemical Characteristics of Aminopyrazoles
1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core, a secondary amine at the 5-position, and a moderately sized alkyl group at the N1 position. This structure imparts a combination of properties that dictate its chromatographic behavior:
-
Polarity and Solubility : The pyrazole ring and the amino group contribute to its polarity. Pyrazole and its derivatives generally exhibit good solubility in organic solvents such as ethanol, methanol, acetone, and dichloromethane[1][2][3].
-
Basicity : The primary amine is a basic functional group. This basicity is the single most critical factor to consider during purification on silica gel. The interaction of this basic center with the stationary phase must be controlled to achieve a successful separation.
The Challenge: Strong Amine-Silica Interactions
Standard silica gel is the most common stationary phase for flash chromatography due to its efficacy and cost-effectiveness[4]. However, its surface is populated with silanol groups (Si-OH), which are acidic in nature. When a basic compound like an organic amine is introduced, a strong acid-base interaction occurs[5]. This interaction leads to several undesirable outcomes:
-
Irreversible Adsorption : A portion of the compound can bind so strongly to the silica that it does not elute, resulting in significant yield loss.
-
Peak Tailing : The compound elutes as a broad, streaking band rather than a sharp peak. This severely compromises resolution, making it difficult to separate the target compound from closely eluting impurities.
-
Compound Degradation : The acidic environment of the silica surface can potentially degrade sensitive molecules[4].
The Solution: Mobile Phase Modification with a Competing Base
To mitigate the adverse effects of silica's acidity, a common and highly effective strategy is to add a small amount of a competing base to the mobile phase[5]. For this application, Triethylamine (TEA) is the modifier of choice.
The mechanism is straightforward: the TEA, a small and volatile amine, is added to the eluent in a small percentage (typically 0.5-2%). It saturates the acidic silanol sites on the silica gel surface, effectively "neutralizing" them. This prevents the target aminopyrazole from strongly interacting with the stationary phase, allowing it to travel through the column based on polarity differences, resulting in sharper peaks and significantly improved recovery[5][6].
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Before committing the entire crude sample to a column, it is imperative to develop an optimal solvent system using TLC. The goal is to find a mobile phase composition that provides good separation between the desired product and its impurities, with a target Retention Factor (Rf) for the product between 0.2 and 0.4[7][8]. An Rf in this range typically translates well to a column separation.
Experimental Protocol: TLC Optimization
-
Prepare Eluent Systems : In separate, small beakers, prepare various mixtures of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate, EtOAc), each containing 1% Triethylamine (TEA). For example:
-
90:10:1 (Hexane:EtOAc:TEA)
-
80:20:1 (Hexane:EtOAc:TEA)
-
70:30:1 (Hexane:EtOAc:TEA)
-
60:40:1 (Hexane:EtOAc:TEA)
-
-
Prepare TLC Chamber : Pour a small amount (~0.5 cm depth) of a chosen eluent into a TLC developing chamber, place a piece of filter paper inside to saturate the atmosphere, and cover it. Allow it to equilibrate for 5-10 minutes[9].
-
Spot the Plate : Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate : Place the spotted TLC plate into the equilibrated chamber and allow the solvent front to ascend until it is about 0.5-1 cm from the top of the plate[7].
-
Visualize : Remove the plate and immediately mark the solvent front with a pencil. After the solvent has evaporated, visualize the spots under a UV lamp (254 nm)[10]. If needed, use a chemical stain like potassium permanganate for visualization.
-
Calculate Rf : Measure the distance traveled by the spot and the distance traveled by the solvent front. Calculate the Rf value using the formula: Rf = (distance traveled by sample) / (distance traveled by solvent)[8]
-
Optimize : Repeat steps 2-6 for each eluent system to find the one that provides the best separation and the target Rf value for the product.
Interpreting TLC Results
The ideal solvent system will show the product spot clearly separated from both more polar (lower Rf) and less polar (higher Rf) impurities.
| Eluent System (Hexane:EtOAc:TEA) | Rf of Non-Polar Impurity | Rf of Product | Rf of Polar Impurity | Assessment |
| 90:10:1 | 0.65 | 0.15 | 0.05 | Product Rf is too low. Increase polarity. |
| 80:20:1 | 0.80 | 0.35 | 0.15 | Optimal. Good separation and ideal product Rf. |
| 70:30:1 | 0.90 | 0.55 | 0.30 | Product Rf is too high; risk of co-elution. |
Table 1: Example of TLC optimization data for selecting the ideal mobile phase.
Based on the example data, the 80:20:1 (Hexane:EtOAc:TEA) system is chosen as the starting point for the column chromatography.
Protocol: Preparative Flash Column Chromatography
This section provides a step-by-step methodology for the purification of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine on a laboratory scale.
Materials & Equipment
-
Stationary Phase : Silica gel, flash grade (e.g., 230-400 mesh)[4].
-
Mobile Phase Solvents : HPLC-grade Hexane (or Heptane), Ethyl Acetate (EtOAc), and Triethylamine (TEA).
-
Apparatus : Glass chromatography column, fraction collector or test tubes, separatory funnel (for gradient elution), compressed air or pump for pressure.
-
Crude Sample : 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine from synthesis.
-
Other : Round bottom flasks, rotary evaporator, TLC plates and chamber.
Experimental Workflow Diagram
Caption: Workflow for the purification of aminopyrazoles.
Step-by-Step Protocol
Step 1: Column Preparation (Slurry Packing)
-
Select a column of appropriate size for the amount of crude material (a general rule is a 20:1 to 40:1 ratio of silica gel to crude product by weight).
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5:1 Hexane:EtOAc:TEA).
-
Pour the slurry into the column. Use gentle pressure (air or pump) to pack the silica bed, ensuring a flat, stable surface. Do not let the column run dry.
Step 2: Sample Preparation (Dry Loading)
-
Dissolve the crude 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.
-
Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This is the dry-loaded sample.
-
Carefully add the dry-loaded sample as a layer on top of the packed silica bed in the column. Add a thin layer of sand on top to prevent disturbance during solvent addition.
Step 3: Elution and Fraction Collection
-
Begin elution with a low-polarity mobile phase (e.g., 95:5:1 Hexane:EtOAc:TEA), which should be less polar than the system identified by TLC. This ensures that all compounds start on the column.
-
Gradually increase the polarity of the mobile phase. For example, start with 100mL of 95:5:1, then switch to 100mL of 90:10:1, then to the optimal 80:20:1 system identified by TLC. A gradient elution is generally more effective than an isocratic (single solvent) elution for separating complex mixtures[4].
-
Collect the eluent in fractions of equal volume (e.g., 10-20 mL per test tube).
Step 4: Fraction Analysis by TLC
-
Spot every few fractions onto a TLC plate.
-
Develop and visualize the TLC plate to identify which fractions contain the pure product. The product-containing fractions should show a single spot at the target Rf value.
-
Group the fractions accordingly: pure product, mixed fractions, and impurities.
Step 5: Product Isolation
-
Combine all fractions containing the pure product into a single round bottom flask.
-
Remove the mobile phase solvents using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely.
-
Place the flask under high vacuum to remove any residual solvent traces.
-
Obtain the mass of the purified product and calculate the yield. Characterize by NMR, LC-MS, etc., to confirm purity and identity.
Data Summary & Troubleshooting
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective stationary phase for normal-phase chromatography[4]. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for separation of compounds with a range of polarities. |
| Mobile Phase Modifier | 0.5-2% Triethylamine (TEA) | Neutralizes acidic silanol sites, preventing peak tailing of the basic amine product[5][6]. |
| Sample Loading | Dry Loading | Provides better resolution and sharper bands compared to wet loading[4]. |
| TLC Rf Target | 0.2 - 0.4 | Ensures good separation and a practical elution time on the column[8]. |
Table 2: Summary of Optimized Chromatographic Parameters.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product won't elute | Mobile phase polarity is too low. | Gradually increase the percentage of Ethyl Acetate in the mobile phase. |
| Product elutes too quickly (with non-polar impurities) | Mobile phase polarity is too high. | Decrease the percentage of Ethyl Acetate. Start the gradient at a lower polarity. |
| Streaking or Tailing of spots/peaks | Insufficient TEA in the mobile phase; strong amine-silica interaction. | Increase the concentration of TEA in the mobile phase (e.g., from 1% to 2%). |
| Poor separation between product and an impurity | The chosen solvent system (Hexane/EtOAc) is not selective enough. | Try a different solvent system. For example, replace Ethyl Acetate with Dichloromethane/Methanol or another solvent combination to alter selectivity[5]. |
| Low product recovery | Irreversible adsorption on silica. Column was overloaded. | Ensure TEA is used throughout the entire process. Reduce the amount of crude material loaded onto the column. |
Conclusion
The purification of basic compounds like 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine by silica gel chromatography is a common but challenging task. The key to a successful separation lies in understanding and mitigating the strong acid-base interactions between the analyte and the stationary phase. By employing a triethylamine-modified mobile phase and systematically developing the method with TLC prior to preparative column chromatography, researchers can achieve high purity and excellent recovery. This robust protocol provides a reliable and reproducible method for obtaining high-quality aminopyrazole intermediates, facilitating downstream applications in drug discovery and development.
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Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
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Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). [Source for general HPLC of N-heterocycles]. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]
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JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). Retrieved from [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25267–25278. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]
-
International Journal of ChemTech Applications (IJCTA). (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
-
Sustainable Chemistry & Pharmacy. (2021). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Volume 21, 100431. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
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Application Notes and Protocols for the Purification of Pyrazole Derivatives via Recrystallization
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of pyrazole-based compounds.
Abstract
Pyrazole derivatives represent a cornerstone in medicinal chemistry and materials science, with applications ranging from anti-inflammatory drugs to agrochemicals.[1][2][3][4] The purity of these compounds is paramount for their intended biological or material function, necessitating robust purification methodologies. Recrystallization stands as a powerful, scalable, and economical technique for achieving high purity of solid organic compounds.[5][6][7] This guide provides a comprehensive overview of recrystallization principles and detailed protocols tailored for pyrazole derivatives. It delves into the rationale behind solvent selection, procedural steps for single-solvent and multi-solvent systems, and troubleshooting common challenges, aiming to equip researchers with the practical knowledge for successful purification.
Introduction: The Significance of Purity in Pyrazole Scaffolds
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for potent and selective interactions with biological targets.[1][2] However, synthetic routes to pyrazole derivatives often yield crude products contaminated with starting materials, reagents, or side-products.[8] These impurities can interfere with downstream applications, leading to erroneous biological data, reduced efficacy, and potential toxicity.
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[5][9][10] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[5][9][10] By dissolving the impure solid in a minimum amount of hot solvent to form a saturated solution, and then allowing it to cool slowly, the desired compound will preferentially crystallize out, leaving the more soluble impurities behind in the "mother liquor."[5][11] This method is particularly effective for removing small amounts of impurities from a solid compound.[12]
The Science of Recrystallization: A Mechanistic Overview
Successful recrystallization hinges on creating a supersaturated solution from which the target compound can nucleate and grow into a pure crystalline lattice. The process can be broken down into several key stages:
-
Dissolution: The impure solid is dissolved in a suitable hot solvent. The ideal solvent will dissolve the compound completely when hot but poorly when cold.[5][13]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), the hot solution is filtered to remove them. This step is crucial to prevent these impurities from being incorporated into the final crystals.[14][15][16]
-
Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a supersaturated solution and subsequent crystallization.[5][16] Slow cooling is critical for the formation of large, pure crystals, as it allows the molecules to selectively deposit onto the growing crystal lattice, excluding impurity molecules.[10][17]
-
Isolation: The purified crystals are separated from the cold mother liquor (which contains the dissolved impurities) by vacuum filtration.[5][6]
-
Washing: The isolated crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.[6][16]
-
Drying: The pure crystals are dried to remove any residual solvent.[6][18]
Solvent Selection: The Critical First Step
The choice of solvent is the most critical factor in a successful recrystallization.[19] An ideal solvent for recrystallizing a specific pyrazole derivative should meet the following criteria:
-
High dissolving power for the compound at elevated temperatures and low dissolving power at room temperature or below. This differential solubility is the driving force for the entire process.[13][20]
-
Impurities should be either highly soluble in the cold solvent or insoluble in the hot solvent. This allows for their separation from the desired compound.[13]
-
It should be relatively volatile to allow for easy removal from the purified crystals.[13]
-
It should be non-toxic, inexpensive, and non-flammable, if possible.
For pyrazole derivatives, which often possess moderate polarity and hydrogen bonding capabilities, a good starting point for solvent screening includes:
-
Protic solvents: Alcohols like ethanol and methanol are frequently effective due to their ability to form hydrogen bonds.[21][22]
-
Aprotic polar solvents: Acetone and ethyl acetate can also be suitable.[21][22]
-
Non-polar solvents: Hexane or toluene may be useful as an "anti-solvent" in multi-solvent systems.[23]
Systematic Solvent Screening
A systematic approach to solvent selection involves testing the solubility of a small amount of the crude pyrazole derivative in various solvents at both room temperature and at the solvent's boiling point.
| Solvent | Polarity | Boiling Point (°C) | Suitability for Pyrazole Derivatives |
| Water | High | 100 | Good for highly polar or salt forms of pyrazoles; often used as an anti-solvent.[19][23] |
| Ethanol | Medium-High | 78 | A very common and effective solvent for many pyrazole derivatives.[19][21][24] |
| Methanol | Medium-High | 65 | Similar to ethanol, but more volatile.[21][25] |
| Isopropanol | Medium | 82 | Another good protic solvent option.[19] |
| Ethyl Acetate | Medium | 77 | Effective for compounds of intermediate polarity.[19][21][26] |
| Acetone | Medium | 56 | A good solvent, but its low boiling point can sometimes lead to rapid crystallization.[22][27] |
| Dichloromethane | Low-Medium | 40 | Can be useful, but its high volatility requires careful handling. |
| Toluene | Low | 111 | Can be effective for less polar pyrazole derivatives or as a co-solvent.[19] |
| Hexane | Low | 69 | Typically used as an anti-solvent to induce precipitation.[23][26] |
Recrystallization Protocols for Pyrazole Derivatives
The following protocols provide step-by-step guidance for common recrystallization techniques. Safety glasses and appropriate personal protective equipment should be worn at all times. Work should be conducted in a well-ventilated fume hood, especially when using flammable organic solvents.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be the first approach if a suitable single solvent is identified.
Workflow:
Multi-Solvent Recrystallization Workflow
Methodology:
-
Dissolution:
-
Dissolve the crude pyrazole derivative in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask. [17]
-
-
Inducing Cloudiness:
-
Clarification:
-
Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point. [29]
-
-
Crystallization, Isolation, and Drying:
-
Follow steps 3, 4, and 5 from the Single-Solvent Recrystallization protocol.
-
For washing the crystals (step 4), use a cold mixture of the two solvents in approximately the same ratio as in the final crystallization solution. [29]
-
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used. - The solution is not sufficiently supersaturated. | - Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation. [30] - Add a "seed crystal" of the pure compound, if available. [7] - Boil off some of the solvent to increase the concentration and allow it to cool again. [30] - If all else fails, remove the solvent by rotary evaporation and attempt the recrystallization again with a different solvent or less solvent. [30] |
| Oiling Out | - The melting point of the compound is below the boiling point of the solvent. - The concentration of the solute is too high, or the solution cooled too rapidly. - High concentration of impurities significantly depressing the melting point. | - Reheat the solution to dissolve the oil. - Add more of the "good" solvent (in a multi-solvent system) or just more solvent (in a single-solvent system) and allow it to cool more slowly. [30] - Consider using a lower-boiling point solvent. |
| Low Recovery/Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Washing the crystals with too much cold solvent or with solvent that was not cold enough. | - Concentrate the mother liquor and cool it to obtain a "second crop" of crystals (which may be less pure). [11] - Ensure proper pre-heating of the filtration apparatus during hot filtration. - Use minimal amounts of ice-cold solvent for washing. |
| Colored Product | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Boil for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. [16]Use charcoal sparingly, as it can also adsorb the desired product. [30] |
Conclusion
Recrystallization is an indispensable technique for the purification of pyrazole derivatives in both academic and industrial settings. A methodical approach to solvent selection, coupled with careful execution of the chosen protocol, can yield compounds of high purity. By understanding the principles behind each step, from dissolution to drying, researchers can effectively troubleshoot challenges and optimize the process for their specific pyrazole derivative. This guide serves as a foundational resource to empower scientists in achieving the requisite purity for their critical research and development endeavors.
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-
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What solvent should I use to recrystallize pyrazoline? (2017, April 23). ResearchGate. Retrieved from [Link]
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-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
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Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]
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Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (2004). Industrial & Engineering Chemistry Research. Retrieved from [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2021). Signal Transduction and Targeted Therapy. Retrieved from [Link]
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A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences. Retrieved from [Link]
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How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. Retrieved from [Link]
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Purification of Amino-Pyrazoles. (2022, May 2). Reddit. Retrieved from [Link]
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Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (2022, May 12). Reddit. Retrieved from [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. (2016). Molecules. Retrieved from [Link]
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Comprehensive Analytical Characterization of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, multi-technique guide for the analytical characterization of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, a substituted aminopyrazole with potential applications in medicinal chemistry. Given the importance of the pyrazole scaffold in numerous FDA-approved drugs, rigorous and unambiguous characterization of novel derivatives is paramount for advancing drug discovery and development programs.[1] This document details a suite of integrated protocols for structural elucidation, purity assessment, chiral separation, and the determination of key physicochemical properties. The methodologies are designed to establish a complete analytical profile of the compound, ensuring its identity, purity, and suitability for further investigation.
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[2][3][4] The specific molecule, 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, possesses several key structural features that require a detailed analytical approach: an N-substituted pyrazole ring, a primary amine functional group critical for biological interactions, and a chiral center within the alkyl substituent.
The successful progression of any new chemical entity (NCE) through the drug development pipeline is contingent upon a thorough understanding of its fundamental properties.[5][6] This guide provides the necessary protocols to move beyond simple confirmation of synthesis to a deep characterization that informs on structure, purity, and developability. We will address structural confirmation using spectroscopic methods, assess chemical and enantiomeric purity via chromatography, and profile essential physicochemical parameters that influence a compound's pharmacokinetic behavior.
Part 1: Structural Elucidation and Verification
The primary objective is the unambiguous confirmation of the molecular structure. A combination of spectroscopic techniques provides orthogonal data points that, when taken together, leave no doubt as to the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation of organic molecules.[7] A suite of 1D and 2D NMR experiments is required to assign every proton and carbon signal and confirm connectivity. For pyrazole derivatives, NMR is essential for correctly identifying substituent positions and resolving isomeric ambiguities.[8][9]
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments through chemical shifts and coupling constants.
-
¹³C NMR: Identifies all unique carbon atoms in the molecule.[10]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle. COSY identifies proton-proton couplings (H-C-C-H), HSQC correlates protons to their directly attached carbons (C-H), and HMBC reveals long-range correlations between protons and carbons (H-C-C-C), which is vital for connecting the alkyl group to the pyrazole nitrogen.[8][11]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.[12]
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher.
-
Parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz or higher (corresponding to the ¹H frequency).
-
Parameters: 45° pulse angle, 2-5 second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.[12]
-
-
2D NMR Acquisition: Run standard COSY, HSQC, and HMBC experiments using instrument-specific pre-defined parameter sets. Optimize the HMBC experiment for expected 2- and 3-bond coupling constants (typically 8-10 Hz).[8]
-
Data Processing and Interpretation: Process the spectra using appropriate software. Compare the observed chemical shifts and correlations to the expected values.
Table 1: Expected NMR Chemical Shifts (δ, ppm) in CDCl₃
| Atom Position | Expected ¹H Shift | Expected ¹³C Shift | Key HMBC Correlations |
|---|---|---|---|
| Pyrazole H-3 | ~7.3-7.5 (d) | ~138-140 | H-4, C-5, C(Alkyl-CH) |
| Pyrazole H-4 | ~5.8-6.0 (d) | ~100-102 | H-3, C-3, C-5 |
| Pyrazole C-5 | - | ~145-148 | H-4, H(Alkyl-CH) |
| Amine NH₂ | ~3.5-4.5 (br s) | - | C-5 |
| Alkyl CH (N-CH) | ~4.0-4.5 (m) | ~55-60 | C-3, C-5, Alkyl C's |
| Alkyl CH (CH-CH₃) | ~1.8-2.2 (m) | ~30-35 | N-CH, CH₃'s |
| Alkyl CH₃ (sec) | ~0.8-1.0 (d) | ~15-20 | CH-CH₃ |
| Alkyl CH₃ (tert) | ~1.1-1.3 (d) | ~18-22 | CH-CH₃ |
Note: These are estimated values based on known pyrazole derivatives and may vary.[3][13][14]
Diagram 1: NMR Connectivity Verification Workflow
A workflow illustrating how 1D and 2D NMR data are integrated for structural elucidation.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this molecule, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal.
Causality Behind Experimental Choices:
-
LC-MS: Allows for the analysis of a sample that has been purified by HPLC, ensuring the mass spectrum corresponds to the peak of interest.
-
ESI (Positive Mode): The amine and pyrazole nitrogens are basic and will readily accept a proton, making the molecule easily detectable as [M+H]⁺.
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which serves as a powerful confirmation of the compound's identity.[3]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).
-
LC Method:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Method (Positive ESI):
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Interpretation:
-
Expected [M+H]⁺: The calculated exact mass for C₁₀H₁₉N₃ is 181.1579. The observed accurate mass for [C₁₀H₂₀N₃]⁺ should be 182.1652 ± 5 ppm.
-
Fragmentation: Look for characteristic losses. Pyrazole rings can fragment via loss of N₂ or HCN.[15][16] The alkyl chain will show typical hydrocarbon fragmentation patterns.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple technique used to identify the presence of key functional groups.[12]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Place a small amount of the solid compound directly on the diamond crystal of an ATR-FTIR spectrometer. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr.[12]
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands.
Table 2: Expected FT-IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Symmetric/Asymmetric Stretch | 3300-3500 (two bands) |
| C-H (Alkyl) | Stretch | 2850-2960 |
| C=N / C=C (Pyrazole) | Ring Stretch | 1500-1600 |
| N-H (Amine) | Scissoring Bend | 1590-1650 |
| C-N | Stretch | 1000-1250 |
Reference data from typical pyrazole and amine spectra.[17]
Part 2: Purity Assessment and Chiral Separation
For any compound intended for biological testing, establishing both chemical and stereochemical purity is critical.
Purity Determination by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC with UV detection is the standard method for determining the purity of small molecule drug candidates.
Causality Behind Experimental Choices:
-
Reversed-Phase (C18): The C18 stationary phase is nonpolar, making it ideal for retaining and separating molecules of moderate polarity like the target compound.
-
Acidified Mobile Phase: Adding formic or trifluoroacetic acid to the mobile phase protonates the amine and pyrazole nitrogens, leading to sharper peaks and better chromatography.[18]
-
Gradient Elution: A gradient from a weak solvent (water) to a strong solvent (acetonitrile) ensures that impurities with a wide range of polarities will be eluted and detected.
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Method Parameters:
-
Column: Agilent Zorbax or Waters Acquity C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 220 nm and 254 nm.
-
-
Analysis: Inject a ~1 mg/mL solution. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Enantiomeric Separation by Chiral HPLC
The 1,2-dimethylpropyl substituent contains a stereocenter. As enantiomers can have vastly different pharmacological and toxicological profiles, their separation and individual characterization are required by regulatory agencies.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective at resolving a wide range of chiral compounds, including pyrazole derivatives.[18][19][20]
-
Elution Mode: Both normal-phase (e.g., hexane/ethanol) and polar organic (e.g., acetonitrile) modes can be effective. The polar organic mode often provides shorter run times and sharper peaks.[19][20]
Experimental Protocol: Chiral HPLC Separation
-
Instrumentation: HPLC system with a UV detector.
-
Column Screening: Screen multiple polysaccharide-based columns (e.g., Lux Cellulose-2, Lux Amylose-2) with different mobile phases to find the optimal separation conditions.[19]
-
Example Method Parameters:
-
Column: Lux Cellulose-2, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol (90:10 v/v). For polar organic mode, try 100% Acetonitrile.[20]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: 230 nm.
-
-
Analysis: The racemate should resolve into two baseline-separated peaks. The enantiomeric excess (ee) can be calculated from the peak areas.
Part 3: Physicochemical Characterization for Drug Development
The physicochemical properties of an NCE are critical determinants of its "drug-like" potential and heavily influence ADME (Absorption, Distribution, Metabolism, Excretion) profiles.[5][21]
Table 3: Key Physicochemical Characterization Protocols
| Property | Rationale | Protocol Summary |
|---|---|---|
| Aqueous Solubility | Determines dissolution rate and bioavailability. Low solubility is a major hurdle in formulation development.[21] | Shake-Flask Method: An excess of the compound is agitated in a phosphate buffer (pH 7.4) for 24 hours. The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined by HPLC. |
| Lipophilicity (LogD₇.₄) | Measures the compound's partitioning between an aqueous and an organic phase at physiological pH. It impacts membrane permeability, protein binding, and metabolism. | Shake-Flask Method: A known amount of the compound is dissolved in n-octanol and buffered aqueous solution (pH 7.4). The mixture is shaken until equilibrium is reached. The concentration in each phase is measured by HPLC to calculate the partition coefficient. |
| Ionization Constant (pKa) | The amine and pyrazole groups are ionizable. The pKa value(s) determine the charge state of the molecule at different pH values, affecting solubility and receptor binding. | Potentiometric Titration: The compound is dissolved in water/co-solvent and titrated with a strong acid and base. The pKa is determined from the inflection points of the titration curve. |
| Thermal Stability | Determines the melting point (a purity indicator) and decomposition temperature, which are important for handling, storage, and formulation.[22] | DSC/TGA: A sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Differential Scanning Calorimetry (DSC) detects thermal events like melting, while Thermogravimetric Analysis (TGA) measures mass loss due to decomposition. |
Part 4: Integrated Analytical Workflow
The characterization of a novel compound is a logical, stepwise process. The following workflow ensures that foundational data is collected before proceeding to more resource-intensive analyses.
Diagram 2: Comprehensive Analytical Workflow for an NCE
A logical progression from synthesis to a fully characterized compound ready for biological evaluation.
Conclusion
The analytical characterization of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine requires a systematic and multi-faceted approach. By integrating the spectroscopic and chromatographic protocols detailed in this application note, researchers can ensure the unambiguous identification, purity, and key physicochemical properties of this novel compound. This comprehensive data package is essential for making informed decisions in the drug discovery and development process, providing a solid foundation for any subsequent biological or preclinical studies.
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Application Notes and Protocols for In-Vitro Antiproliferative Assays Using 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine
Foreword: The Promise of Pyrazole Scaffolds in Oncology Research
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including notable anticancer properties.[1][2] The unique structural features of pyrazoles allow for diverse substitutions, leading to compounds that can interact with various biological targets implicated in cancer progression.[1] Research has shown that pyrazole derivatives can induce antiproliferative effects through mechanisms such as apoptosis induction, cell cycle arrest, and the inhibition of crucial cellular machinery like tubulin and protein kinases.[3][4][5] This document provides detailed application notes and protocols for investigating the in-vitro antiproliferative effects of a specific pyrazole derivative, 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, a compound of interest for novel drug discovery programs. These guidelines are intended for researchers, scientists, and drug development professionals seeking to evaluate its potential as an anticancer agent.
Compound Profile: 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine
While extensive experimental data for this specific molecule is not yet publicly available, we can infer its potential activity based on the well-established antiproliferative effects of the 5-aminopyrazole core.[6][7] The 5-amino group is a key pharmacophore that can be crucial for biological activity. To facilitate the practical application of this compound in in-vitro assays, we have compiled its essential (and where necessary, predicted) physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C8H15N3 | - |
| Molecular Weight | 153.23 g/mol | - |
| Predicted Aqueous Solubility (logS) | -2.5 to -3.5 | [3][6][8] |
| Predicted LogP | ~1.5 - 2.5 | [3][6][8] |
| Recommended Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | [9] |
Note on Solubility: The aqueous solubility of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine is predicted to be low. Therefore, for in-vitro assays, it is highly recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it in the cell culture medium to the final working concentrations. It is crucial to perform a preliminary solubility test in DMSO to confirm the maximum stock concentration achievable.
Experimental Design: A Multi-faceted Approach to Antiproliferative Screening
A robust evaluation of a compound's antiproliferative activity necessitates a multi-pronged approach. We recommend a tiered screening strategy, beginning with a broad assessment of cytotoxicity across a panel of cancer cell lines, followed by more detailed mechanistic studies for promising candidates.
Figure 1: A tiered experimental workflow for assessing the antiproliferative potential of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine.
Protocols: From Cell Culture to Data Analysis
Cell Line Selection and Maintenance
The choice of cell lines is critical for the relevance of your findings. We recommend a panel that represents different cancer types. For this guide, we will focus on:
-
A549: Human lung carcinoma.
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).[7]
-
HCT116: Human colorectal carcinoma.[3]
Standard Cell Culture Protocols:
| Cell Line | Growth Medium | Subculture |
| A549 | DMEM + 10% FBS + 1% Penicillin-Streptomycin | 1:4 to 1:9 every 4-7 days.[10] |
| MCF-7 | EMEM + 10% FBS + 0.01 mg/mL human recombinant insulin + 1% Penicillin-Streptomycin | 1:3 to 1:8 every 3-7 days.[11] |
| HCT116 | McCoy's 5A Medium + 10% FBS + 1% Penicillin-Streptomycin | 1:5 every 2-3 days.[8] |
General Cell Culture Guidelines:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Regularly check for mycoplasma contamination.
-
Use cells within a consistent and low passage number range for all experiments to ensure reproducibility.
Preparation of Compound Stock and Working Solutions
Causality Behind the Choice of Solvent: Due to the predicted low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[9] DMSO is a polar aprotic solvent that can dissolve a wide range of organic compounds and is miscible with water and cell culture media at low concentrations.
Protocol for Stock Solution Preparation (Example: 10 mM):
-
Accurately weigh a precise amount of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine (e.g., 1.53 mg for 1 mL of 10 mM stock).
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM stock).
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol for Preparing Working Solutions:
-
Thaw a single aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay.
-
Crucial Note: The final concentration of DMSO in the cell culture medium should be kept constant across all wells (including the vehicle control) and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
In-Vitro Antiproliferative Assay: MTT Protocol
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine in complete growth medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a solubilization solution (e.g., acidified isopropanol) to each well.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
In-Vitro Antiproliferative Assay: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay is a homogeneous, luminescent assay that quantifies ATP, an indicator of metabolically active cells.[14] The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells. This assay is generally more sensitive than colorimetric assays.[12]
Step-by-Step Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2). Use an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
After the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis and Interpretation
The primary output of these assays is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle-treated control.[15]
Data Analysis Steps:
-
Background Subtraction: Subtract the average absorbance/luminescence of the blank wells from all other readings.
-
Normalization: Express the data as a percentage of the vehicle-treated control (set to 100% viability).
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.[4]
Interpretation of Results:
A lower IC50 value indicates a more potent compound.[16] It is important to compare the IC50 values across different cell lines to assess for any cell-type-specific effects. If the IC50 value is significantly low (e.g., in the low micromolar or nanomolar range), it warrants further investigation into the compound's mechanism of action.
Figure 2: A conceptual diagram of potential signaling pathways that could be modulated by 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, leading to an antiproliferative effect.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, compound precipitation. | Ensure a single-cell suspension before seeding, avoid using the outer wells of the plate, and visually inspect for compound precipitation. |
| Low signal or absorbance in control wells | Low cell number, poor cell health, incorrect assay reagent preparation. | Optimize cell seeding density, ensure cells are in logarithmic growth phase, and prepare assay reagents according to the manufacturer's instructions. |
| High background in blank wells | Contamination of medium or reagents, phenol red interference (MTT assay). | Use sterile technique, check for contamination, and consider using phenol red-free medium for the MTT assay.[17] |
| Inconsistent IC50 values between experiments | Variation in cell passage number, incubation times, or reagent preparation. | Maintain consistent cell culture practices, standardize all incubation times, and prepare fresh reagents for each experiment. |
Conclusion and Future Directions
These application notes provide a comprehensive framework for the initial in-vitro evaluation of the antiproliferative activity of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine. By following these detailed protocols and considering the underlying scientific principles, researchers can generate reliable and reproducible data to assess the potential of this compound as a novel anticancer agent. Positive results from these primary screens should be followed by more in-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways involved in its antiproliferative effects.
References
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ChemAxon. (n.d.). Solubility Prediction. Retrieved from [Link]
- Iervasi, E., et al. (2024).
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ENCODE Project Consortium. (n.d.). Cell Culture Protocol for HCT 116 cells. Retrieved from [Link]
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Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
- Iervasi, E., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.
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How to calculate IC50 from MTT assay. (2020, September 27). YouTube. Retrieved from [Link]
- REPROCELL. (2021).
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- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
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Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Retrieved from [Link]
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ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties. Retrieved from [Link]
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- BenchChem. (2025).
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). MDPI.
- How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. (2021).
- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher.
- Measuring Cell Viability with Promega® CellTiter-Glo. (n.d.). Opentrons.
- Promega Corporation. (n.d.). CellTiter-Glo® 3D Cell Viability Assay Technical Manual TM412.
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). NIH.
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- BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
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Application of Pyrazole Derivatives as Enzyme Inhibitors: A Technical Guide for Researchers
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1][2] Its metabolic stability and versatile chemical nature have propelled the development of numerous therapeutic agents that target a wide array of enzymes implicated in human diseases.[3][4] This guide provides an in-depth exploration of the application of pyrazole derivatives as enzyme inhibitors, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
Introduction to Pyrazole-Based Enzyme Inhibition
The significance of the pyrazole core lies in its ability to be readily functionalized, allowing for the precise tuning of steric and electronic properties to achieve high-affinity and selective binding to enzyme active sites.[4][5] This has led to the successful development of several blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-cancer drug Ruxolitinib, both of which feature a pyrazole core.[3][6][7] This document will delve into the application of pyrazole derivatives as inhibitors of three key enzyme classes: Cyclooxygenases (COX), Janus Kinases (JAKs), and Xanthine Oxidase (XO).
Pyrazole Derivatives as Cyclooxygenase (COX) Inhibitors
Scientific Rationale: Cyclooxygenase enzymes, with their two main isoforms COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[8][9] While traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to potential gastrointestinal side effects, pyrazole-containing compounds like Celecoxib have been designed as selective COX-2 inhibitors.[9][10][11] This selectivity is attributed to the larger and more flexible binding pocket of COX-2, which can accommodate the characteristic diaryl-substituted pyrazole structure.[9][11]
Mechanism of Action: Celecoxib, a diaryl-substituted pyrazole, selectively binds to the COX-2 enzyme, preventing the synthesis of prostaglandins that mediate inflammation and pain.[8][10] The sulfonamide side chain of Celecoxib binds to a hydrophilic region near the active site of COX-2, a key interaction for its selectivity.[8][9]
Signaling Pathway Visualization:
Caption: Inhibition of the COX-2 pathway by a pyrazole derivative.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a general procedure for evaluating the COX-2 inhibitory activity of novel pyrazole derivatives.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit (containing assay buffer, heme, and a colorimetric or fluorometric probe)
-
Test pyrazole compounds
-
Celecoxib (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test pyrazole compounds and Celecoxib in DMSO. Create a series of dilutions to determine the IC50 value.
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, heme, and the test compound or control.
-
Enzyme Addition: Add the human recombinant COX-2 enzyme to each well and incubate for a specified time at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Detection: After a set incubation period, add the probe solution. The probe will react with the prostaglandin G2 produced by the COX-2 enzyme to generate a colorimetric or fluorescent signal.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound Example | Target | IC50 (µM) |
| Celecoxib | COX-2 | ~0.04 |
| Novel Pyrazole 1 | COX-2 | To be determined |
| Novel Pyrazole 2 | COX-2 | To be determined |
Pyrazole Derivatives as Janus Kinase (JAK) Inhibitors
Scientific Rationale: The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of intracellular signaling pathways for numerous cytokines and growth factors essential for hematopoiesis and immune function.[12] Dysregulated JAK signaling is associated with myeloproliferative neoplasms and inflammatory diseases.[12][13] Pyrazole-based compounds, such as Ruxolitinib, have been developed as potent and selective inhibitors of JAK enzymes.[12]
Mechanism of Action: Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2.[13] It competitively inhibits the ATP-binding site of these kinases, thereby disrupting the JAK-STAT signaling pathway.[13][14] This leads to the downregulation of pro-inflammatory cytokine production and inhibition of myeloproliferation.
Signaling Pathway Visualization:
Caption: Inhibition of the JAK-STAT signaling pathway.
Experimental Protocol: In Vitro JAK2 Kinase Assay
This protocol provides a framework for assessing the inhibitory potential of pyrazole derivatives against JAK2.
Materials:
-
Recombinant human JAK2 enzyme
-
A suitable peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test pyrazole compounds
-
Ruxolitinib (positive control)
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white microplate
-
Luminometer
Procedure:
-
Compound Plating: Dispense the test pyrazole compounds and Ruxolitinib at various concentrations into a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing the JAK2 enzyme and the peptide substrate in kinase assay buffer. Add this mix to the wells containing the compounds.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the produced ADP is converted into a luminescent signal.
-
Measurement: Read the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
| Compound Example | Target | IC50 (nM) |
| Ruxolitinib | JAK1/JAK2 | ~3.3 / ~2.8 |
| Novel Pyrazole 3 | JAK2 | To be determined |
| Novel Pyrazole 4 | JAK2 | To be determined |
Pyrazole Derivatives as Xanthine Oxidase (XO) Inhibitors
Scientific Rationale: Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[15][16] Overproduction of uric acid leads to hyperuricemia, a precursor to gout.[15][17] Allopurinol, a pyrazole isomer (a pyrazolo[3,4-d]pyrimidine), is a widely used XO inhibitor.[17] More recent research has focused on developing novel non-purine pyrazole-based XO inhibitors.[18][19]
Mechanism of Action: Allopurinol acts as a competitive inhibitor of xanthine oxidase.[20] It is also a substrate for the enzyme, being converted to its active metabolite, oxypurinol.[21] Oxypurinol is a more potent, non-competitive inhibitor that remains tightly bound to the reduced molybdenum center in the enzyme's active site, preventing the substrate from binding.[17][21]
Metabolic Pathway Visualization:
Caption: Inhibition of uric acid production by a pyrazole derivative.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a common spectrophotometric method to screen for XO inhibitors.
Materials:
-
Xanthine oxidase (from bovine milk or recombinant)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Test pyrazole compounds
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
UV-Vis spectrophotometer
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and allopurinol in a suitable solvent (e.g., DMSO).
-
Assay Preparation: In a 96-well plate, add the phosphate buffer and the test compound or control.
-
Enzyme Addition: Add the xanthine oxidase solution to each well and pre-incubate for a few minutes at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Start the reaction by adding the xanthine solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) over a period of time (e.g., 5-10 minutes) using a spectrophotometer in kinetic mode.
-
Data Analysis: The rate of uric acid formation is determined from the slope of the absorbance versus time curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
| Compound Example | Target | IC50 (µM) |
| Allopurinol | Xanthine Oxidase | ~9.5[18] |
| Novel Pyrazole 5 | Xanthine Oxidase | To be determined |
| Novel Pyrazole 6 | Xanthine Oxidase | To be determined |
Conclusion and Future Directions
The pyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry.[1][7] Its continued exploration promises the development of next-generation enzyme inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers aiming to harness the therapeutic potential of this remarkable heterocyclic system.
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- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC - PubMed Central. (2016, October 31).
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- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC - NIH. (2024, December 24).
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- A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021, May 15).
- Application Notes and Protocols for the Development of Enzyme Inhibitors with a 5-Hydrazinyl-4-phenyl-1H-pyrazole Scaffold - Benchchem. (n.d.).
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Protocol for Assessing the Antimicrobial Activity of Pyrazole Compounds
Abstract
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the antimicrobial activity of novel pyrazole compounds. Pyrazoles represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This document moves beyond a simple recitation of steps, offering field-proven insights into the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will cover essential techniques, including broth microdilution for determining Minimum Inhibitory Concentration (MIC) and methods for establishing Minimum Bactericidal Concentration (MBC), while addressing the unique challenges posed by synthetic heterocyclic compounds, such as solubility and potential assay interference. Furthermore, we will touch upon the critical next step of evaluating cytotoxicity to ascertain the therapeutic potential of promising antimicrobial candidates.
Introduction: The Rationale for Pyrazole Antimicrobial Screening
The escalating crisis of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent activity against multidrug-resistant pathogens.[3] Pyrazole, a five-membered heterocyclic ring, is a cornerstone in the design of therapeutic agents due to its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.[1] Notably, several pyrazole derivatives have demonstrated significant antibacterial and antifungal properties, some acting as inhibitors of essential bacterial enzymes like DNA gyrase.[4]
The initial assessment of these newly synthesized compounds requires robust, reproducible, and standardized protocols. The primary goal is to determine the lowest concentration of the compound that inhibits microbial growth (MIC) and the lowest concentration that results in microbial death (MBC).[5] This document provides a detailed methodology grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted specifically for the nuances of pyrazole chemistry.[6][7][8]
Foundational Principles: Ensuring Data Integrity and Reproducibility
Before embarking on specific assays, it is crucial to establish a framework that guarantees the trustworthiness of the results. This involves careful consideration of the compound's properties, appropriate controls, and standardized reagents.
Compound Management: Addressing Solubility Challenges
A primary hurdle in testing synthetic compounds like pyrazoles is their often-limited aqueous solubility.[2][9]
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for solubilizing hydrophobic compounds for antimicrobial screening.[10][11][12] It is crucial to use anhydrous, sterile DMSO to prevent contamination and compound degradation.
-
Working Concentrations: Prepare a high-concentration stock solution (e.g., 10-20 mg/mL or 100x the highest desired test concentration) in 100% DMSO. Subsequent dilutions should be made in the appropriate broth medium.
-
Solvent Toxicity Control: The final concentration of DMSO in the assay wells must be non-inhibitory to the test microorganisms. Typically, a final concentration of ≤1% DMSO is considered safe for most bacteria and fungi, but this must be empirically verified.[10][12] Always include a solvent control (broth + DMSO at the highest concentration used) to ensure it does not affect microbial growth.
Selection of Test Organisms and Quality Control
The choice of microorganisms should be guided by the therapeutic target of the drug discovery program. A standard panel often includes representative Gram-positive and Gram-negative bacteria, as well as fungal strains.
Essential Quality Control (QC): To ensure the validity of your results, every experiment must include well-characterized QC strains with known susceptibility profiles. These are available from culture collections like the American Type Culture Collection (ATCC).[13][14] The performance of these strains must fall within the acceptable ranges defined by CLSI or EUCAST.[6][15][16]
Recommended QC Strains:
| Strain | ATCC Number | Gram Status/Type | Rationale |
|---|---|---|---|
| Escherichia coli | ATCC 25922 | Gram-Negative | Standard for Gram-negative susceptibility testing. |
| Staphylococcus aureus | ATCC 29213 | Gram-Positive | Standard for Gram-positive susceptibility testing (for broth dilution). |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-Negative | Represents a challenging, often resistant, opportunistic pathogen. |
| Enterococcus faecalis | ATCC 29212 | Gram-Positive | Important clinical pathogen with intrinsic and acquired resistance. |
| Candida albicans | ATCC 90028 | Fungus (Yeast) | Common fungal pathogen for antifungal screening. |
Core Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing, allowing for the efficient screening of multiple compounds.[1][17][18] This protocol is aligned with the methodologies described in CLSI document M07.[6]
Workflow for MIC Determination
The entire workflow, from compound preparation to data interpretation, is a multi-step process requiring careful execution.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Step-by-Step Protocol: MIC Assay
Materials:
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Pyrazole compound stock solution in DMSO
-
Bacterial colonies from an overnight culture on non-selective agar
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: a. Aseptically select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Prepare the final inoculum by diluting this suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This will result in a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation and Compound Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the pyrazole stock solution (prediluted in broth to 2x the highest desired final concentration) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. d. Controls:
- Column 11 (Growth Control): 100 µL CAMHB + 100 µL of the final bacterial inoculum (no compound).
- Column 12 (Sterility Control): 200 µL of sterile CAMHB (no compound, no bacteria).
- Solvent Control: Test the highest concentration of DMSO used in a separate well to ensure it doesn't inhibit growth.
-
Inoculation: a. Using a multichannel pipette, add 100 µL of the final bacterial inoculum (from step 1d) to wells in columns 1 through 11. Do not add bacteria to the sterility control wells (column 12). The total volume in each test well is now 200 µL.
-
Incubation: a. Cover the plate with a lid or an adhesive seal and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpreting the MIC: a. After incubation, check the sterility control (should be clear) and the growth control (should be turbid). b. The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth (i.e., the first clear well).[5] c. For colored compounds that may interfere with visual reading, a viability indicator like Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) can be added after incubation to aid in determining the endpoint.[19][20] Alternatively, read the optical density at 600 nm (OD₆₀₀) before and after incubation.
Advanced Protocol: Determining Minimum Bactericidal Concentration (MBC)
The MBC assay is a crucial follow-up to the MIC, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[5][21]
Workflow for MBC Determination
This process is a direct extension of the MIC assay.
Caption: Workflow for determining Minimum Bactericidal Concentration (MBC).
Detailed Step-by-Step Protocol: MBC Assay
Materials:
-
Completed 96-well MIC plate
-
Non-selective agar plates (e.g., Tryptic Soy Agar or Mueller-Hinton Agar)
-
Micropipettes
-
Sterile pipette tips and spreaders
Procedure:
-
Selection of Wells: Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth. Also, include the growth control well.
-
Sub-culturing: a. Mix the contents of each selected well thoroughly. b. Aseptically pipette a fixed volume (e.g., 100 µL) from each selected well onto a separate, clearly labeled agar plate. c. Spread the inoculum evenly over the entire surface of the agar.
-
Incubation: a. Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible on the plate from the growth control.
-
Reading and Interpreting the MBC: a. After incubation, count the number of colonies (CFU) on each plate. b. The MBC is the lowest concentration of the pyrazole compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count (which can be determined by plating a sample from the growth control well at time zero).[21] A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[5]
Data Presentation and Interpretation
Clear and concise data presentation is paramount. Results should be summarized in a tabular format for easy comparison.
Table 1: Example Antimicrobial Activity Data for Pyrazole Compounds
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
|---|---|---|---|---|
| Pyrazole-A | S. aureus ATCC 29213 | 8 | 16 | Bactericidal (2) |
| Pyrazole-A | E. coli ATCC 25922 | 16 | >128 | Bacteriostatic |
| Pyrazole-B | S. aureus ATCC 29213 | 32 | 64 | Bactericidal (2) |
| Pyrazole-B | E. coli ATCC 25922 | 64 | >128 | Bacteriostatic |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.25 | 0.5 | Bactericidal (2) |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.03 | Bactericidal (2) |
Interpretation:
-
A lower MIC value indicates greater potency.
-
The MBC/MIC ratio helps classify the compound's activity. A ratio of ≤4 suggests bactericidal activity, while a ratio >4 suggests the compound is primarily bacteriostatic.[5]
Essential Next Step: Cytotoxicity Assessment
A potent antimicrobial compound is only therapeutically useful if it is not toxic to host cells. Therefore, early-stage in vitro cytotoxicity testing is a critical, self-validating step in the drug discovery pipeline.[22][23][24]
Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability.[24]
Principle: Living cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A reduction in color indicates a cytotoxic effect.
Brief Protocol Outline:
-
Seed mammalian cells (e.g., HeLa, HEK293, or HepG2) in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to serial dilutions of the pyrazole compound for a defined period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or an acidic isopropanol solution).
-
Measure the absorbance at ~570 nm using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50%.
The therapeutic potential can be estimated by calculating the Selectivity Index (SI) : SI = CC₅₀ / MIC
A higher SI value is desirable, indicating that the compound is significantly more toxic to the microbial cells than to the host cells.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No growth in Growth Control well | Inoculum was not viable; Incubation error; Contamination with an inhibitor. | Use a fresh culture; Verify incubator temperature and atmosphere; Use fresh, sterile media. |
| Growth in Sterility Control well | Contamination of broth, plate, or reagents. | Use new, sterile batches of all reagents; Review aseptic technique. |
| QC strain MIC is out of range | Incorrect inoculum density; Expired reagents/antibiotics; Incubation error; Procedural deviation. | Re-prepare inoculum to 0.5 McFarland standard; Check expiration dates; Verify incubator settings; Review CLSI/EUCAST protocol steps.[15] |
| Compound precipitates in the well | Poor solubility at test concentrations. | Lower the starting concentration; Ensure final DMSO concentration is consistent and non-inhibitory; Note the concentration at which precipitation occurs. |
| Inconsistent MIC results | Inconsistent inoculum preparation; Pipetting errors during serial dilution. | Standardize inoculum preparation carefully; Use calibrated pipettes and practice consistent mixing technique. |
References
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Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]
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CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Taylor, M. (2017). A Quick Introduction to Graphviz. Retrieved from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
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Graphviz. Graphviz. Retrieved from [Link]
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Trends in Sciences. (n.d.). View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Retrieved from [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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EUCAST. MIC Determination. Retrieved from [Link]
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YouTube. (2021). Graphviz tutorial. Retrieved from [Link]
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Sketchviz. Graphviz Examples and Tutorial. Retrieved from [Link]
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YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
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YouTube. (2022). Using Color and Light Theory To Test Interference Mixing. Retrieved from [Link]
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Application Notes & Protocols: The Development of Pyrazole-Based Compounds as Anticancer Agents
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Oncology
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has earned the status of a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of forming key interactions with a multitude of biological targets. This versatility is particularly evident in oncology, where pyrazole-based compounds have demonstrated a remarkable breadth of anticancer activities.[1][2] Their success is not merely theoretical; several FDA-approved drugs, such as the BRAF inhibitor Encorafenib and the multi-kinase inhibitor Crizotinib , feature a pyrazole core, cementing its importance in clinical practice.[3][4]
The therapeutic efficacy of these compounds stems from their ability to modulate a wide array of oncogenic pathways.[5][6] Pyrazole derivatives have been engineered to act as potent inhibitors of critical protein families, including:
-
Protein Kinases: Such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and BRAF, which are central to cell cycle progression, angiogenesis, and signal transduction.[5][7][8][9]
-
Cytoskeletal Components: Notably, by inhibiting tubulin polymerization, a mechanism that disrupts mitosis in rapidly dividing cancer cells.[5][6]
-
DNA Integrity: Some derivatives function as DNA binding agents, interfering with replication and transcription.[2][5]
This guide provides a comprehensive overview of the methodologies involved in the discovery and preclinical development of novel pyrazole-based anticancer agents. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind these experimental choices, ensuring a robust and well-validated approach.
Section 1: Target Identification and Key Mechanisms of Action
The design of a potent anticancer agent begins with the selection of a validated molecular target that is crucial for tumor growth or survival. Pyrazole scaffolds have been successfully adapted to inhibit several key classes of oncogenic proteins.
Inhibition of Protein Kinases
Protein kinases are a major focus of modern cancer drug discovery due to their frequent dysregulation in malignancies. The pyrazole core is an excellent bioisostere for the hinge-binding motifs of many kinase inhibitors.
-
VEGFR Inhibition and Anti-Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR-2 signaling pathway.[8] Pyrazole derivatives have been designed to act as potent VEGFR-2 inhibitors, thereby blocking downstream signaling and cutting off the tumor's blood supply.[10][11][12]
-
CDK Inhibition and Cell Cycle Arrest: The cell cycle is tightly regulated by CDKs, and their hyperactivity is a hallmark of cancer.[7] The pyrazole scaffold has been instrumental in developing inhibitors selective for specific CDKs, such as CDK2, leading to cell cycle arrest and apoptosis.[5][13][14]
-
BRAF and MAPK Pathway Inhibition: The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that controls cell proliferation. Mutations in BRAF, an upstream kinase in this pathway, are found in over 50% of melanomas.[15] Pyrazole-containing compounds like Encorafenib are highly effective BRAF inhibitors.[4][9][16]
-
p38 MAPK Inhibition: While often associated with inflammation, the p38 MAPK pathway also plays a complex role in cancer cell survival and metastasis.[17][18] Pyrazole ureas represent a significant class of p38 inhibitors.[19]
Section 2: Synthesis of Pyrazole-Based Anticancer Agents
The chemical synthesis of the pyrazole core is well-established, allowing for extensive derivatization to optimize potency, selectivity, and pharmacokinetic properties. The choice of synthetic route is critical and is guided by the desired substitution pattern and the principles of efficiency and green chemistry.
Protocol 1: Classical Synthesis of a Pyrazole Scaffold (Knorr Synthesis)
Rationale: The Knorr pyrazole synthesis and its variations are foundational methods for creating the pyrazole ring. This protocol involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. It is a robust and widely applicable method for generating diverse pyrazole cores.[20]
Materials:
-
β-Diketone derivative (e.g., acetylacetone) (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.0 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalyst, optional)
-
Round-bottom flask, condenser, heating mantle
Procedure:
-
Dissolve the β-diketone derivative (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add the hydrazine derivative (1.0 eq) dropwise to the solution at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Attach a condenser and heat the reaction mixture to reflux (typically 70-80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from 2 to 24 hours.[20]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole compound.
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.[20]
Protocol 2: Microwave-Assisted Synthesis
Rationale: Microwave irradiation has emerged as a powerful technique to accelerate organic reactions. For pyrazole synthesis, it significantly reduces reaction times from hours to minutes and often improves product yields by ensuring uniform and rapid heating.[3][21]
Materials:
-
Reactants (as in Protocol 1)
-
Microwave-safe reaction vessel with a pressure cap
-
Microwave reactor
Procedure:
-
Combine the β-diketone (1.0 eq), hydrazine derivative (1.0 eq), and a minimal amount of solvent (e.g., ethanol) in a microwave-safe reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction parameters. A typical condition might be 110 W at 80°C for 7-10 minutes.[3] These parameters must be optimized for each specific reaction.
-
After the irradiation is complete, cool the vessel to room temperature before carefully opening it.
-
Process the reaction mixture as described in Protocol 1 (steps 5-9) for product isolation, purification, and characterization.
Section 3: In Vitro Evaluation of Anticancer Activity
Once synthesized, novel compounds must undergo a rigorous cascade of in vitro assays to determine their biological activity. This process logically moves from broad cytotoxicity screening to specific enzymatic and cellular mechanism-of-action studies.
Protocol 3: General Cytotoxicity Screening (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a robust, high-throughput first step to identify compounds with cytotoxic effects against cancer cell lines and to determine their half-maximal inhibitory concentration (IC50).[22][23]
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7, A549, HCT-116)[22][24]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test pyrazole compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.01 to 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Representative Cytotoxicity of Pyrazole Derivatives
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Pyrazole-Benzothiazole Hybrid | VEGFR-2 | HT29 (Colon) | 3.17 | [5] |
| Pyrazolo[3,4-b]pyridine | DNA Binding | HepG2 (Liver) | 3.11 | [5] |
| Pyrazole Carbaldehyde | PI3 Kinase | MCF7 (Breast) | 0.25 | [5] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | OVCAR-3 (Ovarian) | 0.127 | [13] |
| 3-phenyl-4-(hydrazono)-1H-pyrazol-5(4H)-one | VEGFR-2 | PC-3 (Prostate) | 1.22 | [10] |
Protocol 4: Target-Specific Kinase Inhibition Assay (ADP-Glo™)
Rationale: Following cytotoxicity screening, it is crucial to confirm that the compound inhibits its intended molecular target. The ADP-Glo™ assay is a luminescent method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A lower signal indicates less ADP, and therefore, greater inhibition of the kinase.[14][25]
Materials:
-
Recombinant kinase (e.g., CDK2/cyclin A2, VEGFR-2)
-
Kinase-specific substrate and ATP
-
Test pyrazole compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction including the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: The luminescent signal is proportional to the ADP concentration. Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
Rationale: To understand the cellular mechanism of cytotoxic compounds, particularly those targeting CDKs or tubulin, cell cycle analysis is performed. This technique uses a fluorescent dye (like Propidium Iodide, PI) that binds stoichiometrically to DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[13][22]
Materials:
-
Cancer cell line (e.g., HCT-116)[14]
-
Test pyrazole compound
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Analysis: Deconvolute the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.[14]
Section 4: In Vivo Evaluation
Promising candidates from in vitro studies must be evaluated in living organisms to assess their efficacy, pharmacokinetics, and toxicity.
Protocol 6: Human Tumor Xenograft Mouse Model
Rationale: The xenograft model, where human tumor cells are implanted into immunocompromised mice, is the gold standard for preclinical evaluation of anticancer drug efficacy. It allows for the direct assessment of a compound's ability to inhibit tumor growth in vivo.[10][11]
Materials:
-
Immunocompromised mice (e.g., athymic Nude or SCID mice)
-
Human cancer cells (e.g., PC-3, A549)
-
Lead pyrazole compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the percentage of tumor growth inhibition (% TGI).[10][11]
Section 5: Structure-Activity Relationship (SAR) Insights
SAR studies are critical for optimizing a lead compound. By systematically modifying the pyrazole scaffold and correlating these changes with biological activity, medicinal chemists can identify key structural features required for potency and selectivity.
Key SAR Observations for Pyrazole Anticancer Agents:
-
Substitutions on Pyrazole Nitrogens: The nature of the substituent on the N1 position of the pyrazole ring is often crucial for activity, influencing both target binding and pharmacokinetic properties.
-
Aryl Group Substitutions: For kinase inhibitors, the aryl groups attached to the pyrazole core (often at C3 and C5) are designed to occupy specific hydrophobic pockets in the ATP-binding site. Electron-withdrawing or electron-donating groups on these rings can significantly modulate potency.[5][26]
-
Hybrid Molecules: Fusing the pyrazole ring with other heterocyclic systems (e.g., pyrimidine, indole, benzothiazole) can enhance binding affinity and introduce new interaction points with the target protein.[5][8][22]
Conclusion
The pyrazole scaffold represents a highly successful and enduring platform for the development of novel anticancer agents. Its synthetic tractability and ability to be tailored to a diverse range of oncogenic targets have led to significant clinical breakthroughs. The systematic application of the protocols and workflows outlined in this guide—from rational synthesis and comprehensive in vitro screening to rigorous in vivo validation—provides a robust framework for identifying and optimizing the next generation of pyrazole-based cancer therapeutics. Future efforts will likely focus on developing compounds that can overcome acquired drug resistance and on creating highly selective inhibitors to minimize off-target toxicities, further solidifying the central role of pyrazole chemistry in the fight against cancer.
References
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). Vertex AI Search.
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Becerra, D., & Castillo, J. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(11), 7018–7038. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Publishing. Retrieved January 17, 2026, from [Link]
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Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. (2023). PubMed. Retrieved January 17, 2026, from [Link]
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Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). PubMed. Retrieved January 17, 2026, from [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). PubMed. Retrieved January 17, 2026, from [Link]
-
Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). PubMed. Retrieved January 17, 2026, from [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers. Retrieved January 17, 2026, from [Link]
-
Pyrazoloheteroaryls: Novel p38alpha MAP Kinase Inhibiting Scaffolds With Oral Activity. (2006). Europe PMC. Retrieved January 17, 2026, from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved January 17, 2026, from [Link]
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Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2024). Journal of Applied Pharmaceutical Science. Retrieved January 17, 2026, from [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.). Liang Tong Lab at Columbia University. Retrieved January 17, 2026, from [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. Retrieved January 17, 2026, from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. (2010). PubMed. Retrieved January 17, 2026, from [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Full article: Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. (2019). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2022). Hilaris Publisher. Retrieved January 17, 2026, from [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). OUCI. Retrieved January 17, 2026, from [Link]
-
Design, synthesis and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved January 17, 2026, from [Link]
-
Review: Anticancer Activity Of Pyrazole. (2022). International Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Publications. Retrieved January 17, 2026, from [Link]
-
New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAF V600E /VEGFR-2 inhibition, and computational studies. (2024). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (2021). JOCPR. Retrieved January 17, 2026, from [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]
-
In vitro anticancer screening data of synthesized compounds against renal cancer cell line. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, specifically low yields, in the synthesis of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine. We will deconstruct the synthetic pathway, diagnose common failure points, and provide field-proven troubleshooting strategies to optimize your reaction outcomes.
Overview of the Synthetic Challenge
The synthesis of N-substituted 5-aminopyrazoles, such as 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, is a multi-step process where yield can be compromised at two critical stages: the initial formation of the pyrazole core and the subsequent N-alkylation. The primary challenge, and a frequent source of significant yield loss, is controlling the regioselectivity during the N-alkylation step. This guide provides a logical, question-based framework to address issues at each stage.
General Synthetic Workflow
The most practical and widely adopted route involves a two-step sequence. First, the construction of the 5-aminopyrazole heterocycle, followed by the selective alkylation of the N1 position.
Caption: Mechanism for the synthesis of the 5-aminopyrazole core.
Q2: My cyclization reaction is sluggish or providing a low yield. What are the potential causes and solutions?
Low yields at this stage often stem from issues with reagents, pH control, or thermal instability.
| Potential Cause | Explanation & Troubleshooting Strategy |
| Degraded β-Ketonitrile | β-Ketonitriles can be unstable. Use freshly prepared or purified starting material. Consider synthesizing and immediately using it in the next step to prevent degradation. |
| Incorrect pH | The reaction is typically acid-catalyzed. [1]However, excessively low pH will fully protonate the hydrazine, destroying its nucleophilicity. Solution: Add a catalytic amount of a mild acid like acetic acid. If starting with a hydrazine salt (e.g., hydrazine sulfate), the initial medium may be sufficiently acidic. Monitor the pH and adjust as needed; a slightly acidic environment (pH 4-6) is often optimal. |
| Suboptimal Solvent | The choice of solvent is critical for ensuring all reactants are soluble and for managing reaction temperature. Solution: Ethanol or methanol are standard solvents that work well for this condensation. [2]They effectively dissolve the reactants and allow for heating under reflux to drive the reaction to completion. |
| Incomplete Reaction | The reaction may require thermal energy to proceed to completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls at room temperature, gently heat the mixture to reflux. A typical reaction time is several hours. [3] |
Part 2: Overcoming Low Yield in the N-Alkylation Step (The Core Challenge)
This is the most critical step and the most common source of poor yields due to a lack of regioselectivity.
Q1: After adding my alkylating agent (e.g., 2-bromo-3-methylbutane), I get a complex mixture of products and a low yield of my target compound. Why?
You are observing the formation of regioisomers . The 5-aminopyrazole ring has two nitrogen atoms (N1 and N2), both of which are nucleophilic and can be alkylated. This results in a mixture of the desired N1-alkylated product and the undesired N2-alkylated isomer. [4][5]Separating these isomers can be difficult and significantly reduces the isolated yield of the target compound.
Caption: Competing N1 vs. N2 alkylation pathways leading to regioisomers.
Q2: How can I control the reaction to selectively produce the N1-alkylated isomer?
Controlling regioselectivity is key to improving your yield. Several factors can be manipulated to favor alkylation at the N1 position. The bulky nature of the 1,2-dimethylpropyl group is advantageous, as it will inherently favor the less sterically hindered nitrogen, but reaction conditions are paramount.
| Strategy | Scientific Rationale & Protocol Adjustment |
| Steric Control | The N1 position is generally less sterically hindered than the N2 position, which is adjacent to the C5-amino group. The bulky 1,2-dimethylpropyl group will preferentially attack the more accessible N1 site. This effect is the primary driver of selectivity in this system. |
| Base Selection | The choice of base is critical as it influences the equilibrium of the pyrazolate anion. A strong, non-nucleophilic base is required to deprotonate the pyrazole NH. Recommended: Sodium hydride (NaH) is a strong, irreversible base that works well. Potassium carbonate (K₂CO₃) is a milder, heterogeneous base that can also be effective and is often easier to handle. [4] |
| Solvent Choice | Polar aprotic solvents are ideal for this Sₙ2 reaction. Recommended: Use anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents effectively dissolve the pyrazolate salt and promote the alkylation reaction. [6] |
| Temperature Control | Lower temperatures often increase selectivity by favoring the thermodynamically preferred product and minimizing side reactions. Recommended: Start the reaction at 0°C, especially during the deprotonation step with NaH. After adding the alkylating agent, allow the reaction to slowly warm to room temperature and monitor its progress. [7]Overheating can decrease regioselectivity. |
| Catalyst-Directed Synthesis | For challenging cases, catalyst systems have been developed to direct alkylation. For instance, magnesium-based catalysts have been shown to selectively direct alkylation to the N2 position, which is the opposite of what is desired here, highlighting the importance of avoiding certain metals if N1 is the target. [2]For N1 selectivity, a catalyst-free, sterically-controlled approach is often sufficient and preferred. [8] |
Optimized Protocol for N1-Alkylation
This protocol is designed to maximize steric control and favor the formation of the desired N1 isomer.
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve your starting 5-aminopyrazole (1.0 eq.) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0°C for 30-60 minutes until hydrogen gas evolution ceases. The solution should become homogeneous as the sodium pyrazolate salt forms.
-
Alkylation: While maintaining the temperature at 0°C, add the alkylating agent (e.g., 2-bromo-3-methylbutane, 1.1-1.2 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to stir at 0°C for one hour, then slowly warm to room temperature. Monitor the reaction's progress by TLC, checking for the consumption of the starting material. The reaction may take 12-24 hours.
-
Work-up: Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will likely contain both isomers and must be purified.
Part 3: Purification and Analysis
Q1: How can I effectively separate the desired N1 isomer from the N2 isomer and other impurities?
The isomers often have very similar polarities, making separation challenging.
-
Flash Column Chromatography: This is the most reliable method.
-
Adsorbent: Standard silica gel.
-
Modifier: Because the products are basic amines, they can streak on acidic silica, leading to poor separation and yield loss. To mitigate this, pre-treat your slurry or eluent with 1-2% triethylamine (Et₃N). [9]This deactivates the acidic sites on the silica.
-
Eluent: A gradient system of hexanes and ethyl acetate is a good starting point. The less polar N1 isomer will typically elute before the more polar N2 isomer, but this must be confirmed by analysis.
-
-
Recrystallization: This can be an effective technique if a suitable solvent system is identified. [10]It is often more successful after chromatographic purification to obtain a high-purity final product. Sometimes, converting the product mixture to a salt (e.g., hydrochloride) can facilitate selective crystallization. [11][12] Q2: How do I definitively confirm the structure of my final product as the N1 isomer?
Spectroscopic analysis is essential.
-
NMR Spectroscopy: 1H and 13C NMR are the primary tools. The chemical shifts of the pyrazole ring protons and carbons will differ significantly between the N1 and N2 isomers.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: This 2D NMR technique is invaluable for confirming regiochemistry. An NOE correlation between the protons on the α-carbon of the 1,2-dimethylpropyl group and the C5-proton (or C5-NH₂) of the pyrazole ring would provide strong evidence for the N1 isomer.
References
Sources
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- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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Identifying and removing byproducts in Knorr pyrazole synthesis
Troubleshooting Guides and FAQs for Byproduct Identification and Removal
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this fundamental heterocyclic synthesis. Here, we provide in-depth, question-and-answer-based troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, with a focus on identifying and removing unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Knorr pyrazole synthesis?
A1: The most frequently encountered byproduct, especially when using unsymmetrical 1,3-dicarbonyl compounds, is a regioisomer of the desired pyrazole.[1][2] This arises because the initial condensation of the hydrazine can occur at either of the two non-equivalent carbonyl groups, leading to a mixture of products.[3][4] Other common byproducts include:
-
Pyrazoline intermediates: Resulting from incomplete aromatization of the pyrazole ring.[1][2]
-
Hydrazone intermediates: Formed from the initial condensation but failing to cyclize.[5]
-
Colored impurities: Often yellow or red, these can arise from side reactions of the hydrazine starting material, particularly when using hydrazine salts.[1][6]
-
Di-addition products: In some cases, two molecules of hydrazine may react with one molecule of the dicarbonyl compound.[1][7]
Q2: My reaction mixture has turned a deep yellow or red. What causes this and how can I prevent it?
A2: This discoloration is a common observation and is often attributed to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride.[6][8] The acidic conditions generated from the salt can promote side reactions.
Troubleshooting Steps:
-
Addition of a Mild Base: If you are using a hydrazine salt, the reaction medium can become acidic. The addition of one equivalent of a mild base, such as sodium acetate (NaOAc) or potassium acetate (KOAc), can neutralize the acid and often results in a cleaner reaction profile.[6][8]
-
Inert Atmosphere: While not always essential, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize the formation of colored impurities that may result from oxidative processes.[6]
Q3: How can I identify the specific byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is essential for byproduct identification.
-
Thin-Layer Chromatography (TLC): A quick and effective method to determine the number of components in your reaction mixture.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation. The presence of regioisomers will manifest as two distinct sets of signals for the pyrazole core and its substituents.[1][6]
-
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are invaluable for determining the molecular weight of the byproducts and can help in identifying their structures.[1][7]
-
High-Performance Liquid Chromatography (HPLC): Useful for both identifying and quantifying the different components in a mixture, and can often separate regioisomers.[6]
Troubleshooting Guides
Issue 1: Formation of Regioisomers
-
Symptoms:
-
Causality: The formation of regioisomers is a direct consequence of the reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound. The two carbonyl groups of the dicarbonyl exhibit different reactivities, and the two nitrogen atoms of the hydrazine have different nucleophilicities.[4][9] The reaction conditions, particularly the solvent and pH, play a crucial role in determining which reaction pathway is favored.[3][5]
-
Troubleshooting and Resolution:
1. Solvent Modification: The choice of solvent can have a profound impact on regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of one regioisomer.[2]
Solvent Regioisomeric Ratio (Desired:Undesired) Ethanol Often results in mixtures TFE Can significantly improve selectivity HFIP Can further enhance selectivity Data adapted from a study on the synthesis of N-methylpyrazoles, where the "desired isomer" is the 3-trifluoromethyl derivative.[2]
2. pH Control: The pH of the reaction medium can influence the protonation state of the hydrazine and the dicarbonyl compound, thereby affecting the regioselectivity.[3][5] Adding a catalytic amount of a mild acid like acetic acid is common practice.[10][11] However, in cases of poor selectivity, a systematic screening of pH may be necessary.
3. Purification by Column Chromatography: If regioisomers are formed, they can often be separated by silica gel column chromatography. A careful selection of the eluent system is crucial. A gradual increase in the polarity of the eluent (e.g., starting with a low percentage of ethyl acetate in hexanes and slowly increasing the concentration) can often resolve the two isomers.[2]
4. Recrystallization: If there is a significant difference in the solubility of the regioisomers in a particular solvent, recrystallization can be an effective purification method.[6][10] Experiment with different solvents or solvent mixtures to find optimal conditions.
Workflow for Addressing Regioisomer Formation
Caption: Troubleshooting workflow for managing regioisomeric byproducts.
Issue 2: Incomplete Reaction - Presence of Intermediates
-
Symptoms:
-
TLC analysis shows the presence of starting materials and/or additional spots that are not the desired product.
-
NMR of the crude product shows signals that do not correspond to the pyrazole, but may be consistent with a hydrazone or pyrazoline structure.
-
-
Causality: The Knorr synthesis is a multi-step process involving condensation to a hydrazone, cyclization, and subsequent dehydration to the aromatic pyrazole.[12][13] If the reaction conditions are not optimal, the reaction may stall at one of the intermediate stages.
-
Troubleshooting and Resolution:
1. Increase Reaction Temperature and/or Time: The cyclization and dehydration steps can be slow. Increasing the reaction temperature or extending the reaction time can often drive the reaction to completion.[11]
2. Acid Catalysis: The cyclization and dehydration steps are typically acid-catalyzed.[13][14] If not already included, or if the reaction is sluggish, adding a catalytic amount of a protic acid like glacial acetic acid can facilitate the formation of the final pyrazole product.[2][11]
3. Oxidation of Pyrazoline Intermediate: If a stable pyrazoline intermediate is formed, an additional oxidation step may be required to achieve the desired aromatic pyrazole. This can sometimes be accomplished by exposing the reaction mixture to air or by using a mild oxidizing agent.[2]
Reaction Pathway and Potential Stalling Points
Caption: Key stages of the Knorr pyrazole synthesis.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the β-ketoester (1 equivalent) and the hydrazine (1-2 equivalents).[6]
-
Solvent and Catalyst: Add a suitable solvent such as ethanol or 1-propanol, followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[6][11]
-
Heating: Heat the reaction mixture with stirring to a temperature of approximately 100°C.[6][11]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 30% ethyl acetate/70% hexane) to check for the consumption of the starting ketoester.[6][11]
-
Workup: Once the reaction is complete, add water to the hot reaction mixture with stirring to precipitate the pyrazolone product.[6][11]
-
Isolation: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected solid with a small amount of cold water to remove any water-soluble impurities like excess hydrazine and acetic acid.[6]
-
Drying: Allow the product to air dry or dry in a desiccator.
-
Analysis: Determine the yield, melting point, and purity of the product by TLC, HPLC, and NMR.[6]
Protocol 2: Purification by Recrystallization
Recrystallization is a common and effective method for purifying solid pyrazole products.
-
Solvent Selection: Choose a suitable solvent or solvent system. A good solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. Good single solvents for pyrazoles are often alcohols like ethanol.[6][10]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals to a constant weight.
References
-
Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. ACS Publications. [Link]
-
Kamal, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Sasikala, S., & G. A., S. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]
-
Chandrasekharan, S. P., et al. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. RSC Publishing. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis Online. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
-
St. Amant, A. H., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. ResearchGate. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
ResearchGate. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ResearchGate. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
ResearchGate. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. [Link]
-
Reddit. (2022). Knorr Pyrazole Synthesis advice. Reddit. [Link]
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Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis
Last Updated: January 17, 2026
Introduction
Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, with their synthesis being a frequent operation in research and development labs.[1] The Knorr synthesis, a classic and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a primary route to this valuable scaffold.[2][3][4] However, a persistent challenge that researchers encounter is the formation of regioisomers, particularly when using unsymmetrical dicarbonyls and substituted hydrazines.[5][6][7]
This formation of a product mixture not only reduces the yield of the desired compound but also introduces significant downstream challenges in separation and purification.[8] Since different regioisomers can exhibit vastly different biological activities and physical properties, controlling the reaction's regioselectivity is of paramount importance.[5]
This guide provides in-depth troubleshooting strategies, mechanistic explanations, and practical protocols to help you diagnose and resolve issues of regioisomerism in your pyrazole synthesis.
Section 1: Understanding the Root Cause: Mechanistic Insights
The formation of two different regioisomers stems from the initial step of the reaction: the nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound.[8][9] Each pathway leads to a different final pyrazole structure.
Q1: What is the fundamental mechanism that leads to two different pyrazole regioisomers?
A1: The reaction proceeds via a condensation-cyclization sequence. With an unsymmetrical 1,3-diketone (R1 ≠ R3) and a substituted hydrazine, the two nitrogen atoms of the hydrazine are not electronically equivalent, and neither are the two carbonyl carbons of the diketone. The initial nucleophilic attack can occur in two competing ways:
-
Pathway A: The terminal (-NH2) group of the hydrazine attacks the C1 carbonyl.
-
Pathway B: The terminal (-NH2) group of the hydrazine attacks the C3 carbonyl.
These two initial events lead to two different intermediates, which then cyclize and dehydrate to form the respective regioisomeric pyrazoles.[4][9] The balance between these pathways dictates the final product ratio.
Caption: Competing pathways in Knorr pyrazole synthesis.
Section 2: Troubleshooting Guide: Controlling Regioselectivity
If your reaction is producing an undesirable mixture of regioisomers, a systematic approach to optimizing the reaction parameters is necessary. The regiochemical outcome is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[5][6]
Q2: My reaction is producing a nearly 1:1 mixture of isomers. What is the first thing I should try to change?
A2: The solvent is often the most impactful and easily modified parameter.[5] Switching from a standard protic solvent like ethanol to a more specialized one can dramatically shift the equilibrium between the two reaction pathways.[2][7]
Factor 1: Solvent Choice
The polarity and hydrogen-bonding capability of the solvent can stabilize one transition state over the other. Fluorinated alcohols, in particular, have demonstrated a remarkable ability to enhance regioselectivity.[6][10]
| Solvent | Typical Regioisomeric Ratio (Isomer A:B) | Rationale & Causality |
| Ethanol (EtOH) | ~1:1 to 3:2 | Conventional solvent; often provides little to no selectivity.[2] |
| N,N-Dimethylacetamide (DMAc) | >95:5 | Aprotic dipolar solvent; can favor one isomer significantly, especially with aryl hydrazines.[2] |
| 2,2,2-Trifluoroethanol (TFE) | Up to 97:3 | Fluorinated alcohols have unique hydrogen-bonding properties that can direct the initial condensation step.[10] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Up to 99:1 | Stronger hydrogen-bond donor than TFE, often leading to even higher selectivity.[10] |
Expert Insight: The unique properties of fluorinated alcohols are thought to arise from their ability to form strong hydrogen bonds with the carbonyl oxygen atoms, altering their relative electrophilicity and influencing the site of the initial nucleophilic attack.[6]
Factor 2: pH and Catalysis
The acidity or basicity of the reaction medium is a critical control element.[5]
-
Acidic Conditions (e.g., catalytic HCl, H2SO4): Under acidic conditions, the more basic nitrogen of the substituted hydrazine is preferentially protonated. This changes the nucleophilicity of the nitrogen atoms and can reverse the selectivity observed under neutral conditions.[6] The reaction is driven by which carbonyl is more susceptible to attack by the less nucleophilic, unprotonated nitrogen.
-
Neutral/Basic Conditions (e.g., NaOAc): In neutral or basic media, the relative nucleophilicity of the hydrazine's nitrogen atoms and the intrinsic electrophilicity of the carbonyl carbons are the dominant factors.[6]
Q3: I've tried changing the solvent, but the selectivity is still poor. What's next?
A3: Your next step should be to evaluate the electronic and steric properties of your starting materials. Modifying the substituents on either the 1,3-dicarbonyl or the hydrazine can create a strong bias for one reaction pathway.[7]
Factor 3: Electronic and Steric Effects of Substituents
-
Electronic Effects: A potent electron-withdrawing group (EWG) like -CF3 or -CO2Et on the 1,3-dicarbonyl will increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site of attack for the hydrazine.[6][10]
-
Steric Hindrance: A bulky substituent (e.g., tert-butyl) on the dicarbonyl will sterically shield the adjacent carbonyl group. Consequently, the hydrazine will preferentially attack the less hindered carbonyl, directing the reaction towards a single isomer.[6][11] This effect is often more predictable and reliable than electronic effects alone.
Caption: Troubleshooting workflow for improving regioselectivity.
Section 3: Post-Reaction Analysis and Separation
Even with optimization, you may still obtain a mixture that requires analysis and separation.
Q4: How can I confirm the structure of my pyrazole regioisomers and determine the ratio?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. 2D NMR techniques are particularly definitive.[12]
-
¹³C NMR: The chemical shifts of the C3 and C5 carbons of the pyrazole ring are distinct and sensitive to the substituents. This can often provide a clear differentiation between isomers.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over 2-3 bonds. For an N-substituted pyrazole, the protons of the N-substituent will show a correlation to either the C3 or C5 carbon, providing unambiguous structural assignment.[12][14]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. An NOE between the protons on the N1-substituent and the protons on the C5-substituent confirms that isomer, while its absence suggests the alternative.[12][15]
Protocol: Differentiating Regioisomers using HMBC
-
Sample Preparation: Dissolve your purified (or mixed) sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration sufficient for ¹³C detection (typically 10-20 mg in 0.6 mL).
-
Acquisition: Acquire a standard proton and carbon spectrum first. Then, set up an HMBC experiment. A standard long-range coupling delay (J-coupling) of 8-10 Hz is usually appropriate for identifying 2- and 3-bond C-H correlations.[14]
-
Analysis:
-
Identify the proton signal for your N-substituent (e.g., the N-CH₃ singlet).
-
Look for a cross-peak in the HMBC spectrum connecting this proton signal to a carbon signal in the pyrazole aromatic region.
-
If the correlation is to the carbon bearing the R³ substituent, you have the 1,3-disubstituted pyrazole.
-
If the correlation is to the carbon bearing the R⁵ substituent, you have the 1,5-disubstituted pyrazole.[12]
-
Q5: My isomers are difficult to separate. What purification strategies are effective?
A5: While challenging, separation is often achievable.
-
Flash Column Chromatography: This is the most common method.[15] Success depends on finding a solvent system that provides a sufficient difference in retention factor (Rf) on a TLC plate. Experiment with solvent systems of varying polarity (e.g., hexane/ethyl acetate, dichloromethane/methanol). Using a long column with fine silica gel (230-400 mesh) can improve resolution.[16][17]
-
Crystallization: If your product mixture is solid, fractional crystallization can be a highly effective technique. Try dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. One isomer may crystallize out preferentially.
-
Preparative HPLC/SFC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary, although these are more resource-intensive.[16]
Frequently Asked Questions (FAQs)
Q: Can microwave irradiation improve regioselectivity? A: While microwave synthesis can dramatically reduce reaction times and sometimes improve yields, its effect on regioselectivity is not always predictable. It can favor the thermodynamically controlled product, but it does not guarantee higher selectivity. It should be evaluated on a case-by-case basis.
Q: Are there alternative "regioselective" pyrazole synthesis methods I should consider? A: Yes, several methods have been developed to circumvent the regioselectivity issues of the Knorr synthesis. These include:
-
1,3-Dipolar Cycloadditions: Reactions of sydnones or nitrilimines with alkynes can offer excellent regiocontrol.[2][18]
-
Reactions of α,β-Unsaturated Carbonyls: Using α,β-unsaturated ketones or aldehydes (chalcones) can lead to pyrazoline intermediates which are then oxidized, but this can also lead to mixtures.[9]
-
Multi-component Reactions: Some modern, often metal-catalyzed, multi-component reactions can build the pyrazole ring with high regioselectivity from simple starting materials.[19]
Q: My N-H proton signal is broad or invisible in the ¹H NMR spectrum. Why? A: This is very common for N-unsubstituted pyrazoles and is due to rapid proton exchange between the two nitrogen atoms (annular tautomerism) and with trace amounts of water in the solvent.[14] This exchange can broaden the N-H signal into the baseline. Lowering the temperature of the NMR experiment can sometimes slow this exchange enough to resolve the signal.[14]
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). (n.d.). ResearchGate. Retrieved from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). ACS Publications. Retrieved from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Scribd. Retrieved from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI. Retrieved from [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). ACS Publications. Retrieved from [Link]
-
Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. (n.d.). UAB Divulga. Retrieved from [Link]
-
Pyrazoles Syntheses, reactions and uses. (2021). YouTube. Retrieved from [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). ResearchGate. Retrieved from [Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Can. J. Chem. Retrieved from [Link]
-
ChemInform Abstract: IDENTIFICATION OF N-METHYLPYRAZOLE ANALOG ISOMERS BY (13)C NMR. (n.d.). Sci-Hub. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016). ResearchGate. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]
-
Solvent-Directed Regioselective Cascade Reaction of Diazo Compounds. (2025). ChemistryViews. Retrieved from [Link]
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Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the comprehensive technical support guide for the optimization of pyrazole synthesis. This resource is meticulously designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. Pyrazoles are a critical scaffold in medicinal chemistry, and their efficient synthesis is paramount. This guide moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles. We will delve into the causality behind reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered during pyrazole synthesis in a direct question-and-answer format.
Q1: Why is my pyrazole synthesis resulting in a consistently low yield?
A1: Low yields are a frequent challenge and can be attributed to several factors. A systematic approach is crucial for diagnosis.[1][2]
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials persist, consider extending the reaction time or increasing the temperature.[1] Microwave-assisted synthesis can also be a powerful tool to enhance reaction rates and yields.[1]
-
-
Suboptimal Catalyst Choice: The nature and concentration of the catalyst are critical.
-
Troubleshooting: For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid, mineral acids) is often necessary to facilitate the initial condensation and subsequent cyclization.[1][3] In some instances, Lewis acids or heterogeneous catalysts like nano-ZnO have demonstrated improved efficacy.[1] The pH of the reaction medium can significantly influence the reaction rate and should be optimized.[3][4]
-
-
Side Reactions and Byproduct Formation: The formation of undesired products can significantly consume starting materials.
-
Troubleshooting: A common side reaction is the formation of furan derivatives, especially under strongly acidic conditions.[5][6] Maintaining a weakly acidic to neutral pH is often beneficial.[5][6] The presence of impurities in starting materials can also lead to side reactions, emphasizing the need for high-purity reagents.[7]
-
-
Purity of Starting Materials: Impurities can have a detrimental effect on the reaction outcome.
Q2: I am observing the formation of two or more products. What is causing this and how can I improve selectivity?
A2: The formation of multiple products often points to a lack of regioselectivity, a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[8][9]
-
Understanding Regioisomerism: The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to two different regioisomeric pyrazoles, as the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[9]
-
Factors Influencing Regioselectivity:
-
Electronic Effects: The electrophilicity of the carbonyl carbons plays a major role. Electron-withdrawing groups can activate an adjacent carbonyl group, making it more susceptible to nucleophilic attack.[9]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, favoring attack at the less hindered site.[7][9]
-
Reaction Conditions: Solvent, temperature, and pH are critical parameters that can be tuned to favor the formation of a specific isomer.[9] For instance, aprotic dipolar solvents like DMF or NMP have been shown to provide better regioselectivity in some cases compared to traditional protic solvents like ethanol.[7][10]
-
Q3: My reaction mixture has developed a strong color (e.g., yellow, red). Is this normal, and how does it affect my product?
A3: The development of color in the reaction mixture is a common observation, often attributed to side reactions involving the hydrazine starting material.[11] While not always indicative of a failed reaction, it can complicate purification.
-
Cause of Color: Hydrazines can undergo oxidation or self-condensation to form colored impurities.
-
Impact and Mitigation: These colored byproducts can co-elute with the desired pyrazole during chromatography, making purification challenging. Working under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize the formation of these colored impurities.[8] Careful purification by column chromatography, potentially with a gradient elution, is often necessary to isolate the pure, colorless pyrazole.
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, workflow-based approach to tackling persistent issues in pyrazole synthesis.
Guide 1: Troubleshooting Low Conversion Rates
Low conversion is a primary indicator of suboptimal reaction conditions. The following workflow can help systematically address this issue.
Troubleshooting Workflow for Low Reaction Conversion
Caption: A systematic workflow for troubleshooting low conversion rates in pyrazole synthesis.
Guide 2: Achieving Regiocontrol in the Synthesis of Substituted Pyrazoles
Controlling regioselectivity is key to obtaining a single, desired product. The interplay of steric and electronic factors, governed by the reaction conditions, is paramount.
Decision Tree for Optimizing Regioselectivity
Caption: A decision tree to guide the optimization of regioselectivity in pyrazole synthesis.
Section 3: Experimental Protocols & Data
This section provides standardized protocols for common pyrazole synthesis methods and a table summarizing key reaction parameters.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a starting point for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine.
-
Reactant Preparation: Ensure the 1,3-dicarbonyl compound (1.0 eq.) is pure. Use a fresh, high-purity hydrazine derivative (1.0-1.2 eq.).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Reactants: Add the hydrazine derivative to the solution. If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid or dilute HCl).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Data Summary: Optimization of Reaction Conditions
The following table summarizes the effects of various parameters on the outcome of pyrazole synthesis, providing a quick reference for optimization.
| Parameter | Condition | Expected Outcome | Rationale |
| Temperature | Low (RT) to Moderate | May favor kinetic product, can improve selectivity. | At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state. |
| High (Reflux) | Increases reaction rate, may lead to thermodynamic product. | Provides sufficient energy to overcome higher activation barriers. | |
| Solvent | Protic (e.g., Ethanol) | Common, but may lead to mixtures of regioisomers. | Can participate in hydrogen bonding, influencing the reactivity of intermediates. |
| Aprotic Dipolar (e.g., DMF) | Can improve regioselectivity and reaction rates.[7][10] | Solvates cations well, leaving the nucleophile more reactive. | |
| Catalyst | Acidic (e.g., Acetic Acid) | Catalyzes the formation of the initial hydrazone intermediate.[1][3] | Protonation of the carbonyl oxygen increases its electrophilicity. |
| Basic | Can be used in some cases, but may favor different reaction pathways. | ||
| pH | Weakly Acidic (pH 4-6) | Generally optimal for the Knorr synthesis.[3] | Balances the need for carbonyl activation with preventing side reactions. |
| Strongly Acidic (pH < 3) | Can lead to furan formation as a major byproduct.[5][6] | Promotes dehydration of the 1,4-dicarbonyl compound. |
Section 4: Mechanistic Insights
A thorough understanding of the reaction mechanism is fundamental for effective troubleshooting.
The Knorr Pyrazole Synthesis Mechanism
The most widely employed method for pyrazole synthesis is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][12]
General Mechanism of the Knorr Pyrazole Synthesis
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Regioselectivity in the Knorr Pyrazole Synthesis
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. The Knorr reaction, a classic method for synthesizing pyrazoles from 1,3-dicarbonyl compounds and hydrazines, is a powerful tool in the synthetic chemist's arsenal.[1][2][3] However, a significant challenge, particularly with unsymmetrical 1,3-dicarbonyls, is controlling the regioselectivity of the reaction, which often yields a mixture of isomers that can be difficult to separate.[4][5]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to move beyond simple procedural lists and offer insights into the underlying chemical principles governing regioselectivity, empowering you to make informed decisions in your experimental design.
I. Understanding the Core Challenge: The Regioselectivity Problem
The fundamental issue of regioselectivity in the Knorr synthesis arises from the reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound. The hydrazine has two distinct nitrogen atoms, and the dicarbonyl has two carbonyl carbons with different electronic and steric environments. The initial nucleophilic attack can occur at either carbonyl group, leading to two potential regioisomeric pyrazole products.[4][6]
Key Factors Influencing Regioselectivity:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons plays a crucial role. Electron-withdrawing groups can activate an adjacent carbonyl, making it a more likely target for nucleophilic attack.[4]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction towards the less hindered site.[4]
-
Reaction Conditions: This is often the most influential and tunable set of parameters. Solvent, temperature, and pH can significantly alter the reaction pathway and the resulting isomeric ratio.[4][5]
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address common problems encountered during the Knorr pyrazole synthesis.
Q1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of one isomer?
A1: Manipulating Reaction Conditions is Key.
When electronic and steric factors of your substrates are not providing sufficient bias, adjusting the reaction conditions is your most powerful tool. The pH of the reaction medium is a critical parameter to investigate.[4]
-
Acidic Conditions: Acid catalysis is generally employed in the Knorr synthesis.[1][2][7] The mechanism involves protonation of a carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the hydrazine.[7] For many systems, acidic conditions can favor one regioisomer. However, the optimal pH is highly substrate-dependent and often needs to be determined empirically.[8] A few drops of glacial acetic acid in a solvent like ethanol is a common starting point.[8][9]
-
Neutral or Basic Conditions: In some cases, moving away from strongly acidic conditions can reverse the regioselectivity.[4] The use of a mild base, such as sodium acetate, can be beneficial, especially when using hydrazine salts (e.g., phenylhydrazine hydrochloride) to neutralize the generated acid and potentially steer the reaction towards the desired isomer.[8]
Experimental Insight: A study by Deng and Mani demonstrated that for the reaction of N-arylhydrazones with nitroolefins, two distinct protocols—thermal conditions in ethylene glycol versus an acid-assisted reaction in trifluoroethanol (TFE) with trifluoroacetic acid (TFA)—could be used to achieve high regioselectivity for different substrates.[10] This highlights the dramatic effect that both solvent and acid/base conditions can have.
Q2: I've tried adjusting the pH with little success. What other reaction parameters can I modify?
A2: Solvent Choice and Reactant Stoichiometry Offer Further Control.
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome.[5]
-
Protic Solvents: Ethanol, 1-propanol, and water/acetic acid mixtures are commonly used and generally favor the reaction.[8][9]
-
Fluorinated Alcohols: Research has shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity in certain cases.[11][12] These solvents have unique properties, including strong hydrogen-bond donating ability and low nucleophilicity, which can alter the reaction pathway.
-
-
Reactant Stoichiometry: While often overlooked, varying the ratio of the 1,3-dicarbonyl to the hydrazine can impact the regioisomeric ratio.[5] Recent studies using transient flow methodology have revealed that the reaction kinetics can be more complex than previously assumed, with a dependence on the initial reactant concentrations.[5][13] Experimenting with a slight excess of one reactant may favor the formation of one isomer.
Q3: My reaction is very messy, with a lot of colored impurities. Is this normal and how can I clean it up?
A3: Discoloration is common, but can be managed.
The formation of deep yellow or red colors is a frequent observation, particularly when using arylhydrazines like phenylhydrazine hydrochloride.[14] This is often due to the formation of colored byproducts from the hydrazine starting material.[8]
Troubleshooting Steps:
-
Addition of a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, promoting byproduct formation. Adding one equivalent of a base like sodium acetate can lead to a cleaner reaction.[8]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored impurities that may result from oxidative side reactions.[8]
-
Purification Strategy:
-
Washing: Washing the crude product with a non-polar solvent such as toluene may help remove some of the colored impurities before further purification.[8]
-
Crystallization: Recrystallization is a powerful technique for purifying the desired pyrazole product.[15][16]
-
Column Chromatography: For separating regioisomers and removing impurities, silica gel column chromatography is often necessary. A gradient elution with a solvent system like hexanes and ethyl acetate is a good starting point.[17][18]
-
Q4: Are there alternative synthetic strategies I should consider if I cannot achieve the desired regioselectivity with the Knorr synthesis?
A4: Yes, several alternative methods offer improved regiocontrol.
If optimizing the Knorr synthesis proves challenging, other established methods for pyrazole synthesis may be more suitable for your target molecule.
-
Synthesis from α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes or ketones (like chalcones) with hydrazines, often followed by an oxidation step, can provide access to pyrazoles.[19]
-
1,3-Dipolar Cycloaddition: This is a highly regioselective method that involves the reaction of a nitrile imine (often generated in situ from a hydrazonoyl halide) with an alkyne or an alkyne surrogate.[19][20]
-
Multicomponent Reactions: One-pot multicomponent reactions, for instance, using an enaminone, an aldehyde, and a hydrazine, can offer high atom economy and operational simplicity, leading to complex pyrazoles with good regioselectivity.[19]
III. Data Summary and Protocols
Table 1: Impact of Reaction Conditions on Regioselectivity
| 1,3-Dicarbonyl Substrate | Hydrazine Substrate | Solvent | Additive | Regioisomeric Ratio (Major:Minor) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | None | ~1:1 | [11] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | None | >95:5 | [11] |
| Unsymmetrical 1,3-diketone | Arylhydrazine Hydrochloride | Methanol | None | Favors 1,3-isomer | [21] |
| Unsymmetrical 1,3-diketone | Free Arylhydrazine | Methanol | None | Favors 1,5-isomer | [21] |
General Experimental Protocol for Improving Regioselectivity using Fluorinated Alcohols
This protocol is a starting point and may require optimization for your specific substrates.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equivalent) in 2,2,2-trifluoroethanol (TFE).
-
Reagent Addition: Add the substituted hydrazine (1.1 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, remove the TFE under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired regioisomer.[17]
Protocol for Separation of Regioisomers by Column Chromatography
-
Column Preparation: Pack a chromatography column with silica gel (230-400 mesh) using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate, as determined by TLC).[17]
-
Sample Loading: Dissolve the crude mixture of regioisomers in a minimal amount of a solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness ("dry loading").[17]
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the predetermined solvent system, potentially using a gradient of increasing polarity.[17]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure regioisomers.[17]
-
Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the isolated products.[17]
IV. Mechanistic Diagrams
The Regioselectivity Dilemma in Knorr Pyrazole Synthesis
Caption: Two possible pathways in the Knorr synthesis leading to different regioisomers.
Logic Flow for Troubleshooting Poor Regioselectivity
Caption: A decision-making workflow for addressing regioselectivity issues.
V. Frequently Asked Questions (FAQs)
Q: Can the order of addition of reagents affect the outcome? A: While less commonly cited as a primary factor for regioselectivity, the order of addition can influence the initial stages of the reaction. For instance, pre-mixing the hydrazine with an acid or base before adding the dicarbonyl compound could alter the nucleophilicity of the hydrazine nitrogens. It is a parameter worth investigating if other methods fail.
Q: How can I confirm the structure of my regioisomers? A: Unambiguous characterization is crucial. A combination of spectroscopic techniques is recommended. 1D NMR (¹H and ¹³C) is a good starting point. For definitive assignment, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be very powerful, as it can reveal through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their proximity.[17][18] In some cases, single-crystal X-ray diffraction may be necessary for absolute structure determination.
Q: Are there any catalysts that can improve regioselectivity? A: While the traditional Knorr synthesis relies on acid or base catalysis, research into more sophisticated catalytic systems is ongoing. Some studies have explored the use of Lewis acids or nano-catalysts, which in some cases can influence the reaction rate and yield, and potentially the regioselectivity.[7][22] For example, nano-ZnO has been used as a catalyst for the synthesis of 1,3,5-substituted pyrazoles.[22]
Q: Does temperature play a significant role in controlling regioselectivity? A: Temperature can influence the selectivity of a reaction. Running the reaction at lower temperatures may favor the thermodynamically controlled product, while higher temperatures may favor the kinetically controlled product. The energy difference between the transition states leading to the two regioisomers might be small, so varying the temperature could shift the equilibrium and improve the isomeric ratio.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Center for Biotechnology Information. [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). Royal Society of Chemistry. [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (2006). Taylor & Francis Online. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). National Center for Biotechnology Information. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Royal Society of Chemistry. [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2018). National Center for Biotechnology Information. [Link]
-
A Unique Blend of Water, DES and Ultrasound for One-Pot Knorr Pyrazole Synthesis and Knoevenagel-Michael Addition Reaction. (2023). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Knorr Pyrazole Synthesis. S. V. Govinda Rajan Government Arts College. [Link]
- Method for purifying pyrazoles. (2011).
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). ResearchGate. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2002). ACS Publications. [Link]
-
Knorr Pyrazole Synthesis advice. (2024). Reddit. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2002). The Journal of Organic Chemistry. [Link]
-
Hexafluoroisopropanol as solvent and promotor in the Paal-Knorr synthesis of N-substituted diaryl pyrroles. (2018). ResearchGate. [Link]
-
recent advances in the synthesis of new pyrazole derivatives. University of Granada. [Link]
-
Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4.. (2018). ResearchGate. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry. [Link]
-
Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. (2000). PubMed. [Link]
Sources
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- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. pubs.acs.org [pubs.acs.org]
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- 22. mdpi.com [mdpi.com]
Technical Support Center: Purification of Substituted 5-Aminopyrazoles
Welcome to the technical support center for the purification of substituted 5-aminopyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving the desired purity for your compounds.
Introduction: The Purification Puzzle of 5-Aminopyrazoles
Substituted 5-aminopyrazoles are versatile building blocks in medicinal chemistry and materials science.[1][2] However, their synthesis often yields mixtures of regioisomers, uncyclized intermediates, and other byproducts that can complicate purification.[3][4] The inherent basicity of the amino group and the potential for tautomerization can also influence their chromatographic behavior and stability. This guide provides practical, field-proven insights to address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 5-aminopyrazole product?
A1: The most frequently encountered impurities include:
-
Regioisomers: The formation of the 3-amino- and 5-aminopyrazole isomers is a common issue, particularly when using substituted hydrazines.[3] The ratio of these isomers is highly dependent on reaction conditions.[4]
-
Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the presence of stable hydrazone intermediates.[5]
-
Starting Materials: Unreacted β-ketonitriles, malononitrile derivatives, or hydrazines may remain in the crude product.
-
Solvent-Related Byproducts: In some cases, the solvent can react with the product. For instance, using acetic acid at high temperatures can lead to the formation of acetylated aminopyrazoles.
Initial Purity Assessment Workflow
Caption: Initial assessment of crude 5-aminopyrazole purity.
Troubleshooting Guides
Issue 1: My primary challenge is the separation of 3-amino and 5-amino pyrazole regioisomers.
The formation of regioisomers is a frequent outcome in the synthesis of N-substituted aminopyrazoles. The relative stability of the isomers and the reaction conditions (kinetic versus thermodynamic control) dictate the product ratio.[3][4]
Root Cause Analysis:
-
Thermodynamic vs. Kinetic Control: The 5-aminopyrazole isomer is often the thermodynamically more stable product, favored by neutral or acidic conditions at elevated temperatures. Kinetically controlled conditions (e.g., using a strong base at low temperatures) may favor the 3-aminopyrazole isomer.[3]
Troubleshooting Protocol: Chromatographic Separation of Regioisomers
Flash column chromatography is the most common method for separating these isomers on a preparative scale.[6]
Step-by-Step Guide:
-
TLC Method Development:
-
Objective: To find a solvent system that provides the best possible separation (ΔRf) between the two isomers.
-
Procedure:
-
Spot your crude mixture on a silica gel TLC plate.
-
Develop the plate in various solvent systems. Start with a non-polar/polar mixture and gradually increase the polarity.
-
Visualize the spots using a UV lamp (254 nm) and/or a suitable staining agent (e.g., potassium permanganate or p-anisaldehyde).[7][8][9] Aromatic pyrazoles are often UV active.[8]
-
-
Recommended Starting Solvent Systems:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
-
Toluene/Acetone
-
-
-
Column Chromatography:
-
Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.[6]
-
Sample Loading: For optimal separation, use the dry loading technique. Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6] This prevents band broadening that can occur with liquid loading in a strong solvent.[10]
-
Elution:
-
Use the optimized solvent system from your TLC analysis.
-
Employ a shallow gradient or isocratic elution to maximize the separation of closely eluting isomers.[6]
-
Collect small fractions and monitor them by TLC to identify the pure fractions of each isomer.
-
-
Table 1: Example Solvent Systems for Flash Chromatography of 5-Aminopyrazole Isomers
| Stationary Phase | Mobile Phase System | Target Compound Polarity | Notes |
| Silica Gel | Hexanes:Ethyl Acetate (e.g., gradient from 9:1 to 1:1) | Low to Medium | A good starting point for many substituted pyrazoles.[11] |
| Silica Gel | Dichloromethane:Methanol (e.g., gradient from 99:1 to 9:1) | Medium to High | Effective for more polar aminopyrazoles. For basic compounds, adding a small amount of triethylamine or pyridine (0.1-1%) can reduce tailing.[11][12] |
| C18 (Reverse Phase) | Water:Acetonitrile or Water:Methanol with 0.1% TFA or Formic Acid | High | Useful for highly polar or water-soluble aminopyrazoles.[10][13] The acidic modifier helps to protonate the amino group and improve peak shape. |
HPLC for High-Resolution Separation:
For analytical purposes or purification of small quantities with very similar polarities, High-Performance Liquid Chromatography (HPLC) is the method of choice.[6]
Typical HPLC Conditions for Regioisomer Separation:
| Stationary Phase | Mobile Phase | Detection |
| C18 | Water/Acetonitrile gradient with 0.1% Formic Acid | UV (e.g., 254 nm) |
| Phenyl-Hexyl | Water/Methanol gradient with 0.1% Acetic Acid | UV (e.g., 254 nm) |
Troubleshooting Co-elution:
If your isomers are still co-eluting:
-
Change the Selectivity: Switch the organic modifier in your mobile phase (e.g., from acetonitrile to methanol in reverse phase) or change the stationary phase (e.g., from C18 to a phenyl-hexyl or PFP column).[14]
-
Adjust the Temperature: Varying the column temperature can sometimes improve the separation of closely eluting peaks.[14]
-
Check Peak Purity: Use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to check for peak purity if you suspect co-elution under a single symmetrical peak.[15][16]
Issue 2: My purified 5-aminopyrazole is unstable and decomposes upon standing.
The stability of 5-aminopyrazoles can be influenced by the nature and position of substituents, as well as exposure to air, light, and acidic or basic conditions.
Root Cause Analysis:
-
Tautomeric Equilibrium: Aminopyrazoles exist in tautomeric forms, and the stability of these tautomers can be influenced by substituents.[4]
-
Oxidation: The amino group can be susceptible to oxidation, leading to colored impurities.
-
Hydrolysis: Certain functional groups on the pyrazole ring may be labile to hydrolysis under acidic or basic conditions. For example, ester or amide groups can be hydrolyzed.[17]
Troubleshooting Protocol: Enhancing Stability
-
Storage Conditions:
-
Store the purified compound under an inert atmosphere (e.g., argon or nitrogen).
-
Protect from light by storing in an amber vial.
-
Store at low temperatures (e.g., in a refrigerator or freezer).
-
-
pH Control:
-
If your compound is sensitive to acid or base, ensure that the final product is stored in a neutral state. Traces of acid or base from the purification process should be removed.
-
For compounds that are more stable as salts, consider forming the hydrochloride or other stable salt for long-term storage. This can be achieved by treating a solution of the free base with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Purification and Stability Workflow
Caption: Workflow for ensuring the stability of purified 5-aminopyrazoles.
Issue 3: I am having difficulty removing the uncyclized hydrazone intermediate.
The uncyclized hydrazone can be a persistent impurity if the cyclization reaction does not go to completion.[5]
Root Cause Analysis:
-
Insufficient Reaction Time or Temperature: The cyclization step may require more forcing conditions to proceed to completion.
-
Steric Hindrance: Bulky substituents on the hydrazine or the β-ketonitrile can slow down the intramolecular cyclization.
Troubleshooting Protocol: Removal of Hydrazone Impurity
-
Drive the Reaction to Completion:
-
Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC or LC-MS to ensure the disappearance of the hydrazone intermediate.
-
The addition of a catalytic amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can sometimes facilitate the cyclization step.[2]
-
-
Purification Strategies:
-
Chromatography: The hydrazone is typically more polar than the corresponding cyclized 5-aminopyrazole. A well-optimized flash chromatography system (as described in Issue 1) should effectively separate the two.
-
Recrystallization: If the hydrazone has significantly different solubility properties, recrystallization can be an effective purification method.
-
Table 2: Common Recrystallization Solvents for 5-Aminopyrazoles
| Solvent(s) | Notes |
| Ethanol | A widely used solvent for the recrystallization of aminopyrazoles.[18] |
| Methanol | Can also be effective, but some aminopyrazoles may be unstable to prolonged heating in methanol.[19] |
| Isopropanol | A good alternative to ethanol, sometimes offering different solubility profiles.[19] |
| Toluene | Suitable for less polar aminopyrazoles. |
| Acetonitrile | Can be used for recrystallization or trituration to remove impurities. |
| Ethanol/Water or Methanol/Water | A mixed solvent system can be useful for more polar compounds. Dissolve the crude product in the minimum amount of hot alcohol and add water dropwise until the solution becomes cloudy. Then, allow it to cool slowly.[18] |
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which your 5-aminopyrazole is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
References
-
SIELC Technologies. (n.d.). Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. SIELC. [Link]
-
Dorn, H., & Zubek, A. (1971). 3(5)-Aminopyrazole. Organic Syntheses, 51, 3. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). TLC Visualization Methods. [Link]
-
El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
-
Biotage. (n.d.). Successful flash chromatography. [Link]
-
Sadek, K. U., Al-Qalaf, F. A., & Elnagdi, M. H. (2010). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. Molecules, 15(4), 2483-2491. [Link]
-
Isloor, A. M., Kalluraya, B., & Rao, M. (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. Molecular Diversity, 17(3), 459-469. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Shklyarenko, A. A., & Sim, G. (2016). Substances yield after recrystallization from different solvents. ResearchGate. [Link]
-
Phenomenex. (n.d.). Flash Purification Methodology for Synthetic Peptides. [Link]
-
King Group. (n.d.). Successful Flash Chromatography. [Link]
-
Tomasini, E. (2018). For highly polar compound, how to do the purification? ResearchGate. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, I. A. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(3), 1234. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Marinozzi, M., Marcelli, G., & Carotti, A. (2015). N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 15(8), 644-660. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
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Axion Labs. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
-
Organic Chemistry Lab Techniques. (2021). Visualizing a TLC plate. YouTube. [Link]
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Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
University of California, San Diego, Department of Chemistry and Biochemistry. (n.d.). TLC stains. [Link]
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Chromatography Today. (2009). Enabling facile, rapid and successful chromatographic Flash purification. [Link]
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Zhang, Y., et al. (2022). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 27(19), 6509. [Link]
-
The Royal Society of Chemistry. (2016). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
-
El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]
-
Panda, S. S., & Rout, S. K. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-34. [Link]
-
ResearchGate. (n.d.). Solvent screen for the synthesis of 5-aminopyrazole 2a. [Link]
-
Superchi, S., et al. (2023). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 235, 115638. [Link]
-
National Center for Biotechnology Information. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
PubMed. (2020). Novel Aminopyrazole Tagged Hydrazones as Anti-Tubercular Agents: Synthesis and Molecular Docking Studies. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(10), 3539-3543. [Link]
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American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
American Chemical Society. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
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Technical Support Center: Navigating Colored Impurities in Hydrazine-Based Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions to address a common yet challenging issue in synthetic chemistry: the formation of colored impurities in reactions involving hydrazine and its derivatives. Our goal is to equip you with the scientific understanding and practical protocols to ensure the purity and success of your experiments.
Part 1: Frequently Asked Questions - Uncovering the Origin of Color
This section addresses the fundamental questions surrounding the appearance of unwanted color in your reaction mixtures. Understanding the root cause is the first step toward an effective solution.
Q1: My reaction mixture has developed an unexpected yellow, brown, or even purple hue. What are the likely causes?
The development of color in hydrazine-based reactions is a common indicator of side reactions or contamination. Several factors can be at play:
-
Oxidation: Hydrazine and its derivatives, particularly aryl hydrazines and the resulting amines, are susceptible to air oxidation.[1][2] This process can generate highly conjugated, colored byproducts. The presence of trace metal impurities can catalyze this oxidation.[3][4]
-
Azine Formation: In reactions like the Wolff-Kishner reduction or hydrazone synthesis, the hydrazone intermediate can react with another molecule of the starting carbonyl compound to form an azine ((R₂C=N)₂).[5][6] These compounds often have extended conjugation, leading to yellow or orange coloration.
-
Starting Material Impurities: Commercial hydrazine hydrate can contain impurities from its manufacturing process, including various organic compounds like ketones, amines, and heterocyclic compounds which can be colored or react to form colored species.[7][8][9]
-
Decomposition of Hydrazine: Hydrazine is a high-energy compound that can decompose, especially at elevated temperatures or in the presence of catalysts.[10] While the primary decomposition products (nitrogen, ammonia, hydrogen) are colorless, the reactive intermediates can engage in side reactions that produce colored polymeric materials.[11][12]
Q2: Could the hydrazine reagent itself be the source of color?
While pure hydrazine and hydrazine hydrate are colorless, fuming oily liquids, the reagent can be a source of color if not handled and stored properly.[13]
-
Decomposition on Storage: Over time, especially when exposed to air or light, hydrazine can slowly decompose.[9] This can be accelerated by contaminants in the storage vessel, such as trace metals from the container itself.[14][15]
-
Contamination: The reagent can become contaminated with impurities that either are colored or can lead to color formation under reaction conditions. It is crucial to use high-purity hydrazine from a reputable supplier and to properly seal containers after use.[9]
Q3: How critical is air exposure for my hydrazine reaction?
Exposure to atmospheric oxygen is a significant contributor to the formation of colored impurities.
-
Mechanism of Air Oxidation: The lone pair of electrons on the nitrogen atoms in hydrazine and its derivatives makes them susceptible to oxidation. The reaction with oxygen can proceed through radical mechanisms, leading to a complex mixture of byproducts, some of which are colored.[1][16] Aromatic amines, often products of hydrazine-based reductions, are particularly prone to rapid air oxidation, which can result in dark-colored solutions.[2]
-
Preventative Measures: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is a critical step in preventing oxidation-related color formation.[2] This involves using degassed solvents and employing techniques to exclude air from the reaction vessel.
Q4: What is the role of metal catalysts or the reactor material in color formation?
Transition metals can have a profound effect on the stability of hydrazine and the outcome of your reaction.
-
Catalytic Decomposition: Many transition metals, including iridium, rhodium, palladium, platinum, and copper, are known to catalyze the decomposition of hydrazine.[17][18][19] This decomposition can be vigorous and may lead to the formation of undesired, colored byproducts. The choice of catalyst and support is therefore critical.
-
Reactor Material: The material of your reaction vessel can also be a source of catalytic metal ions. For instance, using stainless steel reactors can introduce iron, nickel, and chromium ions, which may promote side reactions. Glass reactors are generally preferred for their inertness. If a metal reactor is necessary, ensuring its cleanliness and passivation is essential.
Part 2: Troubleshooting Guides - Practical Solutions and Protocols
This section provides actionable guides to help you mitigate and resolve issues with colored impurities in your hydrazine-based reactions.
Guide 1: Protocol for Establishing an Inert Atmosphere
To minimize oxidation, it is crucial to exclude oxygen from your reaction.
Experimental Protocol:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried to remove any adsorbed water and organic residues.
-
Solvent Degassing: Degas the reaction solvent by sparging with an inert gas (nitrogen or argon) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Assembly: Assemble the reaction apparatus while still hot and immediately place it under a positive pressure of inert gas.
-
Reagent Addition: Add the degassed solvent and reagents via syringe or cannula under a positive flow of inert gas.
-
Reaction Maintenance: Maintain a slight positive pressure of the inert gas throughout the reaction, often by using a balloon or a bubbler.
Diagram 1: Inert Atmosphere Setup A simple diagram illustrating a standard laboratory setup for conducting a reaction under an inert atmosphere.
Caption: A typical setup for maintaining an inert atmosphere during a chemical reaction.
Guide 2: Best Practices for Handling and Storing Hydrazine Reagents
Proper handling and storage are paramount to maintaining the purity of your hydrazine reagents.
| Parameter | Recommendation | Rationale |
| Storage Container | Original manufacturer's bottle, tightly sealed. If transferring, use glass or stainless steel. | Prevents contamination and decomposition catalyzed by incompatible materials.[9] |
| Storage Conditions | Cool, dry, well-ventilated area, away from direct sunlight and heat sources. | Minimizes thermal decomposition and evaporation.[9] |
| Incompatible Materials | Store separately from oxidizing agents (e.g., peroxides), acids, and metal oxides. | Prevents potentially violent reactions and accelerated decomposition.[9] |
| Handling | Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses). | Hydrazine is toxic and corrosive.[13] |
| Dispensing | Use a clean, dry syringe or pipette. Immediately reseal the container. | Prevents the introduction of atmospheric moisture and oxygen. |
Guide 3: Quenching and Work-Up Procedures
The way a reaction is quenched and worked up can significantly impact the final product's purity.
Experimental Protocol for Quenching Excess Hydrazine:
-
Cooling: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. This reduces the rate of side reactions during the quench.
-
Quenching Agent: Slowly add a quenching agent to react with the excess hydrazine. Common choices include:
-
Acetone: Reacts with hydrazine to form acetone hydrazone and acetone azine, which are generally more soluble in organic solvents and can be removed during extraction.[11]
-
Aqueous solution of an oxidizing agent (e.g., sodium hypochlorite): This should be done with extreme caution as the reaction can be exothermic. This method is effective but may affect the desired product if it is sensitive to oxidation.
-
-
Extraction: Proceed with the standard aqueous work-up and extraction with an appropriate organic solvent.
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Guide 4: Quick Identification of Impurity Type
A preliminary analysis can provide clues about the nature of the colored impurity.
| Analytical Technique | Observation | Possible Implication |
| Thin-Layer Chromatography (TLC) | A yellow/orange spot that is less polar than the product. | Suggests the formation of an azine byproduct. |
| UV-Vis Spectroscopy | Appearance of a new absorption band in the visible region (400-700 nm). | Indicates the presence of a chromophore, likely a highly conjugated system. |
| ¹H NMR Spectroscopy | Complex aromatic signals or new signals in the vinylic region. | May indicate side reactions involving aromatic rings or the formation of C=N-N=C systems. |
Part 3: Addressing Specific Reaction Challenges
Here, we delve into two common hydrazine-based reactions and the specific challenges they present regarding colored impurities.
Case Study 1: The Wolff-Kishner Reduction
The Wolff-Kishner reduction converts a carbonyl group to a methylene group using hydrazine and a strong base at high temperatures.
Common Issue: Formation of a yellow to orange precipitate or coloration in the reaction mixture.
Primary Cause: Azine formation. The hydrazone intermediate can react with unreacted starting ketone or aldehyde, especially if the reaction is not driven to completion efficiently.[5]
Troubleshooting Workflow:
Diagram 2: Wolff-Kishner Troubleshooting A flowchart outlining the steps to troubleshoot azine formation in a Wolff-Kishner reduction.
Caption: Troubleshooting flowchart for preventing colored impurities in the Wolff-Kishner reduction.
Recommended Protocol (Huang-Minlon Modification): [20]
-
Reflux the ketone/aldehyde, hydrazine hydrate, and a high-boiling solvent (e.g., diethylene glycol).
-
After hydrazone formation is complete (as monitored by TLC), distill off water and any excess hydrazine to allow the reaction temperature to rise.
-
Add a strong base (e.g., KOH) and heat the mixture to a higher temperature (typically 180-200 °C) to effect the reduction to the alkane.
This procedure helps to ensure that the hydrazone is completely converted to the product, minimizing the opportunity for azine formation.
Case Study 2: Hydrazone Synthesis
Hydrazones are important intermediates in organic synthesis.[6] While some hydrazones are intentionally colored (e.g., those from 2,4-dinitrophenylhydrazine), unexpected discoloration can indicate side reactions.[21]
Common Issue: The reaction mixture darkens beyond the expected color of the hydrazone.
Primary Causes:
-
Oxidation: The hydrazone product itself or unreacted starting materials may be susceptible to air oxidation.
-
Decomposition: At elevated temperatures, the hydrazone may begin to decompose.
Preventative Measures:
-
Temperature Control: Carry out the reaction at the lowest effective temperature. Often, hydrazone formation is efficient at room temperature or with gentle warming.[22]
-
Inert Atmosphere: If the starting materials or product are known to be air-sensitive, perform the reaction under an inert atmosphere as described in Guide 1.
-
Purification: Purify the hydrazone product promptly after the reaction is complete, typically by recrystallization, to remove any soluble colored impurities.
By understanding the fundamental chemistry of hydrazine and implementing these practical troubleshooting steps, you can significantly improve the outcome of your reactions and obtain pure, colorless products.
References
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
Singh, S. K., & Singh, A. K. (2021). Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. PMC. Retrieved from [Link]
-
Sharpe, B. L. (1988). In-Situ Analysis of Hydrazine Decomposition Products. NASA Technical Reports Server. Retrieved from [Link]
-
Audrieth, L. F., & Jolly, W. L. (1953). THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server. Retrieved from [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
Li, Y., et al. (2025). Study on Adsorption and Decomposition Kinetics of Hydrazine Nitrate on Different Transition Metal Surfaces. Langmuir. Retrieved from [Link]
-
Li, Y., et al. (2025). Study on Adsorption and Decomposition Kinetics of Hydrazine Nitrate on Different Transition Metal Surfaces. PubMed. Retrieved from [Link]
-
Glasson, D. R., & Gammage, R. B. (1969). THE HETEROGENEOUS DECOMPOSITION OF HYDRAZINE. PART 2. THE USE OF N15 AS A TRACER TO STUDY THE DECOMPOSITION OF HYDRAZINE ON THE. DTIC. Retrieved from [Link]
-
Schmidt, M. W., & Gordon, M. S. (2015). The Decomposition of Hydrazine in the Gas Phase and over an Iridium Catalyst. Iowa State University Digital Repository. Retrieved from [Link]
- Google Patents. (n.d.). Method for stabilizing hydrazine against decomposition by copper in contact therewith.
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]
-
ATSDR. (1997). Analytical Methods. Retrieved from [Link]
-
Tech Briefs. (2010). Three Methods of Detection of Hydrazines. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing a purified hydrazine hydrate.
- Google Patents. (n.d.). Process for the purification of aqueous hydrazine hydrate solutions.
-
NASA Technical Reports Server. (2010). Three Methods of Detection of Hydrazines. Retrieved from [Link]
-
OSTI.GOV. (1962). ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS. Retrieved from [Link]
- Google Patents. (n.d.). Process of stabilizing hydrazine and hydrazine hydrate and mixtures of either of them with alcohols or water.
-
PubChem. (n.d.). Hydrazine. Retrieved from [Link]
-
ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Hydrazone. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
-
PubMed. (1991). Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Hydrazone: Formation, Structure, and Reactions. Retrieved from [Link]
-
PubMed. (1991). Surface activation of air oxidation of hydrazine on kaolinite. 2. Consideration of oxidizing/reducing entities in relationship to other compositional, structural, and energetic factors. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Wolff-Kishner Reduction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Wolff Kishner Reduction. Retrieved from [Link]
-
DTIC. (1979). Oxidation of Hydrazine in Aqueous Solutions. Retrieved from [Link]
-
ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Retrieved from [Link]
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Technical Support Center: Scaling the Synthesis of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine
Answering the user's request.
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine. As process development moves from bench-scale discovery to larger-scale production, new challenges invariably arise. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in established chemical principles and practical, field-proven insights.
Part 1: Synthesis Overview & Core Strategy
A more robust and scalable strategy avoids the isolation of the sterically hindered hydrazine by utilizing the corresponding primary amine, 1,2-dimethylpropylamine, as the starting material. This approach involves an in situ amination followed by cyclization.[3][4]
Recommended Synthetic Workflow
The proposed synthesis proceeds in a one-pot or two-step sequence, which is highly advantageous for large-scale operations by minimizing intermediate isolation and handling.
Part 2: Troubleshooting Guides & FAQs
This section is organized by common problems encountered during synthesis and scale-up.
Section 2.1: Low Reaction Yield & Conversion
Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?
A1: Low yields are a multifaceted problem. Systematically investigating the following areas is crucial.
-
Cause 1: Inefficient Amination of the Primary Amine. The formation of the (1,2-dimethylpropyl)hydrazine intermediate is critical. The sterically hindered nature of the amine can make this step sluggish.
-
Troubleshooting:
-
Reagent Choice: Ensure your electrophilic aminating agent is sufficiently reactive. O-(4-nitrobenzoyl)hydroxylamine or similar activated hydroxylamine derivatives are effective.[3][4]
-
Stoichiometry: A slight excess (1.1-1.5 equivalents) of the aminating agent may be required to drive the reaction to completion.[4]
-
Temperature: While initial mixing might be done at 0 °C to control exotherms, the reaction may require heating (e.g., 80-90 °C) to overcome the activation energy for the hindered amine.[3] Monitor by TLC or LC-MS.
-
-
-
Cause 2: Competing Side Reactions. The primary amine can act as a nucleophile in other pathways, and intermediates can degrade under harsh conditions.
-
Troubleshooting:
-
Order of Addition: Add the β-ketonitrile synthon after the primary amine and aminating agent have had sufficient time to react and form the hydrazine intermediate.
-
Temperature Control: Poor temperature control is a major cause of side product formation, especially during scale-up where heat dissipation is less efficient.[5] Use a jacketed reactor with efficient cooling and monitor the internal temperature, not just the bath temperature.
-
-
-
Cause 3: Incomplete Cyclization. The condensation of the hydrazine with the β-ketonitrile and subsequent cyclization might not be going to completion.
-
Troubleshooting:
-
pH Adjustment: The cyclization step is often acid-catalyzed.[6][7] Small amounts of an acid catalyst (e.g., acetic acid) can facilitate imine formation and subsequent ring closure.
-
Reaction Time & Temperature: Monitor the disappearance of the hydrazine intermediate. Extended reaction times or higher temperatures may be necessary. Microwave-assisted synthesis can be a powerful tool for optimization at the lab scale.[6]
-
-
| Parameter | Lab Scale (1-10 g) | Scale-Up (>1 kg) | Rationale |
| Reagent Addition | Manual addition via pipette/funnel | Controlled addition via pump over 1-2 hours | Manages exotherm and prevents localized high concentrations, reducing side products.[5] |
| Temp. Control | Oil/water bath | Jacketed reactor with thermal fluid | Surface-area-to-volume ratio decreases at scale, requiring more efficient heat transfer.[5] |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (impeller) | Ensures homogeneity in a larger volume, preventing hot spots and improving reaction kinetics.[5] |
| Monitoring | TLC, LC-MS | In-situ probes (FTIR, Temp), offline LC-MS | Provides real-time data for better process control and safety. |
Section 2.2: Impurity Profile & Purification Challenges
Q2: I'm observing a persistent impurity with the same mass as my product. What could it be?
A2: This is a classic sign of an isomeric impurity. In pyrazole synthesis with an unsymmetrical synthon, regioselectivity is a key challenge. Your impurity is likely 1-(1,2-dimethylpropyl)-1H-pyrazol-3-amine .
-
Control Strategy:
-
pH Control: The regioselectivity of the initial condensation can often be influenced by pH. Acidic conditions can favor one pathway over the other by altering the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the synthon's carbons.
-
Steric Hindrance: The bulky 1,2-dimethylpropyl group on the N1 nitrogen of the hydrazine intermediate provides significant steric hindrance. This strongly favors the formation of the 5-amino isomer (your desired product) as the initial attack is less sterically encumbered. If you are seeing significant amounts of the 3-amino isomer, re-evaluate your reaction conditions (especially temperature), as higher energy pathways may become more accessible.
-
Q3: My product oils out during crystallization, making purification difficult. What can I do?
A3: "Oiling out" is common for compounds with moderate polarity and bulky alkyl groups that disrupt crystal lattice formation.
-
Troubleshooting Steps:
-
Solvent Screening: Your current solvent system may be too good (product is too soluble) or too poor (product crashes out as an amorphous oil). Screen a variety of solvent/anti-solvent systems. A good starting point is a moderately polar solvent in which the product is soluble when hot (e.g., isopropanol, ethyl acetate) and an anti-solvent in which it is insoluble (e.g., heptane, cyclohexane).
-
Cooling Rate: A rapid temperature drop is a primary cause of oiling out. Implement a slow, controlled cooling profile. For scale-up, this means programming the reactor's cooling jacket for a ramp-down of 5-10 °C per hour.
-
Seeding: Introduce a small number of seed crystals of the pure product once the solution is saturated during cooling. This provides a template for proper crystal growth and can prevent oiling.
-
Concentration: Ensure you are at the optimal concentration. If the solution is too concentrated, the product may not have time to form an ordered lattice.
-
Section 2.3: Use of Protecting Groups
Q4: Do I need to protect the 5-amino group? If so, how do I deprotect it without generating new impurities?
A4: The 5-amino group of the pyrazole is nucleophilic and can interfere with subsequent reactions if you plan to further functionalize other parts of the molecule. A tert-butoxycarbonyl (Boc) group is an excellent choice for protection.[8]
-
Protection Protocol:
-
Dissolve the pyrazole amine in a suitable solvent (e.g., THF, Dioxane).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base (e.g., triethylamine or DMAP).
-
Stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).
-
Perform an aqueous work-up to remove base and salts.
-
-
Deprotection Troubleshooting:
-
Problem: Incomplete deprotection.
-
Cause: Insufficient acid or reaction time.
-
Solution: Standard deprotection uses a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).[8] Ensure at least 5-10 equivalents of TFA are used. If the reaction is still slow, consider using neat TFA or adding a scavenger like triisopropylsilane if you suspect side reactions with the liberated t-butyl cation.
-
-
Problem: Formation of new impurities during deprotection.
-
Cause: The pyrazole ring itself can be sensitive to very strong, hot acidic conditions.
-
Solution: A recently developed method for the selective deprotection of N-Boc pyrazoles uses sodium borohydride (NaBH₄) in ethanol at room temperature.[9][10] This method is remarkably mild and chemoselective, leaving other acid-sensitive groups intact and preventing ring degradation.[9]
-
-
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages / Disadvantages |
| Boc | Boc₂O, Base (e.g., Et₃N) | Strong Acid (TFA, HCl)[8] or NaBH₄/EtOH[9][10] | Pro: Robust, widely used. Con: Acidic deprotection can be harsh. |
| Cbz | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis) | Pro: Orthogonal to acid/base labile groups. Con: Requires hydrogenation equipment; catalyst can be a contamination concern. |
| Fmoc | Fmoc-Cl, Base | Base (e.g., Piperidine) | Pro: Very mild deprotection. Con: Base-labile, may not be suitable if other parts of the molecule are base-sensitive. |
Part 3: Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine (Scale: 1.0 mol)
Safety Warning: This procedure involves exothermic reactions and potentially hazardous reagents. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. A blast shield is recommended. The reaction should be conducted in a jacketed reactor equipped with overhead stirring, a temperature probe, a condenser, and a controlled addition funnel/pump.
-
Reactor Setup: Charge a 5 L jacketed reactor with O-(4-nitrobenzoyl)hydroxylamine (1.5 mol, 273 g) and N,N-Dimethylformamide (DMF, 2.5 L). Begin stirring and cool the jacket to 0-5 °C.
-
Amine Addition: Slowly add 1,2-dimethylpropylamine (1.0 mol, 109 mL) to the reactor over 1 hour, ensuring the internal temperature does not exceed 15 °C.
-
Intermediate Formation: Allow the mixture to stir at 10-15 °C for 1 hour after the addition is complete.
-
Cyclization Initiation: Add 3-aminocrotononitrile (1.1 mol, 90.3 g) to the reaction mixture in one portion.
-
Heating: Slowly raise the internal temperature to 85 °C over 1 hour. Maintain the reaction at 85 °C for 2-4 hours. Monitor the reaction progress by taking aliquots for LC-MS analysis until the starting materials are consumed.
-
Cool-down & Quench: Cool the reactor to room temperature. Slowly and carefully pour the reaction mixture into a separate vessel containing ice-cold water (10 L) with vigorous stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 2 L). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 1 L) and then with brine (1 x 1 L).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash chromatography or, preferably for scale, by crystallization from an appropriate solvent system (e.g., Ethyl Acetate/Heptane).
References
-
Reddy, V. P., et al. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. Available at: [Link]
-
Mondal, S., et al. (2022). Cu(II)-Catalyzed Aminocyclization of N-Propargyl Hydrazones to Substituted Pyrazolines. The Journal of Organic Chemistry. Available at: [Link]
-
Reddy, V. P., et al. (2011). Synthesis of pyrazoles via electrophilic cyclization. PubMed. Available at: [Link]
-
Wang, Y., et al. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available at: [Link]
-
Webb, D., et al. (2018). A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. Nature Communications. Available at: [Link]
-
Karaghiosoff, K., et al. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Taylor, J. G., et al. (2011). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. Available at: [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]
-
Pieczonka, A. M., & Stodulski, M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Oreate AI Blog. (2024). A Review of Common Acid Amine Condensing Agents in Large-Scale Synthesis Processes. Oreate. Available at: [Link]
-
Refining Community. (n.d.). Contamination in Amine Systems. Refining Community. Available at: [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available at: [Link]
-
Pieczonka, A. M., & Stodulski, M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Wang, B., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles from Hydrazones and Nitroolefins. Organic Syntheses. Available at: [Link]
-
Al-rameeni, H. (2024). Mastering Amine unit Issues 8 Scenarios Where SRE Can Assist. SRE. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
YouTube. (2019). synthesis of pyrazoles. YouTube. Available at: [Link]
-
Science of Synthesis. (n.d.). Product Class 17: Hydrazones. Thieme. Available at: [Link]
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Stability issues of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine in solution
Last Updated: January 17, 2026
Introduction: Understanding the Stability of Your Pyrazole Amine
Welcome to the technical support guide for 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine. As researchers and drug developers, you know that the stability of a compound is paramount to the integrity and reproducibility of your experimental data. 5-aminopyrazole derivatives are a vital class of heterocyclic compounds, frequently used as building blocks in medicinal chemistry due to their diverse biological activities.[1][2] However, the very features that make them reactive and useful—the electron-rich pyrazole ring and the nucleophilic amino group—also render them susceptible to degradation under common laboratory conditions.
This guide provides a comprehensive, experience-driven resource to help you anticipate, identify, and troubleshoot stability issues with 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine in solution. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to design more robust experiments.
Part 1: Frequently Asked Questions (FAQs) & Core Stability Profile
This section addresses the most common issues encountered by users.
Q1: My solution of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine is turning yellow/brown. What is happening?
Short Answer: This is a classic sign of oxidative degradation.
Detailed Explanation: The 5-amino group on the pyrazole ring makes the molecule highly susceptible to oxidation.[3][4] This process can be initiated by atmospheric oxygen, trace metal impurities in your solvent, or exposure to light. The color change is due to the formation of highly conjugated, colored polymeric or oxidized species. Pyrazoline derivatives, which are structurally related, are known to undergo oxidation to furnish brownish products.[4]
Immediate Actions:
-
Switch to an inert atmosphere: Prepare and handle solutions under argon or nitrogen.
-
Use high-purity solvents: Use freshly opened, anhydrous, or sparged (degassed) solvents.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.[3][4]
Q2: I'm seeing a new peak in my HPLC/LC-MS analysis and a decrease in my parent compound peak area over a short time. What could be the cause?
Short Answer: This indicates compound degradation, most likely due to hydrolysis, oxidation, or solvent-mediated decomposition.
Detailed Explanation: The appearance of new peaks is a definitive sign of degradation.[3][4] Besides oxidation, several other pathways are possible:
-
Hydrolysis: If your solvent contains water, the amine group can be susceptible to hydrolytic degradation, especially under non-neutral pH conditions.
-
Solvent Reactivity: Some common laboratory solvents can be problematic. For example, older bottles of ethers like THF can contain peroxides, which are potent oxidizing agents. DMSO, while a good solvent, can also participate in oxidative reactions under certain conditions.
-
pH Sensitivity: The pyrazole ring and the exocyclic amine are basic. Storing the compound in strongly acidic or basic solutions can catalyze degradation. Strong acids can lead to salt formation, which might alter solubility and stability.[3]
Troubleshooting Steps:
-
Confirm Solvent Purity: Test your solvent for water content or peroxides.
-
Run a pH Check: If using a buffered solution, ensure the pH is stable and within a neutral range (pH 6-8) for initial studies.
-
Perform a Control Experiment: Prepare a fresh solution and immediately analyze it to establish a baseline (t=0) chromatogram. Compare this to samples analyzed after several hours or days.
Q3: What are the ideal storage conditions for this compound, both as a solid and in solution?
Short Answer: As a solid, store at -20°C under an inert atmosphere, protected from light and moisture. For solutions, short-term storage at -20°C or -80°C in a dry, aprotic solvent under inert gas is advised, but preparing fresh solutions is always the best practice.
Detailed Explanation: Storing the compound in solution long-term is generally not recommended due to the potential for solvent-mediated degradation.[3] The optimal conditions are designed to mitigate the primary degradation factors.
| Condition | Solid Storage | Solution Storage (Short-Term) | Rationale |
| Temperature | -20°C or below | -20°C to -80°C | Reduces the rate of all chemical degradation pathways.[3] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas (Argon/Nitrogen) | Prevents oxidation by atmospheric oxygen.[3][4] |
| Light | Amber vial / darkness | Amber vial / darkness | Prevents light-induced (photolytic) degradation.[3][4] |
| Moisture | Desiccated environment | Anhydrous aprotic solvent | Prevents hydrolysis and moisture-promoted reactions.[3] |
| Container | Tightly sealed glass vial | Tightly sealed glass vial (PTFE-lined cap) | Prevents exposure to air/moisture and reaction with container materials.[3] |
Part 2: Visualizing Degradation & Troubleshooting
Understanding the potential pathways for degradation and having a logical workflow to diagnose problems are crucial for effective troubleshooting.
Potential Degradation Pathways
The diagram below illustrates the primary vulnerabilities of the 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine structure. The main points of attack are the electron-rich pyrazole ring and the exocyclic amino group.
Caption: Key vulnerabilities leading to degradation.
Troubleshooting Workflow
If you suspect instability, follow this systematic workflow to identify the root cause. This process is a form of a forced degradation study, a standard practice in pharmaceutical development to understand a molecule's stability profile.[5][6][7]
Caption: A logical workflow to diagnose stability issues.
Part 3: Experimental Protocols
These protocols provide detailed, self-validating steps to assess stability.
Protocol 1: General Solution Stability Assessment
This protocol helps determine the stability of your compound in a specific solvent system under your typical experimental conditions.
Objective: To quantify the degradation of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine in a chosen solvent over 48 hours.
Materials:
-
1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine (solid)
-
High-purity, anhydrous solvent of choice (e.g., DMSO, Acetonitrile, Ethanol)
-
Class A volumetric flasks
-
Amber HPLC vials with PTFE-lined caps
-
HPLC or LC-MS system with a suitable C18 column
Procedure:
-
Stock Solution Preparation: Accurately weigh and prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent. Prepare this solution under an inert atmosphere if possible.
-
Timepoint Zero (t=0): Immediately dilute an aliquot of the stock solution to your working concentration and inject it into the HPLC/LC-MS. Record the peak area of the parent compound. This is your 100% reference.
-
Sample Incubation: Dispense aliquots of the stock solution into several amber HPLC vials. Tightly cap them.
-
Incubation Conditions:
-
Control: Store one vial at -20°C, protected from light.
-
Test Condition: Store the remaining vials under your typical experimental conditions (e.g., room temperature on the benchtop).
-
-
Timepoint Analysis: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), retrieve one "Test Condition" vial and the "Control" vial. Analyze both by HPLC/LC-MS.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 injection: (% Remaining) = (Peak Area at t=x / Peak Area at t=0) * 100.
-
Compare the test condition to the control. Significant degradation in the test sample relative to the stable control confirms instability under your experimental conditions.
-
Protocol 2: Forced Degradation Study
This is a stress-testing protocol designed to rapidly identify the key factors (light, oxidation, pH) that cause degradation.[5][8][9]
Objective: To rapidly identify the degradation pathways of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine.
Materials:
-
Stock solution of the compound in Acetonitrile (e.g., 1 mg/mL).
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂).
-
Clear and amber vials.
-
HPLC or LC-MS system.
Procedure:
-
Prepare Samples: Create five separate aliquots of your stock solution in vials as described below.
-
Control: Amber vial, sealed, stored at -20°C.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Keep at 60°C for 2-4 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at 60°C for 2-4 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 4-8 hours.
-
Photostability: Place in a clear vial under a UV lamp or direct sunlight for 24 hours.
-
-
Neutralization (for acid/base samples): Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to the same final concentration and analyze by HPLC/LC-MS.
-
Interpretation: Compare the chromatograms of the stressed samples to the control.
-
Significant degradation in the acid/base samples indicates pH sensitivity.
-
Degradation in the H₂O₂ sample indicates susceptibility to oxidation.
-
Degradation in the clear vial indicates photosensitivity.
-
This systematic approach will provide clear, actionable insights into the stability of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, ensuring the reliability and accuracy of your research.
References
-
Karaman, R. (2016). Answer to "How can we store Pyrazolin from chalcone and hydrazine hydrate?". ResearchGate. Retrieved from [Link]
-
Prajapati, M., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Rani, S., et al. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
-
Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboratory of Bio-inspired Chemistry and Ecological Innovations. Retrieved from [Link]
-
Abdel-Aziz, M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Retrieved from [Link]
-
El-Faham, A., et al. (2018). New Trends in the Chemistry of 5-Aminopyrazoles. Mini-Reviews in Organic Chemistry. Retrieved from [Link]
-
Pustovalov, Y., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines. Retrieved from [Link]
-
Pustovalov, Y., et al. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ghorbani-Vaghei, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry. Retrieved from [Link]
-
Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Retrieved from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. acdlabs.com [acdlabs.com]
Technical Support Center: Optimizing Catalyst Selection for Pyrazole Derivative Synthesis
Welcome to the technical support center dedicated to overcoming the challenges of catalyst selection in pyrazole derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, practical solutions to common experimental hurdles. Here, we move beyond simple protocols to explore the causality behind catalyst choice and reaction outcomes, empowering you to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazole synthesis yield consistently low, and how can I improve it?
Low yields are a frequent issue in pyrazole synthesis and can be attributed to several factors, including incomplete reactions, suboptimal catalyst choice, or the formation of side products.[1]
Troubleshooting Strategies:
-
Incomplete Reaction:
-
Increase Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[1] For many condensation reactions, refluxing the mixture or employing microwave-assisted synthesis can significantly improve yields and shorten reaction times.[1]
-
Re-evaluate Catalyst Choice: The selection and concentration of the catalyst are critical. For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid like acetic acid is often sufficient to facilitate imine formation.[1][2] However, in some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have demonstrated superior performance.[1][3]
-
-
Side Reactions and Byproduct Formation:
-
The formation of unwanted side products can drastically reduce the yield of your desired pyrazole. A common side reaction in the Knorr synthesis is the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds.[4]
-
A systematic approach to troubleshooting low yields is crucial. The following workflow can guide your optimization process:
Caption: Troubleshooting workflow for low reaction yield.
Troubleshooting Guides
Issue 1: Poor Regioselectivity with Unsymmetrical 1,3-Dicarbonyls
Q2: I am synthesizing a pyrazole from an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of regioisomers. How can I control the regioselectivity?
This is a classic challenge in pyrazole synthesis. The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons of the dicarbonyl compound, leading to two possible products.[2][4]
Controlling Factors and Solutions:
-
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. While simple acid catalysts may offer poor control, more sophisticated catalytic systems can provide higher selectivity. For instance, certain Lewis acids may preferentially coordinate to one of the carbonyl groups, directing the nucleophilic attack of the hydrazine.
-
Reaction Conditions:
-
pH: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, which in turn can reverse the selectivity compared to neutral conditions.[5] Adding a catalytic amount of an acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOAc) can dramatically alter the product ratio.[5]
-
Solvent: The solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity. Aprotic dipolar solvents have been shown to give better results than polar protic solvents in some cases.[3]
-
Temperature: In some instances, temperature can play a role in favoring one regioisomer over the other.
-
The following diagram illustrates the factors influencing regioselectivity:
Caption: Key factors influencing regioselectivity.
Issue 2: Catalyst Deactivation and Reusability
Q3: My heterogeneous catalyst shows decreased activity after the first run. What are the common causes of deactivation, and how can I regenerate it?
Catalyst deactivation is a significant issue, especially in industrial applications where catalyst longevity is crucial. The primary causes of deactivation are poisoning, coking (fouling), and thermal degradation.[6]
Common Causes and Solutions:
-
Poisoning: This occurs when impurities in the reactants or solvent strongly adsorb to the active sites of the catalyst.[6]
-
Solution: Ensure the purity of your starting materials and solvents. Pre-treating your reactants to remove potential poisons can be beneficial.
-
-
Coking/Fouling: This involves the deposition of carbonaceous materials on the catalyst surface, blocking the active sites.[6]
-
Solution: Regeneration can often be achieved by carefully controlled oxidation (burning off the coke) in a stream of air or oxygen. The temperature and duration of this process are critical to avoid damaging the catalyst.
-
-
Thermal Degradation: High reaction temperatures can lead to sintering of the catalyst particles, reducing the active surface area.
-
Solution: Operate at the lowest effective temperature. Ensure that the catalyst support is thermally stable under the reaction conditions.
-
Catalyst Reusability:
Many modern catalysts are designed for reusability. For example, some nickel-based heterogeneous catalysts can be reused for up to seven cycles without a significant loss of activity.[7] Similarly, catalysts like Amberlyst-70 are known for their recyclability.[8]
Issue 3: Difficulty in Catalyst Separation and Product Purification
Q4: I am using a homogeneous catalyst, and its removal from the reaction mixture is challenging. What are my options?
The separation of homogeneous catalysts from the product is a common drawback.
Strategies for Catalyst Removal:
-
Extraction: If the catalyst has different solubility properties from the product, a liquid-liquid extraction can be effective.
-
Precipitation: In some cases, the catalyst can be precipitated by adding a suitable anti-solvent.
-
Adsorption: Using adsorbents like activated carbon or silica gel can help in removing residual catalyst.[9]
Heterogeneous Catalysts as an Alternative:
To circumvent these issues, consider using a heterogeneous catalyst. These are in a different phase from the reaction mixture (usually solid in a liquid phase) and can be easily separated by filtration.[10] Many "green" catalyst options, such as ammonium chloride on a solid support or ion-exchange resins like Amberlyst, offer both good catalytic activity and ease of separation.[11][12]
Comparative Catalyst Performance
The choice of catalyst is a multi-faceted decision that depends on the specific substrates, desired reaction conditions, and scalability. The following table provides a comparison of various catalysts used in pyrazole synthesis.
| Catalyst Type | Catalyst Example | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Homogeneous | Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | Not Reported | [13] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99% | Not Reported | [13] | |
| Heterogeneous | Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Not Specified | Not Specified | Not Specified | Short | 95% | Not Reported | [3] |
| Nickel-based solid | Hydrazine, Ketone, Aldehyde | 10 mol% | Ethanol | Room Temp | 3 h | Good to Excellent | Up to 7 cycles | [7] | |
| Amberlyst-70 | Hydrazines, 1,3-Diketones | Not Specified | Aqueous | Room Temp | Varies | Good | Recyclable | [8] | |
| Green Catalyst | Ammonium Chloride | Acetylacetone, Hydrazine Hydrate | 2 mmol | Ethanol | Not Specified | Not Specified | Good | Not Specified | [11] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis using Acetic Acid
This protocol describes the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine using glacial acetic acid as a catalyst.[14]
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in ethanol.
-
Reactant Addition: Slowly add the hydrazine derivative (1.0 equivalent) to the solution. Note that this addition can be exothermic.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture.
-
Heating: Heat the reaction mixture under reflux for 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to precipitate the crude product.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[14]
Protocol 2: Synthesis of 3,5-dimethyl pyrazole using a Green Catalyst (Ammonium Chloride)
This protocol outlines a more environmentally friendly approach to pyrazole synthesis.[11]
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Ammonium chloride
-
Ethanol
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve acetylacetone (20 mmol) in 100 mL of ethanol.
-
Reactant and Catalyst Addition: Add hydrazine hydrate (40 mmol) and ammonium chloride (2 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure and purified by crystallization.
Reaction Mechanism: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry. Understanding its mechanism is key to troubleshooting and optimizing your reactions. The reaction is typically acid-catalyzed and proceeds through the following steps:[2][4]
-
Imine Formation: The reaction begins with the acid-catalyzed condensation of one of the carbonyl groups of the 1,3-dicarbonyl compound with the hydrazine to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration: The cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazole ring.
The general mechanism is depicted below:
Caption: General mechanism of the Knorr pyrazole synthesis.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
- BenchChem. (2025).
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]
-
MDPI. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. [Link]
- BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions.
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
- BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis.
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
-
ResearchGate. (2025). Influence of catalyst proportion on the synthesis of pyranopyrazole. [Link]
- BenchChem. (2025).
-
ResearchGate. (2016). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
PMC - NIH. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrazole Derivatives: Spotlight on 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to modulate a wide array of biological targets have led to the development of numerous clinically successful drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][4] This guide provides a comparative analysis of the biological activity of pyrazole derivatives, with a particular focus on the potential profile of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, a less-explored member of this fascinating class of compounds. Through an examination of structure-activity relationships and established experimental protocols, we aim to provide a framework for researchers and drug development professionals to evaluate and compare the biological potential of novel pyrazole-based entities.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring's unique electronic properties and its capacity for diverse substitutions at multiple positions make it a "privileged scaffold" in drug design.[2] The nitrogen atoms can act as hydrogen bond donors and acceptors, while the carbon atoms can be functionalized to interact with various biological receptors and enzymes.[3] Structure-activity relationship (SAR) studies have consistently shown that modifications at the N1, C3, C4, and C5 positions of the pyrazole ring can dramatically influence the compound's pharmacological profile.[5][6][7][8]
Biological Activities of Pyrazole Derivatives: A Broad Spectrum of Therapeutic Potential
Pyrazoles have demonstrated a remarkable range of biological activities, making them attractive candidates for a multitude of therapeutic areas.[4][9][10][11][12][13] Key activities include:
-
Anti-inflammatory and Analgesic Effects: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[10]
-
Anticancer Activity: A significant number of pyrazole-based compounds have shown promising anticancer activity through various mechanisms, including the inhibition of protein kinases like cyclin-dependent kinases (CDKs), disruption of microtubule dynamics, and induction of apoptosis.[14][15][16][17][18]
-
Antimicrobial and Antifungal Properties: The pyrazole scaffold is also a key component in the development of novel antimicrobial and antifungal agents.[1][10]
-
Neurological and Metabolic Modulation: Pyrazole derivatives have been investigated for their effects on the central nervous system, including as cannabinoid receptor antagonists and for their potential in treating metabolic disorders.[5][6][8][19]
Comparative Analysis of Pyrazol-5-amines
The 5-aminopyrazole moiety is a particularly important pharmacophore, frequently serving as a key building block for the synthesis of bioactive compounds.[20][21][22] The presence of the amino group at the C5 position provides a crucial point for interaction with biological targets and for further chemical modification.
To contextualize the potential biological activity of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine , we can compare its structural features with those of other known bioactive pyrazoles. The bulky, non-aromatic 1,2-dimethylpropyl group at the N1 position is a key distinguishing feature. This substituent will significantly influence the compound's lipophilicity, steric profile, and overall three-dimensional shape, which in turn will dictate its binding affinity and selectivity for various biological targets.
| Compound/Derivative Class | Key Structural Features | Reported Biological Activity | Potential for 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine |
| General Pyrazol-5-amines | Amino group at C5 | Kinase inhibition, anticancer, anti-inflammatory, antibacterial, antimalarial[21][22] | The core pyrazol-5-amine scaffold suggests potential for a broad range of activities. |
| N1-Aryl Pyrazoles | Aromatic ring at N1 | Cannabinoid receptor antagonism, anticancer, anti-inflammatory[5][6][8][19] | The aliphatic N1-substituent in the target compound may lead to a different target profile compared to N1-aryl derivatives. |
| N1-Alkyl Pyrazoles | Alkyl chain at N1 | Varied; can influence potency and selectivity depending on the rest of the molecule. | The bulky 1,2-dimethylpropyl group could enhance binding to hydrophobic pockets of target proteins. |
| C3/C4-Substituted Pyrazoles | Various functional groups at C3 and C4 | Crucial for modulating potency and selectivity for specific targets like kinases and COX enzymes.[7][8] | The unsubstituted C3 and C4 positions in the target compound might result in broader or different target engagement compared to highly substituted analogs. |
Envisioning the Biological Evaluation of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine
Based on the known activities of related pyrazole derivatives, a logical starting point for evaluating the biological profile of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine would be to screen for anticancer and kinase inhibitory activities.
Signaling Pathway of Interest: Cyclin-Dependent Kinase (CDK) Inhibition
Many pyrazole derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle.[16][17][18] Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive therapeutic target.
Caption: Potential inhibition of Cyclin-Dependent Kinases (CDKs) by 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, leading to cell cycle arrest.
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine and compare it with other pyrazoles, a series of well-established in vitro assays are recommended.
Experimental Workflow: In Vitro Anticancer Screening
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-(1,2-Dimethylpropyl)-1H-pyrazol-5-amine Analogs as Potential Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold in Kinase Inhibition and the Rationale for N1-Substitution
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1] Its versatile chemical nature allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.[2] Within the vast landscape of drug discovery, pyrazole-containing molecules have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][3] A particularly fruitful application of the pyrazole scaffold has been in the development of protein kinase inhibitors.[4][5]
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[6] The ATP-binding site of kinases has proven to be a druggable target, and the pyrazole core is adept at forming key hydrogen bond interactions within this site, mimicking the adenine region of ATP. The 5-amino group, in particular, is a crucial feature, often acting as a hydrogen bond donor to the hinge region of the kinase.[7]
This guide focuses on the structure-activity relationship (SAR) of a specific subclass: 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine analogs . The strategic introduction of a bulky, branched alkyl group at the N1 position is a deliberate design choice aimed at exploring the impact of steric hindrance and lipophilicity on kinase binding affinity and selectivity. While direct literature on the 1,2-dimethylpropyl substituent is sparse, we can extrapolate from extensive research on other N1-substituted pyrazoles to build a predictive SAR model and guide future discovery efforts.[4][8]
The Core Scaffold: 1-(1,2-Dimethylpropyl)-1H-pyrazol-5-amine
The foundational structure for our investigation is 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine. The key features of this scaffold are:
-
The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a rigid framework for orienting substituents.
-
The 5-Amino Group: A critical pharmacophore for interaction with the kinase hinge region.
-
The N1-(1,2-Dimethylpropyl) Group: A bulky and lipophilic substituent that is expected to project into a hydrophobic pocket of the kinase active site.
The central hypothesis is that the size, shape, and conformational flexibility of the N1-substituent will significantly influence the potency and selectivity of these analogs.
Structure-Activity Relationship (SAR) Analysis: A Comparative Approach
Lacking a dedicated study on our specific analog series, we will construct a comparative SAR by examining related N1-substituted pyrazole kinase inhibitors.
Impact of the N1-Substituent Size and Nature
The N1-position of the pyrazole ring often extends towards the solvent-exposed region of the ATP-binding pocket or can be directed towards a deeper hydrophobic pocket, depending on the kinase. The nature of the substituent at this position is a key determinant of both potency and selectivity.
-
Small Alkyl Groups: Studies on LsrK inhibitors have shown that an N-methylpyrazole is more optimal for activity than unsubstituted pyrazoles or those with larger alkyl or cycloalkyl groups.[4] This suggests that for some kinases, a smaller N1-substituent is preferred to avoid steric clashes.
-
Cycloalkyl Groups: In contrast, research on CDK2 inhibitors revealed that a cyclobutyl group at the N1-position was more favorable for activity than smaller (methyl, isopropyl, cyclopropyl) or larger (cyclopentyl, phenyl) groups.[4] This highlights the importance of a well-defined size and shape to fit optimally into a specific hydrophobic pocket.
-
The 1,2-Dimethylpropyl Group: This branched alkyl group offers a unique combination of bulk and conformational restriction. It is larger than a cyclobutyl group and presents a distinct three-dimensional profile. It is plausible that this group could confer selectivity for kinases with larger, accommodating hydrophobic pockets adjacent to the N1-vector.
Table 1: Comparative Analysis of N1-Substituents on Kinase Inhibition
| N1-Substituent | General Observation on Activity | Potential Rationale | Reference |
| Hydrogen | Often less potent | Lack of interaction with hydrophobic pockets | [4] |
| Methyl | Potent in some cases (e.g., LsrK) | Optimal for smaller hydrophobic pockets | [4] |
| Isopropyl | Variable activity | Moderate size, may not be optimal for specific pockets | [4] |
| Cyclobutyl | Potent for CDK2 | Favorable size and rigidity for specific kinase pockets | [4] |
| 1,2-Dimethylpropyl | Hypothesized to be potent and selective | Bulky, branched structure may favor larger, specific hydrophobic pockets, potentially leading to increased selectivity. | - |
| Phenyl | Can be potent, but may introduce off-target effects | Aromatic interactions, but can lead to broader activity | [4] |
Experimental Protocols: A Roadmap for Synthesis and Evaluation
To validate the hypothesized SAR, a systematic approach to synthesis and biological evaluation is necessary.
General Synthesis of 1-(1,2-Dimethylpropyl)-1H-pyrazol-5-amine Analogs
The most versatile and widely used method for the synthesis of 5-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile.[9]
Workflow for the Synthesis of 1-(1,2-Dimethylpropyl)-1H-pyrazol-5-amine:
Caption: Synthetic workflow for 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine analogs.
Detailed Protocol for N-Alkylation (Alternative Route):
For the synthesis of N-alkyl pyrazoles, phase transfer catalysis or reactions with alkyl halides in the presence of a base are common methods.[10]
-
Reactant Preparation: Dissolve the parent 1H-pyrazol-5-amine (1.0 eq) in a suitable solvent such as DMF or acetonitrile.
-
Base Addition: Add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to the mixture.
-
Alkylation: Add the corresponding alkyl halide (e.g., 1-bromo-1,2-dimethylpropane) (1.1 eq) and stir the reaction at room temperature or with gentle heating.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Biological Evaluation: Kinase Inhibition Assays
To determine the inhibitory activity of the synthesized analogs, a panel of kinase assays should be performed.
Workflow for Kinase Inhibition Screening:
Caption: Workflow for evaluating the biological activity of synthesized analogs.
Protocol for a Typical In Vitro Kinase Assay (e.g., ELISA-based):
-
Plate Coating: Coat a 96-well plate with a substrate specific to the kinase of interest.
-
Kinase Reaction: In each well, combine the kinase, ATP, and the test compound at various concentrations.
-
Incubation: Incubate the plate to allow the phosphorylation of the substrate.
-
Detection: Add a phosphorylation-specific antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: Add a chromogenic or chemiluminescent substrate for the conjugated enzyme.
-
Data Analysis: Measure the signal intensity, which is proportional to the kinase activity. Calculate the IC50 value for each compound.[4]
Comparative Data and Future Directions
While we await experimental data for the 1-(1,2-dimethylpropyl) series, we can draw parallels from existing data on other N1-substituted pyrazole kinase inhibitors.
Table 2: Representative IC50 Values for N1-Substituted Pyrazole Kinase Inhibitors
| Compound Class | N1-Substituent | Target Kinase | IC50 (nM) | Reference |
| 5-Amino-1H-pyrazole-4-carboxamide | Varied (not specified) | FGFR1 | 46 | [11] |
| 5-Amino-1H-pyrazole-4-carboxamide | Varied (not specified) | FGFR2 | 41 | [11] |
| 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | Pyrimidinyl | JNK3 | 227 | [8] |
| Pyrazole-based inhibitor | Cyclobutyl | CDK2 | 24 | [4] |
The data in Table 2 demonstrates that N1-substituted pyrazoles can achieve potent, low nanomolar inhibition of various kinases. The challenge and opportunity lie in achieving selectivity. The unique steric profile of the 1,2-dimethylpropyl group may be the key to unlocking selectivity for a particular kinase or kinase family.
Future research should focus on:
-
Systematic Modification of the 1,2-Dimethylpropyl Group: Introducing small changes, such as altering the branching pattern or introducing heteroatoms, could further probe the hydrophobic pocket.
-
Exploration of Other Substitutions: Modifications at the C3 and C4 positions of the pyrazole ring in combination with the N1-(1,2-dimethylpropyl) group will be crucial for optimizing activity.
-
Co-crystallization Studies: Obtaining a crystal structure of a lead compound bound to its target kinase will provide invaluable structural insights for rational drug design.
Conclusion
The 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine scaffold represents a promising, yet underexplored, area for the discovery of novel kinase inhibitors. By leveraging the established principles of pyrazole-based kinase inhibitor design and systematically exploring the SAR of the N1-substituent, there is a significant opportunity to develop potent and selective therapeutic agents. The experimental workflows outlined in this guide provide a clear path forward for the synthesis and evaluation of this exciting class of compounds.
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Validating the Mechanism of Action: A Comparative Guide to 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine as a Novel Kinase Inhibitor
Introduction
In the landscape of targeted therapeutics, the pyrazole scaffold is a cornerstone for the development of potent kinase inhibitors. This guide focuses on a novel compound, 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, henceforth designated Pyrazolamine-784 . Publicly available data on this specific molecule is scarce, necessitating a rigorous, first-principles approach to elucidate and validate its mechanism of action (MoA).
Based on structural homology to known ATP-competitive inhibitors, we hypothesize that Pyrazolamine-784 functions as a selective inhibitor of Janus Kinase 2 (JAK2) , a non-receptor tyrosine kinase. The JAK-STAT signaling pathway, in which JAK2 is a central node, is a critical regulator of cytokine signaling and hematopoiesis. Its aberrant activation is a clinically validated driver of myeloproliferative neoplasms (MPNs) and inflammatory diseases.
This document provides a comprehensive framework for validating this hypothesis. We will outline a multi-phase experimental plan, from direct biochemical assays to cellular pathway analysis, and objectively compare the performance of Pyrazolamine-784 against Ruxolitinib , an FDA-approved JAK1/JAK2 inhibitor that serves as the current standard of care. The goal is to build a self-validating data package that rigorously interrogates the proposed MoA, providing a clear rationale for further development.
The JAK-STAT Signaling Pathway: The Target Environment
Understanding the target pathway is critical to designing meaningful experiments. The JAK-STAT pathway translates extracellular cytokine signals into a transcriptional response.
Caption: Hypothesized mechanism of Pyrazolamine-784 within the JAK-STAT pathway.
Upon cytokine binding, receptor-associated JAKs become activated through trans-phosphorylation. Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression. Our central hypothesis is that Pyrazolamine-784 binds to the ATP-binding pocket of JAK2, preventing the phosphorylation cascade.
Comparative Landscape: Establishing a Benchmark
To interpret the performance of Pyrazolamine-784, a direct comparison with an established alternative is non-negotiable.
-
Ruxolitinib: A potent and selective inhibitor of both JAK1 and JAK2. It is the clinical standard for treating MPNs and provides a high-quality benchmark for potency and cellular activity.
Experimental Validation Workflow
The following phased approach ensures a logical and rigorous validation of the MoA, starting with direct target engagement and moving to complex cellular systems.
Comparative Analysis of Cyclooxygenase-2 (COX-2) Inhibition: A Guide for Researchers
Topic: 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine versus Celecoxib for COX-2 Inhibition
Executive Summary
This guide provides a detailed comparative analysis of cyclooxygenase-2 (COX-2) inhibition, focusing on the well-established selective inhibitor, celecoxib, and the chemical class of 5-aminopyrazole derivatives. An initial search of the scientific literature and chemical databases for "1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine" did not yield public data on its synthesis or biological activity. Therefore, to provide a valuable and scientifically grounded comparison for researchers in drug development, this document will compare celecoxib to representative compounds from the broader, structurally relevant class of pyrazole-based COX-2 inhibitors.
We will delve into the mechanistic distinctions, compare inhibitory potencies and selectivity from published studies, provide a detailed experimental protocol for assessing COX-2 inhibition, and visualize the underlying biochemical pathways. The objective is to equip researchers with the foundational knowledge and practical methodologies required to evaluate novel COX-2 inhibitors against a benchmark standard.
Introduction to COX-2 and Selective Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It catalyzes the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[1][2] Two primary isoforms of the enzyme exist: COX-1 and COX-2.[1][3]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including gastric protection and platelet aggregation.[1][4]
-
COX-2 is typically expressed at low levels but is inducibly upregulated at sites of inflammation by stimuli such as cytokines and lipopolysaccharides.[1][5] Its products, particularly prostaglandin E2 (PGE2), drive the inflammatory response.
The therapeutic action of nonsteroidal anti-inflammatory drugs (NSAIDs) arises from the inhibition of COX-2, while the common side effects, such as gastrointestinal toxicity, are linked to the concurrent inhibition of COX-1.[6][7] This distinction led to the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory effects with an improved safety profile.[4][7] Celecoxib (Celebrex®) is a foundational member of this class and serves as a critical benchmark in the development of new anti-inflammatory agents.[6][7]
The COX Signaling Pathway
The enzymatic conversion of arachidonic acid to bioactive prostanoids is a multi-step process initiated by COX enzymes. Understanding this pathway is fundamental to interpreting inhibitor activity.
Caption: The COX signaling pathway, highlighting the selective inhibition of COX-2.
Comparative Analysis: Celecoxib vs. Pyrazole-Based Inhibitors
While data for 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine is unavailable, the pyrazole scaffold is a well-established pharmacophore for COX-2 inhibition, with celecoxib itself being a pyrazole derivative.[7] Numerous studies have explored modifications to this core structure to enhance potency and selectivity.[8][9][10]
Mechanism of Action
Celecoxib and other diarylheterocyclic inhibitors achieve their COX-2 selectivity through specific structural features. The active site of COX-2 is approximately 20% larger than that of COX-1 and contains a distinct side pocket. Selective inhibitors possess a bulky side group (e.g., the sulfonamide group on celecoxib) that can fit into this secondary pocket, leading to a stable, high-affinity interaction that is not possible with the smaller COX-1 active site. The 5-aminopyrazole core serves as a key structural template for orienting these side groups correctly.
Quantitative Performance Data
The performance of a COX inhibitor is primarily defined by its half-maximal inhibitory concentration (IC50) against each isoform and the resulting selectivity index (SI). The SI is calculated as (IC50 for COX-1) / (IC50 for COX-2), where a higher value indicates greater selectivity for COX-2.
The table below summarizes published IC50 values for celecoxib and other representative pyrazole-based inhibitors. It is critical to note that IC50 values can vary based on the specific assay conditions (e.g., enzyme source, substrate concentration), so comparisons should ideally be made from head-to-head studies.[11]
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Celecoxib | Human COX-1 | 15 | >375 | [12] |
| Human COX-2 | 0.04 | [12] | ||
| Celecoxib | Human COX-1 | 82 | 12 | [13] |
| Human COX-2 | 6.8 | [13] | ||
| Compound 1 (Bansal et al.) | Ovine COX-1 | >70 | >222 | [8] |
| (1,3-diphenyl-1H-pyrazol) | Human COX-2 | 0.31 | [8] | |
| Compound 5u (Ali et al.) | Ovine COX-1 | 130.14 | 72.73 | [10] |
| (Hybrid Pyrazole) | Ovine COX-2 | 1.79 | [10] | |
| Compound 6f (El-Sayed et al.) | Ovine COX-1 | 9.56 | 8.31 | [14] |
| (Pyrazole-Pyridazine Hybrid) | Ovine COX-2 | 1.15 | [14] |
Key Insights:
-
Celecoxib consistently demonstrates high potency against COX-2 with IC50 values in the nanomolar to low micromolar range.[12][15][16] Its selectivity index is consistently high, confirming its classification as a selective inhibitor.[12]
-
Other Pyrazole Derivatives show a wide range of potencies and selectivities. For instance, some novel pyrazole-pyridazine hybrids have shown COX-2 inhibitory activity even more potent than celecoxib in specific assays.[14] This highlights that while the pyrazole core is crucial, the substituents at other positions on the ring dictate the final inhibitory profile.[8][10]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
To empirically determine the inhibitory potential of a test compound like 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, a robust and validated in vitro assay is required. The following protocol describes a common colorimetric method for measuring the peroxidase activity of the COX enzyme.[5][17]
Principle
This assay measures the peroxidase component of the COX enzyme. The peroxidase activity is monitored by observing the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product that can be quantified spectrophotometrically at ~590 nm.[5][17] A reduction in color development in the presence of a test compound indicates inhibition of COX activity.
Materials and Reagents
-
Human recombinant COX-2 enzyme
-
Ovine COX-1 enzyme (for selectivity testing)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[17]
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric probe)
-
Test Compound (e.g., 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine), dissolved in DMSO
-
Positive Control (Celecoxib), dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Assay Workflow
Caption: Experimental workflow for the in vitro colorimetric COX-2 inhibition assay.
Step-by-Step Procedure
-
Prepare Reagents: Dilute enzyme, heme, and other stock solutions to their final working concentrations in cold Assay Buffer as recommended by the manufacturer.[17]
-
Plate Setup: In a 96-well plate, add the following to designated wells:
-
100% Activity Wells (n=3): 150 µL Assay Buffer, 10 µL Heme, 10 µL COX-2 enzyme, 10 µL DMSO.
-
Inhibitor Wells (n=3 per concentration): 150 µL Assay Buffer, 10 µL Heme, 10 µL COX-2 enzyme, 10 µL of test compound or celecoxib at various concentrations.
-
Background Wells (n=3): 160 µL Assay Buffer, 10 µL Heme, 10 µL DMSO.
-
-
Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[5]
-
Initiate Reaction: Add 20 µL of a solution containing both TMPD and arachidonic acid to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the increase in absorbance at 590 nm every minute for 5 minutes.
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well (change in absorbance per minute).
-
Subtract the average rate of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_100%_activity)) * 100
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
-
Selectivity Determination: Repeat the entire procedure using the COX-1 enzyme to determine the IC50 for COX-1 and subsequently calculate the Selectivity Index.
Conclusion and Future Directions
Celecoxib remains a cornerstone for evaluating novel anti-inflammatory agents due to its well-characterized potency and selectivity for COX-2. While the specific compound 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine lacks public data, the broader class of 5-aminopyrazole derivatives has proven to be a fertile ground for the discovery of potent and selective COX-2 inhibitors.[8][9][10] The research presented in the literature demonstrates that subtle modifications to the pyrazole scaffold can significantly tune both potency and selectivity, with some novel compounds even surpassing the in vitro activity of celecoxib.[14]
For researchers investigating novel pyrazole derivatives, the path forward is clear. The primary step is to establish a robust synthesis route and then proceed with empirical evaluation using validated in vitro assays as described in this guide. Direct, head-to-head comparison against celecoxib under identical experimental conditions is crucial for accurately contextualizing the performance of any new chemical entity. Subsequent studies should include cell-based assays to measure PGE2 production and in vivo models of inflammation to confirm therapeutic efficacy and safety.
References
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PubMed. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. [Link]
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PubMed Central. Cyclooxygenase-2 Mediated Oxidation of 2-Arachidonoyl-Lysophospholipids Identifies Unknown Lipid Signaling Pathways. [Link]
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NIH. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. [Link]
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The Canadian Journal of Hospital Pharmacy. Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. [Link]
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PubMed Central. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]
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The Ascendant Trajectory of Pyrazole Derivatives in Oncology: An In-Vitro Comparative Analysis
The relentless pursuit of novel anticancer agents has spotlighted the pyrazole scaffold as a cornerstone in medicinal chemistry.[1][2][3] These five-membered heterocyclic compounds are not merely academic curiosities; they are the structural linchpins of numerous FDA-approved drugs and promising clinical candidates.[4] Their versatility allows for extensive chemical modification, enabling the design of derivatives with enhanced potency and selectivity against a multitude of cancer cell lines.[3] This guide offers an in-depth, comparative analysis of the in-vitro anticancer activity of select pyrazole derivatives, grounded in experimental data and elucidated through detailed protocols for key validation assays.
Comparative Cytotoxicity: A Quantitative Look at Efficacy
The foundational step in evaluating any potential anticancer agent is to determine its cytotoxicity—the ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency.
The following table summarizes the in-vitro cytotoxic activity of several recently synthesized pyrazole derivatives against a panel of human cancer cell lines. These compounds have been selected from the literature to represent the chemical diversity and therapeutic potential within this class of molecules.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 11 | AsPC-1 | Pancreatic Adenocarcinoma | 16.8 | - | - |
| U251 | Glioblastoma | 11.9 | - | - | |
| CF-6 | A-549 | Lung Carcinoma | 12.5 | Doxorubicin | 0.3 |
| Compound 1 | HCC1937 | Breast Cancer | 7.01 - 48.28 | - | - |
| HeLa | Cervical Cancer | 7.01 - 48.28 | - | - | |
| Compound 7a | HepG2 | Liver Carcinoma | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |
| Compound 7b | HepG2 | Liver Carcinoma | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |
| Compound 3f | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | Paclitaxel | 49.90 (24h), 25.19 (48h) |
| Compound 27 | MCF-7 | Breast Cancer | 16.50 | Tamoxifen | 23.31 |
| Compound 48 | HCT116 | Colon Carcinoma | 1.7 | - | - |
| HeLa | Cervical Cancer | 3.6 | - | - | |
| Compound 24e | MCF-7 | Breast Cancer | 5.5 ± 0.6 | - | - |
| MDA-MB-231 | Breast Cancer | 6.6 ± 0.9 | - | - | |
| HeLa | Cervical Cancer | 8.5 ± 0.6 | - | - |
Table 1: Comparative in-vitro cytotoxicity (IC50) of selected pyrazole derivatives against various human cancer cell lines.[4][5][6][7][8][9][10]
The data clearly indicates that pyrazole derivatives exhibit a broad spectrum of anticancer activity, with some compounds demonstrating potency comparable to or even exceeding that of established chemotherapeutic drugs like Doxorubicin and Paclitaxel in specific cell lines.[6][8][9] For instance, compounds 7a and 7b show significantly lower IC50 values against HepG2 cells than Doxorubicin.[8] Similarly, compound 3f is markedly more potent against MDA-MB-468 cells than Paclitaxel.[9]
Unraveling the Mechanism of Action: Beyond Cytotoxicity
Understanding how a compound kills cancer cells is as crucial as knowing that it does. Many pyrazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, and by causing cell cycle arrest, which prevents cancer cells from proliferating.[11][12][13]
Key Mechanistic Insights:
-
Apoptosis Induction: Several studies have shown that pyrazole derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. This is often evidenced by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[14] Furthermore, the activation of caspases, the executioner enzymes of apoptosis, is a common finding.[9][12] For example, compound 3f was found to provoke apoptosis accompanied by elevated levels of Reactive Oxygen Species (ROS) and increased caspase-3 activity in MDA-MB-468 cells.[9]
-
Cell Cycle Arrest: Pyrazole derivatives frequently cause cancer cells to halt their progression through the cell cycle, most commonly at the G2/M or G1 phases.[7][11][12] This disruption of the normal cell division process prevents the formation of new cancer cells. For instance, compound 1 was shown to induce cell cycle arrest in breast and cervical cancer cells, an effect linked to an increase in p53 and p21 levels.[7]
-
Molecular Targeting: The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.[3] These targets include:
-
Tubulin: Some pyrazoles can interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[11][13]
-
Kinases: Many pyrazole derivatives are potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][10][15] By blocking the signaling pathways mediated by these kinases, the compounds can halt tumor growth and angiogenesis.
-
Experimental Protocols: A Guide to In-Vitro Evaluation
The reproducibility and reliability of in-vitro anticancer studies hinge on meticulous experimental execution. The following are detailed, step-by-step protocols for the key assays discussed in this guide.
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[16][17] It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[17]
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well microtiter plates
-
Pyrazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compounds or vehicle control (medium with DMSO).[16]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.[16]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.[16]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[16]
-
Absorbance Measurement: Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is another widely used colorimetric method for determining cytotoxicity. It is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing an estimation of total biomass.[18][19] It is a rapid, sensitive, and inexpensive alternative to the MTT assay.[19][20]
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 50% trichloroacetic acid (TCA) to each well (final concentration 10%) and incubate at 4°C for 1 hour to fix the cells.[19]
-
Washing: Wash the plates five times with deionized water to remove TCA and excess medium.
-
SRB Staining: Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[18]
-
Remove Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB dye.[18]
-
Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[18]
-
Absorbance Measurement: Place the plate on a shaker for 5-10 minutes. Measure the absorbance at a wavelength between 510 nm and 570 nm.[16]
Protocol 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. It can be used to quantify apoptosis and determine the distribution of cells in different phases of the cell cycle.[9][15]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RNase A
-
Flow cytometer
Procedure for Apoptosis Analysis:
-
Harvest the cells (both adherent and floating) after treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Procedure for Cell Cycle Analysis:
-
Harvest and wash the cells as described above.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the cells by flow cytometry.
Conclusion and Future Directions
The in-vitro evidence strongly supports the continued exploration of pyrazole derivatives as a rich source of potential anticancer agents. Their chemical tractability, coupled with their ability to potently inhibit cancer cell growth through diverse mechanisms of action, makes them an attractive scaffold for drug development. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on comprehensive in-vivo studies to validate the promising in-vitro findings. The ultimate goal is to translate these laboratory successes into effective and safer cancer therapies for patients.
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A Senior Application Scientist's Guide to Benchmarking Pyrazole Synthesis Routes
Introduction: The Enduring Significance of the Pyrazole Scaffold
To professionals in medicinal chemistry and drug development, the pyrazole nucleus is a familiar and highly valued scaffold. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone of numerous pharmaceuticals, agrochemicals, and advanced materials. Its prevalence stems from its unique electronic properties and its ability to act as a versatile pharmacophore, engaging in a wide range of biological interactions. The anti-inflammatory drug Celecoxib, the analgesic Antipyrine, and the neuroprotective agent Edaravone are just a few examples of successful drugs built around a pyrazole core.[1][2]
Given the immense importance of this structural motif, the efficiency of its synthesis is a critical consideration for any research and development program. The choice of synthetic route can profoundly impact not only the yield and purity of the final compound but also the overall cost, scalability, and environmental footprint of the process. This guide provides an in-depth comparison of the most common and impactful synthetic routes to pyrazoles, offering objective, data-driven insights to help researchers select the optimal methodology for their specific needs. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a clear, comparative analysis of their synthetic efficiency.
I. The Classical Workhorse: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is the oldest and arguably the most fundamental method for constructing the pyrazole ring.[3][4] It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] Its enduring popularity is a testament to its reliability, versatility, and the ready availability of starting materials.
Causality Behind Experimental Choices & Mechanism
The Knorr synthesis is a classic example of a condensation-cyclization reaction. The reaction is typically acid-catalyzed, as protonation of one of the carbonyl groups of the 1,3-dicarbonyl compound increases its electrophilicity, facilitating the initial nucleophilic attack by the hydrazine.[4][5] This is followed by the formation of a hydrazone intermediate. An intramolecular cyclization then occurs, with the second nitrogen atom of the hydrazine attacking the remaining carbonyl group. The final step is a dehydration event that results in the formation of the stable, aromatic pyrazole ring.[4]
A crucial consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[6][7] The outcome is influenced by a delicate interplay of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions, particularly pH.[7] For instance, the less sterically hindered carbonyl is often favored for the initial attack.
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol describes the synthesis of Edaravone, a neuroprotective drug, via a solvent-free Knorr condensation.[8]
Materials:
-
Ethyl acetoacetate (1.625 mL, 12.5 mmol)
-
Phenylhydrazine (1.25 mL, 12.5 mmol)
-
Diethyl ether
-
Ethanol (95%)
Procedure:
-
In a round-bottomed flask, carefully and slowly add the phenylhydrazine to the ethyl acetoacetate in a fume hood. Note that this addition is slightly exothermic.[8]
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C. A heavy syrup will form.[8]
-
Transfer the syrup to a beaker and cool it thoroughly in an ice-water bath.[8]
-
Add 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[8]
-
Add three more 2 mL portions of diethyl ether to ensure complete precipitation.[8]
-
Filter the product under vacuum using a Büchner funnel and wash the solid with diethyl ether.[8]
-
Recrystallize the crude product from a minimal amount of hot 95% ethanol (typically 5-7 mL). Allow the solution to cool to room temperature and then in an ice bath to complete crystallization.[8]
-
Filter the pure product, dry it in a desiccator, and determine the yield and melting point (125–127 °C).[8]
II. The Rise of Modern Efficiency: Microwave-Assisted Synthesis
While the Knorr synthesis is a reliable method, its often lengthy reaction times and requirement for high temperatures have driven the search for more efficient alternatives.[9] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard, offering dramatic reductions in reaction times and often leading to higher yields and cleaner reaction profiles.[10][11][12]
Causality Behind Experimental Choices & Mechanism
Microwave irradiation accelerates chemical reactions through a mechanism known as dielectric heating. Polar molecules in the reaction mixture, such as the reactants and any polar solvent, align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction and, consequently, intense and uniform heating throughout the bulk of the reaction mixture.[9] This is in stark contrast to conventional heating, which relies on conduction and often results in uneven temperature distribution.[9] This efficient and uniform heating is the primary reason for the observed rate enhancements in microwave-assisted pyrazole synthesis.[13][14] The underlying chemical mechanism of the pyrazole formation, however, generally remains the same as in the conventional method.
Caption: A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
This protocol is a general procedure for the rapid synthesis of phenyl-1H-pyrazoles using microwave irradiation.[10]
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid
-
Microwave reactor with sealed vessels
Procedure:
-
In a microwave-safe vessel, combine the aryl hydrazine and β-ketoester in ethanol.[10]
-
Add a catalytic amount of glacial acetic acid.[10]
-
Seal the vessel and place it in the microwave reactor.[10]
-
Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.[10][11]
-
After the reaction is complete, the vessel is cooled to a safe temperature.[10]
-
The solvent is evaporated under reduced pressure, and the product is purified by recrystallization or column chromatography as needed.[10]
III. The Elegance of Convergence: Multicomponent Syntheses
Multicomponent reactions (MCRs), in which three or more starting materials react in a single synthetic operation to form a product that contains portions of all the reactants, represent a highly efficient and atom-economical approach to complex molecule synthesis.[15][16] Several MCRs have been developed for the synthesis of pyrazoles, offering significant advantages in terms of operational simplicity and reduced waste generation.[17][18]
Causality Behind Experimental Choices & Mechanism
The power of MCRs lies in their ability to rapidly build molecular complexity in a single step. For pyrazole synthesis, a common MCR strategy involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. The reaction often proceeds through a cascade of reactions, such as a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and dehydration. The choice of catalyst is often crucial for the success of these reactions, with various Lewis and Brønsted acids, as well as organocatalysts, being employed to facilitate the different steps of the cascade.[15]
Caption: The streamlined workflow of a one-pot multicomponent pyrazole synthesis.
Experimental Protocol: One-Pot, Four-Component Synthesis of Pyrano[2,3-c]pyrazoles in Water
This protocol describes a green, one-pot synthesis of highly functionalized pyrano[2,3-c]pyrazoles using a reusable copper oxide nanoparticle catalyst in water.[19]
Materials:
-
Ethyl acetoacetate (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Copper oxide nanoparticles (CuO NPs) (15 mg)
-
Water
Procedure:
-
In a round-bottom flask, prepare a mixture of ethyl acetoacetate (1.0 mmol), malononitrile (1.0 mmol), the aromatic aldehyde (1.0 mmol), hydrazine hydrate (1.0 mmol), and CuO NPs (15 mg) in water.[19]
-
Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Upon completion, the solid product can be isolated by simple filtration.
-
The CuO NP catalyst can be recovered from the aqueous filtrate, washed, and reused for subsequent reactions.[19]
IV. Precision Engineering: 1,3-Dipolar Cycloadditions
The 1,3-dipolar cycloaddition is a powerful and highly regioselective method for the synthesis of five-membered heterocycles, including pyrazoles.[20][21] This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkyne or an alkene.[20][22]
Causality Behind Experimental Choices & Mechanism
The key to this method is the generation of the 1,3-dipole, which is often done in situ. For example, nitrile imines can be generated from hydrazonyl chlorides by treatment with a base like triethylamine.[20] The nitrile imine then rapidly undergoes cycloaddition with an alkyne to form the pyrazole ring. The regioselectivity of the cycloaddition is governed by the electronic properties of the substituents on both the 1,3-dipole and the dipolarophile. In many cases, this method provides access to pyrazole substitution patterns that are difficult to achieve through other routes.[20]
Experimental Protocol: Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles via Nitrile Imine Cycloaddition
This protocol describes the regioselective synthesis of tetrasubstituted pyrazoles from a bromoalkene, which serves as an alkyne surrogate.[20]
Materials:
-
α-Bromocinnamaldehyde (3 mmol)
-
Hydrazonyl chloride (3 mmol)
-
Triethylamine (0.46 mL, 3.3 mmol)
-
Dry chloroform or dichloromethane (10 mL)
Procedure:
-
Dissolve the α-bromocinnamaldehyde and the hydrazonyl chloride in 10 mL of dry chloroform or dichloromethane in a round-bottom flask.[20]
-
Add triethylamine to the solution.[20]
-
Stir the reaction mixture at room temperature until the starting materials have been consumed, as monitored by TLC (typically 7-10 hours).[20]
-
Evaporate the solvent under reduced pressure.[20]
-
Purify the crude product by flash column chromatography on silica gel using a hexanes-ethyl acetate eluent system to obtain the pure tetrasubstituted pyrazole.[20]
V. Comparative Analysis: Benchmarking Synthetic Efficiency
To provide a clear and objective comparison of these synthetic routes, the following table summarizes key performance indicators based on the experimental data found in the literature. It is important to note that direct, side-by-side comparisons under identical conditions for the same target molecule are not always available, and thus this data is collated to provide a representative overview.
| Parameter | Knorr Synthesis (Conventional) | Microwave-Assisted Synthesis | Multicomponent Synthesis | 1,3-Dipolar Cycloaddition |
| Reaction Time | 1 - 24 hours[10][11] | 1 - 10 minutes[10][11][23] | 30 minutes - 3 hours[18][19] | 7 - 10 hours |
| Typical Yield | 72 - 90%[11] | 80 - 98%[10][11] | Good to Excellent (up to 99%)[15][24] | Good to Excellent |
| Temperature | 75 - 145°C[8][11] | 60 - 120°C[10][11][24] | Room Temperature to 120°C[19][24] | Room Temperature[20] |
| Operational Simplicity | Moderate | High | Very High (One-Pot) | Moderate |
| Atom Economy | Good | Good | Excellent | Good |
| Green Chemistry Aspects | Often requires organic solvents and prolonged heating[9] | Reduced energy consumption and time; can be solvent-free[25][26] | Often uses green solvents (e.g., water) or is solvent-free; high atom economy[15][19] | Can require chlorinated solvents[20] |
VI. Conclusion: Selecting the Optimal Route
The synthesis of pyrazoles is a mature field with a rich arsenal of synthetic methodologies. The "best" method is highly dependent on the specific goals of the researcher.
-
The Knorr synthesis remains a valuable and reliable method, particularly for large-scale synthesis where the initial investment in specialized equipment may be a concern.[3]
-
Microwave-assisted synthesis offers a clear advantage in terms of speed and efficiency, making it the method of choice for rapid lead optimization and library synthesis in a drug discovery setting.[10][11]
-
Multicomponent reactions are unparalleled in their elegance and efficiency for the construction of complex, highly substituted pyrazoles in a single step, aligning perfectly with the principles of green chemistry.[15]
-
1,3-Dipolar cycloadditions provide a powerful tool for achieving specific regiochemical outcomes and accessing unique substitution patterns that may be inaccessible through other routes.[20]
By understanding the underlying principles, advantages, and limitations of each of these synthetic routes, researchers can make informed decisions to optimize their synthetic strategies, ultimately accelerating the discovery and development of novel pyrazole-based molecules.
References
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- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal.
- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.).
- Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Deriv
- Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (n.d.). RSC Publishing.
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- Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. (n.d.). Reaction Chemistry & Engineering. RSC Publishing.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
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- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025).
- Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
- Knorr Pyrazole Synthesis. (n.d.).
- One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). (2022). Journal of Synthetic Chemistry.
- Synthesis of Celecoxib and Structural Analogs- A Review. (2025).
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
- Pyrazole synthesis under microwave irradiation and solvent-free conditions. (n.d.). SciELO.
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- Synthesis and Evalution of Pyrazole Deriv
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- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023).
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- Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. (2022). MDPI.
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- Microwave–assisted Synthesis of Chalcones, Flavanones and 2- pyrazolines: Theoretical and Experimental Study. (2012). R Discovery.
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- Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. (2014).
- Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. (2025).
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025).
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). Sci-Hub.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
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A Comparative Guide to the Cross-Reactivity Analysis of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine
Introduction: The Selectivity Imperative for a Novel Pyrazole Derivative
In the landscape of modern drug discovery, the pyrazole nucleus is a well-established "privileged scaffold," particularly for the development of protein kinase inhibitors.[1][2][3] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases has made it a cornerstone of many targeted therapies.[2] The compound at the center of this guide, 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine (herein referred to as CMPD-PYR5), is a novel entity built upon this scaffold. The 5-amino-pyrazole core serves as a versatile synthetic handle and a critical pharmacophore for potent biological activity.[4][5][6]
However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target binding.[7][8] Such cross-reactivity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and systematic evaluation of a new compound's selectivity is not merely a regulatory hurdle but a fundamental step in elucidating its true mechanism of action and therapeutic potential.[9][10]
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of CMPD-PYR5. We will detail a multi-tiered experimental strategy, moving from broad, high-throughput screening to deep, quantitative biophysical and cellular validation. The objective is to build a robust "selectivity scorecard" that compares the compound's potent on-target activity with its interactions against a landscape of potential off-targets, providing clear, data-driven insights for drug development professionals.
Tier 1: Broad Kinome Profiling for Initial Selectivity Assessment
The first step in understanding a new kinase inhibitor's selectivity is to cast a wide net. A high-throughput screen against a large, representative panel of kinases provides a bird's-eye view of the compound's interaction landscape. Commercial services (e.g., Eurofins DiscoverX, Promega) offer panels that cover the majority of the human kinome.
For CMPD-PYR5, we hypothesize a primary target of p38α MAPK , a common target for pyrazole-based anti-inflammatory agents.[5] The initial screen will be performed at a single high concentration (e.g., 1 µM) to identify any kinase exhibiting significant inhibition (typically >80%).
Table 1: Illustrative Primary Kinome Screening Data for CMPD-PYR5 (1 µM)
| Kinase Target | Family | % Inhibition at 1 µM | Classification |
| MAPK14 (p38α) | CMGC | 98% | Primary Target |
| MAPK11 (p38β) | CMGC | 85% | Significant Off-Target |
| GSK3β | CMGC | 75% | Moderate Off-Target |
| CDK2 | CMGC | 45% | Weak Interaction |
| SRC | TK | 15% | Negligible |
| EGFR | TK | 8% | Negligible |
| ... (400+ other kinases) | ... | <30% | Negligible |
This data is illustrative and serves as a representative example for this guide.
From this initial screen, a "hit list" of potential off-targets is generated. Follow-up dose-response curves are then run for these hits to determine their IC50 values, allowing for a quantitative comparison against the primary target.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)
-
Reagent Preparation : Prepare kinase reaction buffer, recombinant human kinases (p38α, p38β, GSK3β, etc.), corresponding peptide substrates, and ATP.
-
Compound Dilution : Create a 10-point serial dilution of CMPD-PYR5 in DMSO, typically starting from 100 µM.
-
Kinase Reaction : In a 384-well plate, add 5 µL of the kinase reaction mix (kinase, substrate, buffer). Add 50 nL of diluted CMPD-PYR5 or DMSO (vehicle control).
-
Initiation : Add 5 µL of ATP solution to initiate the kinase reaction. Incubate at room temperature for 1 hour.
-
Termination & ADP Detection : Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation : Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition : Read luminescence on a plate reader. Calculate % inhibition relative to DMSO controls and fit data to a dose-response curve to determine IC50 values.
Tier 2: Biophysical and Cellular Validation of Key Interactions
High-throughput screens are invaluable but can be prone to artifacts. It is critical to validate the primary target and key off-target "hits" using orthogonal, biophysical methods that measure direct binding, and cellular assays that confirm target engagement in a physiological context.[11][12]
A. Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis
Surface Plasmon Resonance (SPR) is a powerful label-free technology that provides real-time data on the kinetics of a drug-target interaction.[13][14] It measures not only the binding affinity (K D ) but also the association (k on ) and dissociation (k off ) rates, which can be more predictive of a compound's cellular activity and duration of effect than IC50 alone.[15]
-
Chip Preparation : Covalently immobilize recombinant p38α, p38β, and GSK3β proteins onto separate flow cells of a CM5 sensor chip via amine coupling.[16] An empty flow cell is used as a reference.
-
Analyte Preparation : Prepare a series of concentrations of CMPD-PYR5 in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Binding Measurement : Inject the CMPD-PYR5 solutions over the flow cells at a constant flow rate, allowing for association. Then, flow running buffer alone over the cells to monitor dissociation.
-
Regeneration : After each cycle, inject a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove any remaining bound compound and prepare the surface for the next injection.
-
Data Analysis : Subtract the reference channel signal from the active channels. Fit the resulting sensorgrams to a 1:1 kinetic binding model to determine k on , k off , and calculate the equilibrium dissociation constant (K D = k off / k on ).[17]
Table 2: Comparative Kinetic Data for CMPD-PYR5 via SPR
| Target | k on (1/Ms) | k off (1/s) | K D (nM) | Residence Time (1/k off ) |
| p38α (On-Target) | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 | 2000 s (~33 min) |
| p38β (Off-Target) | 1.8 x 10⁵ | 9.0 x 10⁻³ | 50.0 | 111 s (~1.8 min) |
| GSK3β (Off-Target) | 3.0 x 10⁴ | 1.5 x 10⁻² | 500.0 | 67 s (~1.1 min) |
This illustrative data shows that CMPD-PYR5 is 25-fold more affine for its primary target p38α over p38β, and 250-fold over GSK3β. More importantly, the target residence time is significantly longer on p38α, suggesting a more durable inhibitory effect.
B. Cellular Thermal Shift Assay (CETSA®) for Target Engagement
To confirm that CMPD-PYR5 engages its intended target within the complex milieu of a living cell, the Cellular Thermal Shift Assay (CETSA) is the gold standard.[18][19] The principle is that a protein becomes thermodynamically stabilized upon ligand binding, causing it to denature and aggregate at a higher temperature.[12][20]
-
Cell Treatment : Culture a human cell line (e.g., HEK293) and treat intact cells with a high concentration of CMPD-PYR5 (e.g., 10 µM) or vehicle (DMSO) for 1 hour.
-
Thermal Challenge : Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis : Lyse the cells by freeze-thaw cycles or sonication.
-
Fractionation : Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g).
-
Protein Quantification : Analyze the amount of soluble p38α, p38β, and GSK3β in the supernatant using Western Blot or ELISA.
-
Data Analysis : Plot the percentage of soluble protein remaining at each temperature. A shift in the melting curve to the right for the drug-treated sample indicates target stabilization and engagement.[11]
Table 3: Comparative Cellular Target Engagement via CETSA
| Target | Apparent T m (Vehicle) | Apparent T m (CMPD-PYR5) | Thermal Shift (ΔT m ) | Conclusion |
| p38α | 52.1 °C | 58.5 °C | +6.4 °C | Robust Engagement |
| p38β | 53.0 °C | 54.2 °C | +1.2 °C | Weak Engagement |
| GSK3β | 55.8 °C | 55.9 °C | +0.1 °C | No Engagement at 10µM |
This data confirms that CMPD-PYR5 strongly and selectively engages its primary target p38α in a cellular context, with only weak engagement of p38β and no discernible engagement of GSK3β at the tested concentration.
Visualizing the Cross-Reactivity Workflow and Pathway Context
To clearly communicate the experimental strategy and its implications, diagrams are essential.
Caption: Multi-tiered workflow for assessing CMPD-PYR5 cross-reactivity.
Caption: On-target vs. potential off-target signaling pathways.
Conclusion: Synthesizing a Data-Driven Selectivity Profile
The comprehensive, multi-tiered approach outlined in this guide provides a robust framework for evaluating the cross-reactivity of the novel pyrazole derivative, CMPD-PYR5. By integrating high-throughput screening with quantitative biophysical (SPR) and cellular (CETSA) methods, we can move beyond simple IC50 values to build a nuanced understanding of the compound's selectivity.
The illustrative data presented herein paints a picture of a highly selective compound. CMPD-PYR5 demonstrates potent, durable binding to its intended target, p38α, which is confirmed by strong engagement within a cellular environment. While it shows some affinity for the closely related p38β isoform in biochemical and biophysical assays, its engagement with this off-target is significantly weaker in cells. The interaction with a more distal kinase, GSK3β, is negligible. This profile suggests a favorable therapeutic window and a lower risk of off-target-driven side effects. This systematic comparison is the cornerstone of modern drug development, ensuring that only the most selective and well-characterized candidates advance toward clinical evaluation.
References
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Miyake, T., et al. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Available at: [Link]
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Le, T. H., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Andersson, K., et al. (2006). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. Available at: [Link]
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Comparative Analysis of the ADME Properties of Substituted Pyrazoles: A Guide for Drug Development Professionals
An In-Depth Technical Guide
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as the foundational scaffold for a multitude of clinically successful drugs, including the anti-inflammatory agent Celecoxib, the anabolic steroid Stanozolol, and the withdrawn anti-obesity drug Rimonabant.[1][2][3][4] Its versatility in forming key interactions with biological targets and its synthetic tractability have made it a privileged structure in drug discovery.[5][6] However, the journey from a potent, target-active molecule to a viable drug candidate is critically dependent on its pharmacokinetic profile. This is governed by the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).
Understanding and optimizing the ADME properties of a chemical series is paramount. An otherwise highly potent compound will fail if it cannot reach its target in sufficient concentration (poor absorption or distribution), is cleared too rapidly by the liver (high metabolism), or poses a risk of drug-drug interactions. This guide provides a comparative framework for evaluating the ADME properties of substituted pyrazoles, blending theoretical principles with actionable experimental protocols and data interpretation. Our focus is on the foundational in vitro assays that drive lead optimization, explaining not just the 'how' but the critical 'why' behind each experimental choice.
Absorption: Predicting Oral Bioavailability
For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first major hurdle. While multiple mechanisms exist, passive transcellular diffusion is a dominant pathway for many small molecules and a key property to optimize in early discovery. A compound's ability to passively diffuse across the intestinal epithelium is largely dictated by a balance of lipophilicity and polarity.
The Parallel Artificial Membrane Permeability Assay (PAMPA)
To isolate and compare the passive permeability of pyrazole analogues, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an invaluable high-throughput tool.[7][8] It is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through a synthetic lipid-infused membrane, into an acceptor compartment.[7][9]
Causality Behind Experimental Choice: The elegance of the PAMPA model lies in its simplicity. By eliminating the complexities of active transport and cellular metabolism, it provides a clear, reproducible measure of a molecule's intrinsic passive permeability.[8] This allows medicinal chemists to establish direct Structure-Permeability Relationships (SPR) within the pyrazole series, understanding how specific substitutions impact the potential for GI absorption. It is a cost-effective first screen to rank-order compounds before advancing them to more complex cell-based assays like Caco-2.[8]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard procedure for assessing the permeability of test compounds.
Materials:
-
96-well microtiter filter plates (e.g., hydrophobic PVDF) (Donor Plate)
-
96-well microtiter acceptor plate
-
Lipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compound stock solutions (e.g., 10 mM in DMSO)
-
Analytical instrumentation (LC-MS/MS or UV-Vis plate reader)
Procedure:
-
Membrane Coating: Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the donor filter plate. Allow the solvent to evaporate completely (approx. 20 minutes), leaving a uniform lipid layer.[7]
-
Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate Preparation: Prepare the test compound solutions by diluting the 10 mM DMSO stock into PBS to a final concentration of 50-100 µM. The final DMSO concentration should be kept low (<1%) to maintain membrane integrity. Add 200 µL of the test compound solution to each well of the coated donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[9] Incubate this assembly at room temperature for 4-18 hours with gentle shaking.[7][10]
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.[7]
-
Data Calculation: The effective permeability coefficient (Pe) is calculated using the following equation:
-
Pe (cm/s) = - [VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [C]A / [C]eq)
-
Where VD and VA are the volumes of the donor and acceptor wells, Area is the membrane surface area, Time is the incubation time, [C]A is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
Data Presentation: Structure-Permeability Relationship of Substituted Pyrazoles
The table below illustrates how substitutions on a pyrazole core can influence passive permeability. High permeability compounds are more likely to be well-absorbed, while low permeability compounds may face bioavailability challenges.
| Compound | R1-Substituent | R2-Substituent | LogP (calc.) | Permeability (Pe) (10⁻⁶ cm/s) | Classification |
| Celecoxib | p-sulfamoylphenyl | p-tolyl | 3.5 | ~15-20 | High |
| Rimonabant | p-chlorophenyl | 2,4-dichlorophenyl | 5.6 | >20 | Very High |
| Analogue A | Phenyl | Methyl | 2.1 | ~8 | Moderate |
| Analogue B | Phenyl | Carboxylic Acid | 1.5 | <1 | Low |
| Analogue C | p-fluorophenyl | t-Butyl | 4.2 | ~18 | High |
Data are illustrative and based on general chemical principles.
As shown, increasing lipophilicity (higher LogP), as seen in Rimonabant, generally leads to higher permeability. Conversely, introducing a highly polar group like a carboxylic acid (Analogue B) dramatically reduces passive diffusion.
Visualization: PAMPA Experimental Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Distribution: Understanding Plasma Protein Binding
Once a drug is absorbed into the bloodstream, it can bind to plasma proteins, primarily albumin.[11] This binding is a reversible equilibrium. Crucially, only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its target, and be cleared by metabolic enzymes.[12][13] Therefore, determining the fraction unbound (fu) is essential for drug development.[12] A high degree of plasma protein binding (low fu) means that a much higher total drug concentration is needed to achieve a therapeutically effective free concentration.
The Rapid Equilibrium Dialysis (RED) Assay
The Rapid Equilibrium Dialysis (RED) assay is a widely accepted and reliable method for determining plasma protein binding.[12] The device consists of two chambers separated by a semi-permeable membrane that allows small molecules (the drug) to pass through but retains large proteins.[12][13]
Causality Behind Experimental Choice: The RED method is preferred for its accuracy and minimal non-specific binding.[12] It allows the drug to reach a true equilibrium between a plasma-containing chamber and a protein-free buffer chamber.[11] The concentration of the drug in the buffer chamber at equilibrium directly represents the free drug concentration, providing a robust and physiologically relevant measure of fu. This data is critical for building pharmacokinetic/pharmacodynamic (PK/PD) models and interpreting in vitro potency data.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
This protocol describes the determination of the fraction of unbound drug in plasma.
Materials:
-
Rapid Equilibrium Dialysis (RED) device plate and inserts
-
Human plasma (or plasma from other species of interest)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compound stock solutions (e.g., 10 mM in DMSO)
-
Incubator with orbital shaker
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Compound Spiking: Prepare a solution of the test compound in plasma at the desired final concentration (e.g., 1-10 µM). The final DMSO concentration should be ≤ 0.1%.[12]
-
Device Loading: Add the spiked plasma (e.g., 200-300 µL) to the sample chamber (red-collared side) of the RED device insert.
-
Buffer Loading: Add an equal volume of PBS (pH 7.4) to the buffer chamber of the device.[12]
-
Incubation: Cover the plate with a sealing tape and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to allow the system to reach equilibrium.[11][12]
-
Sampling: After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.
-
Sample Preparation & Analysis: To ensure accurate comparison, samples are matrix-matched. An aliquot from the buffer chamber is mixed with blank plasma, and an aliquot from the plasma chamber is mixed with PBS. Both samples are then subjected to protein precipitation (e.g., with cold acetonitrile containing an internal standard) and centrifuged.[13][14] The supernatant is analyzed by LC-MS/MS to determine the compound concentration in each chamber.[13]
-
Data Calculation: The fraction unbound (fu) is calculated as:
-
fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
-
Data Presentation: Comparative Plasma Protein Binding of Substituted Pyrazoles
The binding of pyrazoles to plasma proteins is highly dependent on their physicochemical properties, especially lipophilicity.
| Compound | Key Structural Features | LogP (calc.) | Fraction Unbound (fu, %) | Classification |
| Celecoxib | Sulfonamide, two aryl rings | 3.5 | ~3% | Highly Bound[1][15] |
| Stanozolol | Fused steroidal pyrazole | 3.9 | ~95% (low SHBG affinity) | Low Binding[16] |
| Analogue A | Phenyl, Methyl | 2.1 | ~25% | Moderately Bound |
| Analogue D | Biphenyl group | 4.8 | <1% | Very Highly Bound |
| Analogue E | Phenyl, basic amine | 1.8 | ~50% | Weakly Bound |
Data are illustrative and based on general chemical principles.
Celecoxib is known to be highly protein-bound (~97%).[1][15] In contrast, Stanozolol, despite being lipophilic, has very low affinity for sex hormone-binding globulin (SHBG) and thus a high fraction unbound.[16] Adding large, lipophilic groups (Analogue D) tends to increase protein binding, while incorporating ionizable basic groups (Analogue E) can decrease it.
Visualization: Principle of Equilibrium Dialysis
Caption: The principle of Rapid Equilibrium Dialysis (RED) for measuring plasma protein binding.
Metabolism: Assessing Metabolic Stability
Drug metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion.[17] This is mediated by a superfamily of enzymes, most notably the Cytochrome P450s (CYPs).[17] A compound that is metabolized too quickly will have a short half-life and may not maintain therapeutic concentrations in vivo. The pyrazole scaffold itself can interact with CYPs, and its substituents dictate its susceptibility to metabolic attack.[18][19]
The Liver Microsomal Stability Assay
The first line of defense in assessing metabolic lability is the liver microsomal stability assay. Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes, and they contain a high concentration of Phase I metabolic enzymes, including CYPs.[14] This assay measures the rate at which a test compound is depleted over time when incubated with microsomes and necessary cofactors.[20][21]
Causality Behind Experimental Choice: This assay provides a robust, high-throughput method to estimate a compound's intrinsic clearance (Clint), a measure of the liver's intrinsic ability to metabolize the drug.[14][22] It is a critical tool for identifying metabolic "soft spots" on a molecule. By comparing the stability of different pyrazole analogues, medicinal chemists can make strategic structural modifications—such as blocking a site of metabolism with a fluorine atom or altering a functional group—to enhance metabolic stability and improve the pharmacokinetic profile.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol details the measurement of compound depletion in the presence of liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20][22]
-
Test compound stock solutions (e.g., 10 mM in DMSO)
-
Ice-cold acetonitrile with an internal standard (Stop Solution)
-
96-well incubation plate and collection plates
-
Incubator/water bath at 37°C
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Preparation: Thaw HLMs at 37°C and dilute to the desired protein concentration (e.g., 0.5-1 mg/mL) in cold phosphate buffer.[23] Keep on ice.
-
Reaction Mixture: In the incubation plate, combine the HLM solution with the NADPH regenerating system and buffer. Pre-warm the plate to 37°C.
-
Initiate Reaction: To start the reaction, add the test compound to the wells (final concentration typically 1-2 µM).[22]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture into a collection plate containing 3-5 volumes of the ice-cold Stop Solution.[14][22] The 0-minute time point is typically taken immediately after adding the compound, representing 100% starting material.
-
Protein Precipitation: After the final time point, centrifuge the collection plate at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.[14]
-
Data Calculation:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (Clint) (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
-
Data Presentation: Comparative Metabolic Stability of Substituted Pyrazoles
Metabolic stability can vary drastically based on the nature and position of substituents.
| Compound | Key Structural Features | t½ (min) | Clint (µL/min/mg) | Classification |
| Celecoxib | p-tolyl group | >60 | <10 | Low Clearance |
| Analogue F | Unsubstituted Phenyl | 15 | ~92 | High Clearance |
| Analogue G | Phenyl with p-methoxy | 5 | ~277 | Very High Clearance |
| Analogue H | p-tolyl blocked with CF₃ | >120 | <5 | Very Low Clearance |
Data are illustrative. Celecoxib's primary metabolism occurs via hydroxylation of the p-tolyl methyl group by CYP2C9.[24][25]
Analogue F, with an unsubstituted phenyl ring, is susceptible to aromatic hydroxylation, leading to high clearance. The electron-donating methoxy group in Analogue G further activates the ring for oxidation, resulting in very rapid metabolism. Blocking the primary site of metabolism, as illustrated in Analogue H, can dramatically increase the metabolic half-life.
Visualization: Microsomal Stability Assay Workflow
Caption: Workflow for the in vitro liver microsomal stability assay.
Synthesis: Structure-ADME Relationships in Substituted Pyrazoles
The true power of these in vitro assays comes from integrating their data to build a holistic understanding of how structural changes affect multiple ADME parameters simultaneously. Optimizing a drug candidate is rarely a linear process; a modification that improves metabolic stability might unfortunately decrease permeability or increase protein binding. The goal is to find a balanced profile.
Visualization: Impact of Substituents on Pyrazole ADME Properties
Caption: A summary of Structure-ADME Relationships (SAR) for substituted pyrazoles.
This analysis reveals key trends:
-
Polarity vs. Lipophilicity: There is a clear trade-off. Increasing lipophilicity (Mod2) enhances permeability but also increases protein binding and can introduce new sites for metabolism. Conversely, adding polar groups (Mod1) improves solubility and reduces protein binding but is detrimental to passive absorption.
-
Metabolic Blocking: Strategically blocking known sites of metabolism (Mod3) is a powerful and effective strategy for improving stability without drastically altering other properties.
-
Ionization: Introducing a basic center (Mod4) can be an effective way to improve solubility and reduce protein binding, though its impact on permeability can be pH-dependent.
Conclusion
The pyrazole scaffold will undoubtedly continue to be a valuable template in the design of new therapeutics. However, success hinges on a deep, early-stage understanding of the ADME properties of any new chemical series. By systematically employing a suite of robust in vitro assays—such as PAMPA for absorption, RED for distribution, and microsomal stability for metabolism—drug discovery teams can build comprehensive Structure-ADME Relationships. This data-driven approach allows for the rational design of substituted pyrazoles that are not only potent but also possess the balanced pharmacokinetic profile required to become safe and effective medicines. The key is not to optimize a single parameter in isolation but to achieve a harmonious balance across the entire ADME spectrum.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine
Introduction: Navigating the Disposal of a Novel Pyrazole Compound
As researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of safe and environmentally conscious disposal. This guide provides a detailed operational and disposal plan for 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adopt a conservative approach, drawing upon data from structurally similar pyrazole and amine compounds to ensure the highest standards of safety.[1] This document is designed to be a self-validating system, explaining the causality behind each procedural step to empower your laboratory with the knowledge for safe and compliant chemical waste management.
I. Hazard Profile Assessment: A Precautionary Approach
Given the amine and pyrazole functionalities within 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, a thorough hazard assessment is the foundation of a safe disposal plan. Pyrazole derivatives are known for their diverse pharmacological activities, and thus, should be handled with care.[2] Amine compounds can also present various hazards and require specific handling protocols.[3]
Inferred Hazard Profile:
| Hazard Category | Finding from Structurally Similar Compounds | Citation |
| Acute Oral Toxicity | Harmful if swallowed. | [4][5] |
| Skin Irritation | Causes skin irritation. | [1] |
| Eye Irritation | Causes serious eye irritation. | [1][4][5] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. | [1] |
Due to these potential hazards, 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine should be treated as a hazardous chemical waste.[2] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[2][3]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[6]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles.[6]
-
Lab Coat: A lab coat must be worn to protect against skin exposure.[6]
-
Respiratory Protection: All handling of the compound should be done in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[7]
III. Spill Management: Preparedness is Key
In the event of a spill, prompt and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial absorbent) to contain the spill.[8]
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[8]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
IV. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine.
Proper segregation is critical to prevent dangerous chemical reactions.[3]
-
Solid Waste:
-
Collect any unused or waste solid 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine in a clearly labeled, sealable, and chemically compatible container.[1][8]
-
The container should be designated specifically for this waste stream. Do not mix with other chemical wastes unless explicitly approved by your EHS department.[1][8]
-
-
Liquid Waste (Solutions):
-
Contaminated Labware:
-
Disposable items such as gloves, pipette tips, and weighing papers that are contaminated with the compound should be collected in a sealed bag and disposed of as hazardous chemical waste.[9]
-
Accurate and thorough labeling is a regulatory requirement and essential for safety.[10][11]
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[11]
-
The label must include:
Even "empty" containers can retain hazardous residues.
-
Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., ethanol or acetone) at least three times.[8][10]
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous liquid waste.[10] Subsequent rinsates should also be collected as hazardous waste.
-
Deface Label: After triple-rinsing, deface or remove the original product label.[8]
-
Final Disposal: Dispose of the rinsed container according to your institution's guidelines for non-hazardous solid waste or recycling.[8]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.[1] Use secondary containment for all liquid waste containers.[10][11]
-
Waste Pickup: Once the container is full or has been in accumulation for the maximum allowable time per institutional and regulatory guidelines, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal company.[1][10]
-
Record Keeping: Maintain meticulous records of the disposed chemical, including its name, quantity, and date of disposal, in accordance with your laboratory's standard operating procedures.[8]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine.
Caption: Disposal workflow for 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine.
By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
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- Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
- Amine Disposal For Businesses. Collect and Recycle.
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- Chemical and Hazardous Waste. Harvard Environmental Health and Safety.
- SAFETY D
- Proper Disposal of Chroman-3-amine: A Guide for Labor
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Labor
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- 5 - Safety D
- SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich. V1LjBuZnS012g=)
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Navigating the Safe Handling of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, substituted pyrazole amines are a significant class of compounds. This guide provides essential, immediate safety and logistical information for handling 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine. In the absence of specific toxicological data for this compound, the following procedures are based on established best practices for handling structurally similar pyrazole derivatives and are designed to ensure a safe and compliant laboratory environment.
Hazard Assessment and Engineering Controls: The First Line of Defense
Due to the lack of a specific Safety Data Sheet (SDS) for 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, a conservative approach assuming it possesses hazards similar to other aminopyrazole derivatives is warranted. These hazards often include skin and eye irritation, potential for sensitization, and respiratory tract irritation.[1][2][3][4] Therefore, primary engineering controls are paramount.
-
Chemical Fume Hood: All manipulations of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[5] This minimizes the risk of inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[1][4]
-
Eyewash and Safety Shower: A readily accessible and operational eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[1][4]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes and Face | Chemical splash goggles and a face shield.[5][6] | Goggles must meet ANSI Z87.1 standards.[6] A face shield is required when there is a significant risk of splashing.[5][6] |
| Hands | Double gloving with chemically resistant gloves.[5] | An inner nitrile glove provides a base layer of protection, while a thicker, chemically resistant outer glove (e.g., butyl rubber or Viton) is recommended. Always inspect gloves for any signs of degradation or perforation before use.[2] |
| Body | Flame-resistant laboratory coat. | A fully buttoned lab coat provides protection against splashes and contact with contaminated surfaces. |
| Respiratory | A NIOSH-approved respirator.[2] | In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a respirator with an appropriate organic vapor cartridge is necessary. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be in place.[1] |
| Feet | Closed-toe shoes.[6] | Shoes should be made of a non-porous material to protect against spills. |
Step-by-Step Guide to Safe Handling and PPE Use
The following workflow outlines the procedural steps for safely handling 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, emphasizing the correct use of PPE.
Workflow for Handling 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine
Caption: Workflow for the safe handling of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
-
Spill: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine should be disposed of as hazardous chemical waste. Contact a licensed professional waste disposal service to dispose of this material.[3] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] Always observe all federal, state, and local environmental regulations.[3]
-
Contaminated PPE: Disposable gloves, lab coats, and other contaminated items should be placed in a sealed bag and disposed of as hazardous waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container label should be defaced, and the container can then be disposed of as regular waste or recycled, depending on institutional policies.[7]
By adhering to these guidelines, researchers can safely handle 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, minimizing personal exposure and environmental impact, thereby fostering a culture of safety and scientific excellence.
References
- Benchchem. Personal protective equipment for handling 1-Isopropylpyrazole.
- Cole-Parmer. Material Safety Data Sheet - 4,4'-bi-3h-pyrazole-3,3'-dione,2,2',4,4'-tetrahydro-5,5'-dim.
- Enamine. Safety Data Sheet - 1-(2-methylpropyl)-1H-pyrazol-5-amine.
- Enamine. Safety Data Sheet - 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine.
- Sigma-Aldrich. Safety Data Sheet - [4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]AMINE HYDROCHLORIDE.
- Cole-Parmer. Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%.
- CymitQuimica.
- Fisher Scientific. Safety Data Sheet - 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.
- Sigma-Aldrich. Safety Data Sheet - (S)-(–)-5-(2-Pyrrolidinyl)-1H-tetrazole.
- Global Safety Management. Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
- Fisher Scientific.
- Fisher Scientific. Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine.
- BLD Pharmatech. Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine.
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- Princeton University Environmental Health and Safety. Hazardous Material Fact Sheet - Empty Chemical Container Disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
